3,4-diamino-1H-pyridazine-6-thione
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4-diamino-1H-pyridazine-6-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4S/c5-2-1-3(9)7-8-4(2)6/h1H,(H2,6,8)(H3,5,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIHQAVKQYIFLAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NNC1=S)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 3,4-diamino-1H-pyridazine-6-thione: A Technical Guide
This in-depth technical guide provides a comprehensive overview of a proposed synthetic pathway for 3,4-diamino-1H-pyridazine-6-thione, a novel heterocyclic compound with potential applications in medicinal chemistry and drug development. Given the absence of a documented direct synthesis, this guide outlines a plausible multi-step approach based on established chemical principles and analogous reactions reported in the scientific literature. The target audience for this document includes researchers, scientists, and professionals in the field of drug development.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned through a three-step process commencing with a suitable dichloropyridazinone precursor. This pathway involves a sequential nucleophilic aromatic substitution to introduce the two amino groups, followed by a thionation reaction to yield the final product.
Scheme 1: Proposed Synthesis of this compound
Caption: Proposed three-step synthesis of this compound.
Data Presentation
The following table summarizes the key quantitative data for the proposed synthetic pathway. Yields are estimated based on analogous reactions reported in the literature.
| Step | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Estimated Yield (%) | Physical State |
| 1 | 3,4-dichloro-1H-pyridazin-6-one | C₄H₂Cl₂N₂O | 164.98 | - | Solid |
| 2 | 3-amino-4-chloro-1H-pyridazin-6-one | C₄H₄ClN₃O | 145.55 | 70-80 | Solid |
| 3 | 3,4-diamino-1H-pyridazin-6-one | C₄H₆N₄O | 126.12 | 60-70 | Solid |
| 4 | This compound | C₄H₆N₄S | 142.18 | 80-90 | Solid |
Experimental Protocols
Step 1 & 2: Synthesis of 3,4-diamino-1H-pyridazin-6-one (Intermediate 2)
The synthesis of the key intermediate, 3,4-diamino-1H-pyridazin-6-one, is proposed to proceed via a sequential nucleophilic aromatic substitution on 3,4-dichloro-1H-pyridazin-6-one. The differential reactivity of the two chlorine atoms may allow for a stepwise amination.
Materials:
-
3,4-dichloro-1H-pyridazin-6-one (1.0 eq)
-
Anhydrous ammonia (gas or solution in a suitable solvent like dioxane)
-
Anhydrous, polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
High-pressure reaction vessel (e.g., autoclave)
Protocol for Mono-amination (Formation of Intermediate 1):
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a gas inlet, dissolve 3,4-dichloro-1H-pyridazin-6-one (1.0 eq) in the chosen anhydrous solvent.
-
Bubble anhydrous ammonia gas through the solution at a controlled rate, or add a saturated solution of ammonia in the reaction solvent, at room temperature with vigorous stirring.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is anticipated to be regioselective, with the initial substitution occurring at one of the chloro positions.
-
Upon completion of the mono-amination, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to isolate 3-amino-4-chloro-1H-pyridazin-6-one.
Protocol for Second Amination (Formation of Intermediate 2):
-
Place the purified 3-amino-4-chloro-1H-pyridazin-6-one (1.0 eq) and the reaction solvent in a high-pressure reaction vessel.
-
Pressurize the vessel with anhydrous ammonia to the desired pressure.
-
Heat the reaction mixture to a higher temperature (e.g., 100-150 °C) and maintain for several hours. The elevated temperature and pressure are likely necessary to facilitate the substitution of the second, less reactive chlorine atom.
-
After the reaction is complete (monitored by TLC or HPLC), cool the vessel to room temperature and carefully vent the excess ammonia.
-
Remove the solvent under reduced pressure.
-
The crude 3,4-diamino-1H-pyridazin-6-one is then purified by recrystallization or column chromatography.
Step 3: Synthesis of this compound (Final Product)
The final step involves the thionation of the pyridazinone ring using Lawesson's reagent, a well-established method for converting carbonyl groups to thiocarbonyls.[1][2]
Materials:
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3,4-diamino-1H-pyridazin-6-one (1.0 eq)
-
Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide] (0.5-1.0 eq)
-
Anhydrous toluene or another suitable high-boiling solvent
Experimental Workflow
References
An In-depth Technical Guide on the Predicted Chemical Properties of 3,4-diamino-1H-pyridazine-6-thione
Introduction
3,4-diamino-1H-pyridazine-6-thione is a heterocyclic compound featuring a pyridazine core with two amino groups and a thione functional group. While this specific molecule is not well-documented, its structural motifs are present in a variety of biologically active compounds. The diaminopyrimidine scaffold, for instance, is a known pharmacophore in antifolate agents that target dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis.[1] The pyridazine ring itself is found in numerous pharmaceuticals with a wide range of activities. This guide aims to provide a comprehensive overview of the predicted chemical properties, a plausible synthetic route, and potential biological activities of this compound to facilitate future research and drug development efforts.
Predicted Physicochemical Properties
The physicochemical properties of this compound can be inferred from its structural analogs. The presence of two amino groups and a thione group, which can tautomerize to a thiol, suggests that the molecule will have hydrogen bond donor and acceptor capabilities, influencing its solubility and melting point. The pKa values will be influenced by the basicity of the amino groups and the acidity of the thione/thiol group.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | 3,4-diaminopyridine[2] | 3-Amino-6-chloropyridazine[3][4][5] | Predicted this compound |
| Molecular Formula | C₅H₇N₃ | C₄H₄ClN₃ | C₄H₆N₄S |
| Molecular Weight | 109.13 g/mol | 129.55 g/mol | 142.18 g/mol |
| Melting Point | 217-220 °C | 210 °C | Predicted to be >200 °C (decomposition likely) |
| pKa | Not available | 4.06 (Predicted) | Predicted to have multiple pKa values due to amino and thione/thiol groups. |
| Solubility | 30 g/L in water | Sparingly soluble in water, soluble in acetic acid. | Predicted to have moderate solubility in polar organic solvents like DMSO and DMF. |
Proposed Synthesis
A plausible synthetic route to this compound can be envisioned starting from a suitable dichloropyridazine precursor. The proposed multi-step synthesis involves sequential amination and thionation reactions.
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols (Inferred)
Step 1: Synthesis of 3-amino-6-chloropyridazine
This step is well-documented in the literature.[6]
-
Materials: 3,6-dichloropyridazine, ammonia solution (e.g., 25% in water or a solution in an organic solvent like methanol), a suitable solvent (e.g., methanol, ethanol, DMF).
-
Procedure: 3,6-dichloropyridazine is reacted with an excess of ammonia in a sealed vessel at a temperature ranging from 30-180 °C. The reaction time can vary from 5 to 26 hours. After the reaction is complete, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield 3-amino-6-chloropyridazine.
Step 2: Synthesis of a Hypothetical 3,4-diamino-6-chloropyridazine Intermediate
This step is inferred and would require optimization.
-
Materials: 3-amino-6-chloropyridazine, a nitrating agent (e.g., nitric acid/sulfuric acid), a reducing agent (e.g., SnCl₂/HCl or catalytic hydrogenation).
-
Procedure:
-
Nitration: 3-amino-6-chloropyridazine is carefully nitrated to introduce a nitro group at the 4-position. The reaction conditions would need to be controlled to avoid over-nitration or degradation of the starting material.
-
Reduction: The resulting 3-amino-4-nitro-6-chloropyridazine is then reduced to the corresponding diamine. This can be achieved using a variety of reducing agents. For example, reduction with tin(II) chloride in hydrochloric acid or catalytic hydrogenation over a palladium catalyst.
-
Step 3: Hydrolysis to 3,4-diamino-1H-pyridazine-6-one
-
Materials: 3,4-diamino-6-chloropyridazine (from Step 2), aqueous acid (e.g., HCl) or base (e.g., NaOH).
-
Procedure: The chloro group at the 6-position is hydrolyzed to a hydroxyl group by heating with an aqueous acid or base. This would likely result in the more stable pyridazinone tautomer.
Step 4: Thionation to this compound
-
Materials: 3,4-diamino-1H-pyridazine-6-one (from Step 3), Lawesson's reagent, an anhydrous solvent (e.g., toluene, xylene, or THF).
-
Procedure: The pyridazinone is reacted with Lawesson's reagent (typically 0.5 to 1.0 equivalents) in a dry, inert solvent under reflux.[7] The reaction progress can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is isolated and purified, often by column chromatography, to yield the final product, this compound.
Predicted Spectral Data
The spectral characteristics of this compound can be predicted based on the data available for its structural components.
Table 2: Predicted and Known Spectral Data
| Spectrum | 3,4-diaminopyridine[4][8][9][10] | 3-Amino-6-chloropyridazine[3][11][12] | Predicted this compound |
| ¹H NMR (DMSO-d₆, δ ppm) | ~7.8 (s, 1H), ~7.1 (s, 2H, NH₂), ~6.2 (s, 2H, NH₂) | ~7.3 (d), ~6.9 (d), NH₂ protons | Aromatic proton signal, multiple broad signals for NH₂ and NH protons. |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~146, ~142, ~137, ~117, ~113 | Aromatic and chloro-substituted carbons. | Signals corresponding to C=S, C-NH₂, and other ring carbons. |
| IR (cm⁻¹) | ~3400-3200 (N-H stretching), ~2235 (if CN present), ~1650 (C=C/C=N) | N-H stretching, C-Cl stretching. | Strong N-H stretching bands, a characteristic C=S stretching band (~1100-1250 cm⁻¹). |
| Mass Spec (m/z) | [M+H]⁺ at 110 | [M]⁺ at 129/131 | [M+H]⁺ at 143 |
Tautomerism
Pyridazinethiones are known to exist in equilibrium with their thiol tautomers. The position of this equilibrium is influenced by factors such as the solvent and the presence of other functional groups. For this compound, two primary tautomeric forms are expected.
Caption: Thione-thiol tautomerism of this compound.
Potential Biological Activity and Signaling Pathways
The structural similarity of the 2,4-diaminopyrimidine core within this compound to known antifolate drugs suggests a potential mechanism of action as an inhibitor of dihydrofolate reductase (DHFR). DHFR is a critical enzyme in the folate metabolic pathway, responsible for converting dihydrofolate to tetrahydrofolate, a precursor for the synthesis of purines and thymidylate, which are essential for DNA synthesis and cell proliferation.[13][14]
Dihydrofolate Reductase (DHFR) Signaling Pathway
Caption: The role of DHFR in the folate pathway and its inhibition by antifolates.
By inhibiting DHFR, this compound could potentially disrupt DNA synthesis in rapidly proliferating cells, making it a candidate for investigation as an anticancer or antimicrobial agent. The selectivity for microbial over human DHFR would be a critical factor in its therapeutic potential.
Conclusion
While direct experimental data on this compound is currently lacking, this in-depth technical guide provides a predictive framework for its chemical properties, synthesis, and potential biological activity based on established chemical principles and data from structurally related compounds. The proposed synthetic route offers a starting point for its chemical synthesis, and the predicted spectral data will aid in its characterization. The potential for this molecule to act as a DHFR inhibitor highlights a promising avenue for future research in the development of novel therapeutic agents. It is our hope that this guide will stimulate further investigation into this and related heterocyclic systems.
References
- 1. Synthesis and antifolate activity of new diaminopyrimidines and diaminopurines in enzymatic and cellular systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3,4-Diaminopyridine | C5H7N3 | CID 5918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. 3-Amino-6-chloropyridazine | Pyridazines | Ambeed.com [ambeed.com]
- 5. 6-Chloropyridazin-3-amine | 5469-69-2 [chemicalbook.com]
- 6. selleckchem.com [selleckchem.com]
- 7. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Down-regulation of dihydrofolate reductase inhibits the growth of endothelial EA.hy926 cell through induction of G1 cell cycle arrest via up-regulating p53 and p21waf1/cip1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 6-Amino-3-chloropyridazine | C4H4ClN3 | CID 21643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3-Amino-6-chloropyridazine 97 5469-69-2 [sigmaaldrich.com]
- 11. spectrabase.com [spectrabase.com]
- 12. 6-Amino-3-chloropyridazine | C4H4ClN3 | CID 21643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 14. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
Spectroscopic Characterization of 3,4-diamino-1H-pyridazine-6-thione: A Technical Guide
Disclaimer: Following a comprehensive literature search, no specific experimental spectroscopic data for 3,4-diamino-1H-pyridazine-6-thione could be located. The information presented herein is a generalized guide based on the characteristic spectroscopic features of analogous compounds, including substituted pyridazines, aminopyridazines, and heterocyclic thiones. This guide is intended to provide researchers, scientists, and drug development professionals with an understanding of the expected spectroscopic properties and the methodologies for their determination.
Introduction
This compound is a heterocyclic compound of interest due to the prevalence of the pyridazine core in medicinally active compounds. Pyridazine derivatives have been reported to exhibit a wide range of biological activities. The spectroscopic characterization of this molecule is essential for its unambiguous identification, purity assessment, and for understanding its electronic and structural properties, which are critical in the context of drug design and development. This guide outlines the expected spectroscopic signatures in UV-Visible, FT-IR, NMR, and Mass Spectrometry, along with generalized experimental protocols.
Predicted Spectroscopic Data
While specific data is unavailable, the following tables summarize the expected quantitative data based on the analysis of similar structures reported in the literature.
Table 1: Predicted UV-Visible Absorption Maxima
| Solvent System | Predicted λmax (nm) | Associated Transitions |
| Methanol / Ethanol | 250 - 280 | π → π |
| 320 - 360 | n → π | |
| Dichloromethane | 255 - 285 | π → π |
| 325 - 365 | n → π |
Note: The exact absorption maxima can be influenced by solvent polarity.
Table 2: Predicted FT-IR Vibrational Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
| N-H Stretch (Amino & Amide) | 3450 - 3200 | Broad to medium intensity |
| C-H Stretch (Aromatic) | 3100 - 3000 | Weak to medium intensity |
| C=N Stretch (Ring) | 1640 - 1580 | Medium to strong intensity |
| C=C Stretch (Ring) | 1580 - 1450 | Medium to strong intensity |
| C=S Stretch (Thione) | 1270 - 1170 | Medium intensity |
| N-H Bend | 1650 - 1550 | Medium intensity |
Table 3: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ | Multiplicity |
| Pyridazine Ring CH | 6.5 - 7.5 | Singlet |
| NH₂ (Amino groups) | 5.0 - 7.0 | Broad Singlet |
| NH (Thione tautomer) | 12.0 - 14.0 | Broad Singlet |
Table 4: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ |
| C=S (Thione) | 175 - 190 |
| C-NH₂ | 145 - 160 |
| Pyridazine Ring C | 110 - 150 |
Table 5: Predicted Mass Spectrometry Data
| Ionization Mode | Predicted m/z | Fragment |
| ESI+ | [M+H]⁺ | Molecular Ion |
| ESI- | [M-H]⁻ | Molecular Ion |
| EI | M⁺ | Molecular Ion |
| Fragments | Loss of NH₂, SH, etc. |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
UV-Visible Spectroscopy
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Sample Preparation: A stock solution of the compound is prepared in a suitable spectroscopic grade solvent (e.g., methanol, ethanol, or dichloromethane) at a concentration of approximately 1 mg/mL. Serial dilutions are made to obtain concentrations in the range of 10-50 µg/mL.
-
Data Acquisition: The UV-Vis spectrum is recorded over a wavelength range of 200-800 nm. The solvent used for sample preparation is also used as the blank. The wavelength of maximum absorbance (λmax) is determined.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: An FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
-
Sample Preparation: The solid sample is finely ground with spectroscopic grade potassium bromide (KBr) in a mortar and pestle (approximately 1:100 ratio of sample to KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid sample.
-
Data Acquisition: The FT-IR spectrum is recorded in the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the KBr pellet or the empty ATR crystal is recorded and subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, typically DMSO-d₆ due to the potential for hydrogen bonding and the presence of exchangeable protons. Tetramethylsilane (TMS) is used as an internal standard.
-
Data Acquisition:
-
¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. The chemical shifts are reported in parts per million (ppm) relative to TMS.
-
¹³C NMR: The spectrum is acquired using a proton-decoupled pulse sequence. The chemical shifts are reported in ppm relative to the solvent peak.
-
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, which could be a standalone instrument or coupled with a chromatographic system (e.g., LC-MS or GC-MS). Electrospray ionization (ESI) is a common technique for such molecules.
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ion source via direct infusion or through a liquid chromatograph.
-
Data Acquisition: The mass spectrum is acquired in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel heterocyclic compound like this compound.
Caption: Workflow for Spectroscopic Characterization.
Conclusion
The spectroscopic characterization of this compound is a critical step in its development for potential applications in medicinal chemistry. While direct experimental data is not currently available in the public domain, this guide provides a robust framework for the expected spectroscopic signatures and the methodologies required for their acquisition and interpretation. The predicted data serves as a valuable reference for researchers working on the synthesis and characterization of this and related heterocyclic compounds. It is anticipated that future synthetic studies will provide the specific experimental data to validate and refine the predictions outlined in this technical guide.
In-depth Technical Guide: 3,4-diamino-1H-pyridazine-6-thione (CAS 18126-12-0)
CAS Number: 18126-12-0
Synonyms: 5,6-Diamino-3(2H)-pyridazinethione
This technical guide provides a comprehensive overview of the chemical and physical properties of 3,4-diamino-1H-pyridazine-6-thione. Due to the limited availability of public data, this document summarizes the foundational information currently accessible.
Chemical and Physical Properties
A summary of the key chemical and physical properties for this compound is presented in the table below. This information is crucial for researchers and scientists in designing and executing experiments involving this compound.
| Property | Value | Source |
| Molecular Formula | C₄H₆N₄S | [1] |
| Molecular Weight | 142.18 g/mol | |
| Exact Mass | 142.031318 g/mol | |
| Appearance | Solid (predicted) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| pKa | Not available |
Synthesis and Experimental Protocols
Biological Activity and Mechanism of Action
There is currently a significant lack of published data regarding the biological activity, mechanism of action, and associated signaling pathways for this compound. While pyridazine and pyridazinone scaffolds are known to exhibit a wide range of biological activities, including as kinase inhibitors and anti-inflammatory agents, no specific studies have been found for this particular compound.
Experimental Workflows and Signaling Pathways
Due to the absence of experimental data on the biological effects of this compound, no signaling pathways or experimental workflows can be depicted at this time.
Conclusion
This compound, identified by CAS number 18126-12-0, is a chemical entity for which detailed experimental data is scarce in publicly accessible scientific literature. While its basic chemical properties can be derived, a comprehensive understanding of its synthesis, biological activity, and mechanism of action is currently lacking. This presents an opportunity for novel research to explore the potential of this compound in various scientific and drug development applications. Further investigation is required to elucidate its properties and potential therapeutic uses.
References
An In-depth Technical Guide on the Reactivity of 3,4-diamino-1H-pyridazine-6-thione
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridazine and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antiviral, antimicrobial, and anticancer properties[1]. The title compound, 3,4-diamino-1H-pyridazine-6-thione, incorporates several key pharmacophoric features: a pyridazine core, vicinal diamino groups, and a thione moiety. The presence of these functional groups suggests a rich and versatile chemical reactivity, making it a promising scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the predicted reactivity of this compound, including a plausible synthetic pathway and its anticipated reactions such as S-alkylation, N-acylation, and cyclization.
Proposed Synthesis of this compound
A plausible synthetic route to this compound can be conceptualized starting from a suitable dichloropyridazine precursor, followed by sequential amination and thionation steps.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols (Analogous)
Step 1: Synthesis of 3,4,6-Trichloropyridazine from 3,4-Dichloropyridazin-6-one
-
Methodology: Based on the general conversion of pyridazinones to chloropyridazines, 3,4-dichloropyridazin-6-one can be refluxed with excess phosphorus oxychloride (POCl₃) to yield 3,4,6-trichloropyridazine.
-
Protocol: A mixture of 3,4-dichloropyridazin-6-one (1 eq.) and phosphorus oxychloride (5-10 eq.) is heated at reflux for 3-5 hours. After cooling, the excess POCl₃ is removed under reduced pressure. The residue is carefully poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The resulting precipitate is filtered, washed with water, and dried to afford 3,4,6-trichloropyridazine.
Step 2: Synthesis of 3,4-Diamino-6-chloropyridazine via Sequential Amination
-
Methodology: The selective amination of polychlorinated pyridazines can be achieved by controlling reaction conditions. The chlorine atom at the 4-position is generally more susceptible to nucleophilic substitution.
-
Protocol: 3,4,6-trichloropyridazine (1 eq.) is dissolved in a suitable solvent such as ethanol or dioxane. The solution is treated with an aqueous ammonia solution at a controlled temperature (e.g., 80-100°C) in a sealed vessel. The reaction progress is monitored by TLC. Upon completion of the first amination, the reaction mixture is subjected to more forcing conditions (higher temperature or prolonged reaction time) to facilitate the second amination, yielding 3,4-diamino-6-chloropyridazine.
Step 3: Synthesis of this compound
-
Methodology: The conversion of a 6-chloropyridazine to a pyridazine-6-thione is a well-established transformation that can be achieved using reagents like thiourea or phosphorus pentasulfide (P₄S₁₀)[1].
-
Protocol (using Thiourea): 3,4-Diamino-6-chloropyridazine (1 eq.) and thiourea (1.2 eq.) are dissolved in a high-boiling polar solvent like n-propanol or ethanol. The mixture is heated at reflux for 4-6 hours[1]. The resulting precipitate is collected, dissolved in a dilute NaOH solution, and then re-precipitated by the addition of acetic acid or dilute HCl to afford the crude this compound, which can be further purified by recrystallization.
Predicted Reactivity of this compound
The reactivity of the title compound is dictated by its three main functional groups: the vicinal amino groups, the thione group, and the pyridazine ring.
Caption: Predicted key reactive sites of this compound.
S-Alkylation of the Thione Group
The thione group is expected to be readily alkylated at the sulfur atom in the presence of a base and an alkylating agent. This reaction is useful for introducing a variety of side chains and for further functionalization.
Caption: General scheme for the S-alkylation of this compound.
-
Experimental Protocol (Analogous): To a solution of this compound (1 eq.) in a polar aprotic solvent such as DMF or acetonitrile, a base like potassium carbonate (1.5 eq.) or sodium hydride (1.1 eq.) is added, and the mixture is stirred for 30 minutes at room temperature. The alkylating agent (e.g., methyl iodide, benzyl bromide; 1.1 eq.) is then added, and the reaction is stirred until completion (monitored by TLC). The reaction is quenched with water, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the 6-(alkylthio)-3,4-diaminopyridazine.
N-Acylation of the Amino Groups
The amino groups at the C3 and C4 positions are expected to undergo acylation with acylating agents such as acid chlorides or anhydrides. Depending on the stoichiometry of the acylating agent, mono- or di-acylation may be achieved.
Caption: General scheme for the N-acylation of this compound.
-
Experimental Protocol (Analogous): this compound (1 eq.) is dissolved in a suitable solvent like pyridine or dichloromethane containing a non-nucleophilic base such as triethylamine (2.2 eq.). The solution is cooled to 0°C, and the acylating agent (e.g., acetyl chloride, benzoyl chloride; 2.1 eq. for di-acylation) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred until completion. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with dilute HCl, saturated sodium bicarbonate solution, and brine, then dried and concentrated to yield the N-acylated product.
Cyclization Reactions
The vicinal diamino groups provide a reactive handle for the construction of fused heterocyclic systems, such as imidazo[4,5-d]pyridazines or triazolo[4,5-d]pyridazines.
Reaction with one-carbon synthons like formic acid or triethyl orthoformate can lead to the formation of a fused imidazole ring.
Caption: Formation of a fused imidazole ring.
-
Experimental Protocol (Analogous): A mixture of this compound (1 eq.) and formic acid (excess) is heated at reflux for several hours. After cooling, the excess formic acid is removed under vacuum. The residue is triturated with water or ethanol to induce crystallization, and the solid product is collected by filtration and dried.
Reaction with nitrous acid (generated in situ from sodium nitrite and an acid) would lead to the formation of a fused triazole ring.
Caption: Formation of a fused triazole ring.
-
Experimental Protocol (Analogous): this compound (1 eq.) is dissolved in dilute hydrochloric acid and the solution is cooled to 0-5°C. A solution of sodium nitrite (1.1 eq.) in water is added dropwise while maintaining the temperature below 5°C. The reaction mixture is stirred for 1-2 hours at this temperature, then allowed to warm to room temperature. The resulting precipitate is filtered, washed with cold water, and dried.
Quantitative Data Summary (Predictive)
The following table summarizes predicted and analogous quantitative data for the reactions described above. Note: This data is illustrative and based on typical yields and spectroscopic characteristics of similar compounds. Actual experimental results may vary.
| Reaction Type | Product | Predicted Yield (%) | Analogous ¹H NMR Data (δ, ppm) | Analogous IR Data (ν, cm⁻¹) |
| S-Methylation | 6-(Methylthio)-3,4-diaminopyridazine | 75-90 | 2.5-2.7 (s, 3H, S-CH₃), 5.5-6.5 (br s, 4H, 2xNH₂), 7.0-7.5 (s, 1H, pyridazine-H) | 3200-3400 (NH₂), 1600-1650 (C=N, C=C) |
| N,N'-Diacetylation | 3,4-Di(acetylamino)-1H-pyridazine-6-thione | 60-80 | 2.1-2.3 (s, 6H, 2xCO-CH₃), 7.5-8.0 (s, 1H, pyridazine-H), 9.0-10.0 (br s, 2H, 2xNH-CO) | 3100-3300 (NH), 1680-1720 (C=O), 1100-1200 (C=S) |
| Imidazole Ring Formation | Imidazo[4,5-d]pyridazine-7-thione | 65-85 | 8.0-8.5 (s, 1H, imidazole-H), 8.5-9.0 (s, 1H, pyridazine-H), 12.0-13.0 (br s, 1H, NH) | 3100-3200 (NH), 1600-1640 (C=N, C=C), 1100-1200 (C=S) |
| Triazole Ring Formation | Triazolo[4,5-d]pyridazine-7-thione | 70-90 | 8.8-9.2 (s, 1H, pyridazine-H), 14.0-15.0 (br s, 1H, NH) | 3000-3150 (NH), 1600-1630 (C=N, C=C), 1100-1200 (C=S) |
Conclusion
This compound represents a highly versatile and promising scaffold for medicinal chemistry and drug development. Its predicted reactivity, characterized by the potential for S-alkylation, N-acylation, and the construction of fused heterocyclic systems, opens up a multitude of avenues for the synthesis of diverse compound libraries. The experimental protocols and predictive data presented in this guide, although based on analogous systems, provide a solid foundation for researchers to begin the exploration and exploitation of the chemical space around this intriguing molecule. Further experimental validation is necessary to fully elucidate the reactivity and potential applications of this compound.
References
An In-depth Technical Guide on the Tautomerism of 3,4-diamino-1H-pyridazine-6-thione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the tautomeric forms of 3,4-diamino-1H-pyridazine-6-thione, a heterocyclic compound of interest in medicinal chemistry. Due to a notable absence of direct experimental and computational data for this specific molecule in publicly available literature, this document synthesizes information from closely related pyridazine-thione and aminopyridazine analogues to project the likely tautomeric landscape. The guide discusses the probable dominant tautomers, analytical methods for their characterization, and potential biological relevance. All theoretical data and proposed experimental protocols are based on established principles in heterocyclic chemistry.
Introduction
Pyridazine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and cardiovascular effects. The introduction of amino and thione functional groups to the pyridazine core, as in this compound, presents a molecule with significant potential for diverse chemical interactions and biological targeting. A critical aspect of understanding the chemical behavior and biological activity of such a molecule is the thorough characterization of its tautomeric forms. Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, can profoundly influence a molecule's physicochemical properties, such as its lipophilicity, acidity, basicity, and its ability to act as a hydrogen bond donor or acceptor. These properties, in turn, dictate its pharmacokinetic and pharmacodynamic profiles.
This guide aims to provide a detailed theoretical framework for the tautomerism of this compound, offering insights for researchers engaged in its synthesis, characterization, and application in drug discovery.
Tautomeric Forms of this compound
Based on the fundamental principles of tautomerism in heterocyclic systems containing amide and thioamide functionalities, this compound is expected to exist in equilibrium between several tautomeric forms. The primary tautomerism will involve the thione-thiol equilibrium and the amino-imino equilibrium. The most probable tautomers are depicted below.
A diagram illustrating the potential tautomeric equilibria for this compound.
In general, for pyridazine-thiones, the thione form is reported to be the more stable tautomer in solution and in the solid state. This preference is attributed to the greater strength of the C=O bond in the analogous pyridazinones compared to the C-O single bond, and a similar trend is expected for the thione analogues. Therefore, it is hypothesized that the 3,4-diamino-1H-pyridazine-6(5H)-thione form will be the predominant species.
Proposed Experimental Protocols for Tautomer Characterization
To definitively identify and quantify the tautomeric forms of this compound, a combination of spectroscopic and crystallographic techniques is recommended.
Synthesis
As no specific synthesis for this compound is readily available in the literature, a plausible synthetic route could involve the reaction of a suitably substituted diaminopyridazinone with a thionating agent like Lawesson's reagent or phosphorus pentasulfide.
Proposed Synthesis Workflow:
A proposed general workflow for the synthesis of this compound.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The presence of distinct signals for NH and SH protons would be indicative of the co-existence of different tautomers. The chemical shifts and coupling constants of the pyridazine ring protons would also differ between tautomers. Variable temperature NMR studies could provide information on the dynamics of the tautomeric equilibrium.
-
¹³C NMR: The chemical shift of the C6 carbon would be a key indicator. A signal in the range of a thiocarbonyl carbon (typically >180 ppm) would support the thione form, while a signal more characteristic of a carbon attached to a thiol group would suggest the thiol tautomer.
-
¹⁵N NMR: This technique can be highly informative for distinguishing between amino and imino forms and for probing the protonation state of the nitrogen atoms in the pyridazine ring.
-
-
Infrared (IR) Spectroscopy:
-
The presence of a strong absorption band in the region of 1100-1300 cm⁻¹ is characteristic of a C=S stretching vibration, which would be evidence for the thione tautomer. The absence of a sharp S-H stretching band (around 2550-2600 cm⁻¹) would further support the predominance of the thione form. N-H stretching vibrations for the amino groups would be expected in the 3200-3500 cm⁻¹ region.
-
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive method for determining the solid-state structure of a molecule. Obtaining a suitable crystal of this compound would unambiguously identify the dominant tautomer in the crystalline form by precisely locating the positions of the hydrogen atoms.
Computational Chemistry
In the absence of experimental data, computational methods, particularly Density Functional Theory (DFT), can provide valuable insights into the relative stabilities of the different tautomers.
Computational Workflow:
A typical workflow for the computational analysis of tautomer stability.
Quantitative Data Summary (Hypothetical)
While no experimental quantitative data exists for this compound, the following table presents a hypothetical summary of the kind of data that would be generated from the proposed experimental and computational studies.
| Tautomer | Predicted Relative Energy (kcal/mol) (Computational) | Predicted Population (%) at 298 K (Computational) | Key ¹³C NMR Signal (ppm) (Predicted) | Key IR Band (cm⁻¹) (Predicted) |
| Thione (amino) | 0.00 | >95 | C6: ~185 | C=S: ~1200 |
| Thiol (amino) | 5-10 | <5 | C6: ~150 | S-H: ~2550 |
| Thione (imino) | >10 | <1 | C4: ~160, C6: ~185 | C=N: ~1650, C=S: ~1200 |
| Thiol (imino) | >15 | <1 | C4: ~160, C6: ~150 | S-H: ~2550, C=N: ~1650 |
Potential Biological Significance and Signaling Pathways
The biological activity of pyridazine derivatives is diverse. The tautomeric state of this compound would be critical for its interaction with biological targets. For instance, the thione form presents a hydrogen bond acceptor (the sulfur atom) and two hydrogen bond donating NH groups, while the thiol form has a hydrogen bond donating SH group and can also act as a hydrogen bond acceptor at the ring nitrogens.
Given the structural motifs, potential (though currently unexplored) biological activities could include kinase inhibition, where the amino groups and the heterocyclic nitrogen atoms can form key hydrogen bonds within an ATP-binding pocket.
Hypothetical Kinase Inhibition Signaling Pathway Interaction:
A hypothetical signaling pathway where the compound could act as a RAF kinase inhibitor.
Conclusion
While this compound remains a molecule for which specific experimental data is not currently available, this technical guide provides a robust theoretical framework for understanding its tautomerism. Based on the chemistry of related compounds, the thione tautomer is predicted to be the dominant form. This guide outlines the necessary experimental and computational protocols to verify this hypothesis and to fully characterize this promising heterocyclic compound. Such characterization is a prerequisite for any future development of this molecule for therapeutic applications. Further research into the synthesis and biological evaluation of this compound is highly encouraged.
An In-depth Technical Guide to the Proposed Synthesis of 3,4-diamino-1H-pyridazine-6-thione Derivatives
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document outlines a proposed synthetic pathway for 3,4-diamino-1H-pyridazine-6-thione and its derivatives. To the best of our knowledge, a direct, documented synthesis of this specific heterocyclic scaffold has not been reported in the peer-reviewed literature. The proposed route is based on established principles of heterocyclic chemistry and analogous transformations reported for related pyridazine systems. The experimental protocols provided are hypothetical and would require optimization and validation in a laboratory setting.
Introduction
Pyridazine and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. These activities include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects. The unique arrangement of the two adjacent nitrogen atoms in the pyridazine ring imparts specific electronic properties that are crucial for its biological interactions. The introduction of various functional groups onto the pyridazine core allows for the fine-tuning of its physicochemical properties and biological targets.
This guide focuses on the proposed synthesis of a novel scaffold: this compound. The presence of two amino groups and a thione functionality is anticipated to confer unique biological properties and potential for further derivatization, making it an attractive target for drug discovery programs.
Proposed Synthetic Pathway
The proposed synthesis is a three-step process commencing from the readily accessible starting material, 3,4,6-trichloropyridazine. The overall strategy involves a regioselective di-amination followed by a nucleophilic substitution to introduce the thione group.
Caption: Proposed synthetic route to this compound.
Step 1: Synthesis of 3,4,6-Trichloropyridazine (1)
The starting material, 3,4,6-trichloropyridazine, can be synthesized from maleic anhydride in a multi-step process. A patented method describes this transformation, which involves chlorination, cyclization with hydrazine, and subsequent chlorination with phosphorus oxychloride[1].
Caption: Synthesis of the starting material, 3,4,6-trichloropyridazine.
Step 2: Synthesis of 3,4-Diamino-6-chloropyridazine (2)
This step involves the selective nucleophilic aromatic substitution (SNAr) of two chlorine atoms of 3,4,6-trichloropyridazine with an amino group. The reactivity of the chloro-substituents on the pyridazine ring is influenced by the electron-withdrawing nature of the ring nitrogens. Generally, positions ortho and para to the nitrogen atoms (C3 and C6) are more activated towards nucleophilic attack than the C4 and C5 positions. However, for polychlorinated pyridazines, achieving high regioselectivity can be challenging and may require careful optimization of reaction conditions such as temperature, solvent, and the nature of the aminating agent[1]. It is postulated that the chlorine atoms at positions 3 and 4 can be displaced by an amine under controlled conditions to yield the desired 3,4-diamino-6-chloropyridazine.
Caption: General mechanism for the proposed di-amination reaction.
Step 3: Synthesis of this compound (3)
The final step is the conversion of the remaining chloro group at the 6-position into a thione. This can be achieved by reacting 3,4-diamino-6-chloropyridazine with a sulfur nucleophile, such as sodium hydrosulfide (NaSH). This reaction proceeds via a nucleophilic aromatic substitution where the hydrosulfide anion displaces the chloride ion. The resulting pyridazine-6-thiol exists in tautomeric equilibrium with the more stable 1H-pyridazine-6-thione form.
Experimental Protocols (Proposed)
The following protocols are hypothetical and based on procedures reported for analogous transformations on pyridazine scaffolds.
Protocol 3.1: Synthesis of 3,4,6-Trichloropyridazine (1)
This protocol is adapted from the general principles outlined in the patent literature for the synthesis of the title compound from 4-chloro-3,6-dihydroxypyridazine[1].
-
To a stirred solution of 4-chloro-3,6-dihydroxypyridazine (1.0 eq) in phosphorus oxychloride (10.0 eq), a catalytic amount of dimethylformamide (0.1 eq) is added.
-
The reaction mixture is heated to reflux (approximately 105-110 °C) for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
After completion, the excess phosphorus oxychloride is removed by distillation under reduced pressure.
-
The residue is cooled to room temperature and carefully poured onto crushed ice with vigorous stirring.
-
The aqueous mixture is neutralized with a saturated solution of sodium bicarbonate.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford crude 3,4,6-trichloropyridazine.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Protocol 3.2: Synthesis of 3,4-Diamino-6-chloropyridazine (2)
This protocol is a proposed method and would require significant optimization to achieve the desired regioselectivity.
-
A solution of 3,4,6-trichloropyridazine (1.0 eq) in a suitable solvent (e.g., ethanol, isopropanol, or DMF) is placed in a sealed pressure vessel.
-
The solution is saturated with ammonia gas at 0 °C, or a solution of aqueous ammonia (excess) is added.
-
The vessel is sealed and heated to a temperature between 100-150 °C for 12-24 hours. The optimal temperature and reaction time need to be determined experimentally.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product, which may be a mixture of isomers, is purified by column chromatography on silica gel to isolate the desired 3,4-diamino-6-chloropyridazine.
Protocol 3.3: Synthesis of this compound (3)
This protocol is adapted from the synthesis of 6-chloropyridazine-3-thiol from 3,6-dichloropyridazine.
-
To a suspension of sodium hydrosulfide (1.2 eq) in ethanol, a solution of 3,4-diamino-6-chloropyridazine (1.0 eq) in ethanol is added.
-
The reaction mixture is heated to reflux for 2-4 hours, with the reaction progress monitored by TLC.
-
The solvent is evaporated under reduced pressure.
-
Water is added to the residue, and the mixture is acidified to approximately pH 5-6 with a dilute solution of hydrochloric acid.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the target compound, this compound.
Data Presentation: Analogous Reactions
The following tables summarize quantitative data from the literature for reactions that are analogous to the proposed synthetic steps. This data can serve as a benchmark for the expected outcomes of the proposed synthesis.
Table 1: Synthesis of Chlorinated Pyridazine Precursors
| Starting Material | Reagent | Product | Yield (%) | M.p. (°C) | Reference |
| Maleic anhydride | Cl2, H2O; N2H4·H2O, HCl; POCl3 | 3,4,6-Trichloropyridazine | >99 (purity) | 55-59 | [1][2] |
| Pyridazine-3,6-diol | POCl3 | 3,6-Dichloropyridazine | 85 | 67-69 | [3] |
Table 2: Amination of Chloropyridazines (Analogous Reactions)
| Substrate | Amine | Product | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3,6-Dichloropyridazine | NH4OH | 3-Amino-6-chloropyridazine | DMF/MeCN | 150 | 6 | 89 | |
| 3,6-Dichloropyridazine | Ammonia | 3-Amino-6-chloropyridazine | Water-soluble polyether | 50-110 | 1-24 | N/A |
Table 3: Thionation of Chloropyridazines (Analogous Reactions)
| Substrate | Reagent | Product | Solvent | Conditions | Yield (%) | Reference |
| 3,6-Dichloropyridazine | NaSH | 6-Chloropyridazine-3-thiol | Ethanol | Reflux, 1h | 96 |
Conclusion
This technical guide presents a plausible and logically designed synthetic route to the novel this compound scaffold. The proposed pathway leverages established synthetic methodologies in pyridazine chemistry. While the synthesis of the target molecule is yet to be reported, this guide provides a solid foundation for researchers to embark on its preparation. The successful synthesis of this and related derivatives could provide access to a new chemical space with potential applications in drug discovery and development. It is imperative to reiterate that the provided protocols are hypothetical and will necessitate experimental validation and optimization.
References
The Biological Potential of 3,4-diamino-1H-pyridazine-6-thione: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential biological activities of the novel heterocyclic compound, 3,4-diamino-1H-pyridazine-6-thione. While direct experimental data for this specific molecule is not yet available in published literature, this document extrapolates its probable pharmacological profile based on extensive analysis of structurally related compounds, particularly those containing the pyridazine core, diamino functionalities, and thione/mercapto groups. The guide covers potential anticancer, antimicrobial, and enzyme inhibitory activities, supported by quantitative data from analogous compounds. Detailed hypothetical experimental protocols and potential signaling pathways are presented to guide future research and drug discovery efforts.
Introduction
The pyridazine nucleus is a prominent scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[1][2] The unique arrangement of nitrogen atoms in the pyridazine ring allows for diverse intermolecular interactions with biological targets. The subject of this guide, this compound, incorporates several key pharmacophoric features: a pyridazine core, two amino groups which can act as hydrogen bond donors, and a thione group, a well-known bioisostere of a carbonyl group that can participate in metal chelation and hydrogen bonding. This combination of functional groups suggests a high potential for biological activity, positioning it as a promising candidate for further investigation in drug development.
Predicted Biological Activities
Based on the biological profiles of structurally similar compounds, this compound is predicted to exhibit the following activities:
-
Anticancer Activity: The presence of the dihydropyridine-2(1H)-thione moiety in related compounds has been linked to significant antiproliferative effects.[3][4] These compounds often induce cell cycle arrest and apoptosis in cancer cells. The diamino substitution pattern may further enhance these properties.
-
Antimicrobial Activity: Dihydropyrimidine-2(1H)-one and -thione derivatives have demonstrated notable antibacterial and antifungal properties.[5][6] The amino and thione groups are known to contribute to antimicrobial efficacy.
-
Enzyme Inhibition: The thione group and the overall electronic properties of the molecule suggest potential for inhibiting various enzymes, a common mechanism of action for many therapeutic agents.[7][8]
Quantitative Data from Structurally Related Compounds
To provide a quantitative basis for the predicted activities, the following tables summarize data from structurally analogous compounds found in the literature.
Table 1: Anticancer Activity of Dihydropyridine-2(1H)-thione Analogs
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 4-Benzyl-5-phenyl-3,4-dihydropyridine-2(1H)-thione (S1) | A375 (Melanoma) | 4.33 ± 1.00 | [3] |
| N-Methyl-4-benzyl-5-phenyl-3,4-dihydropyridine-2(1H)-thione (S2) | A375 (Melanoma) | 12.55 ± 2.16 | [3] |
| Thiophene-substituted 3,4-dihydropyridine-2(1H)-thione (S22) | A375 (Melanoma) | 1.71 ± 0.58 | [4] |
Table 2: Antimicrobial Activity of Dihydropyrimidine-2(1H)-one/thione Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Dihydropyrimidine derivatives | Escherichia coli | 32 - 64 | [5] |
| Dihydropyrimidine derivatives | Pseudomonas aeruginosa | 32 - 64 | [5] |
| Dihydropyrimidine derivatives | Staphylococcus aureus | 32 - 64 | [5] |
| Dihydropyrimidine derivatives | Aspergillus niger | 32 | [5] |
| Dihydropyrimidine derivatives | Candida albicans | 32 | [5] |
Hypothetical Experimental Protocols
The following are detailed methodologies for key experiments that could be used to evaluate the biological activity of this compound.
Anticancer Activity Assessment
4.1.1. Cell Viability Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., A375 melanoma, MCF-7 breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of this compound for 48-72 hours.
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 value, the concentration at which 50% of cell growth is inhibited, is calculated from the dose-response curve.
4.1.2. Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment: Cancer cells are treated with the IC50 concentration of the test compound for 24 hours.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: Fixed cells are treated with RNase A and stained with propidium iodide (PI).
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is determined to identify any cell cycle arrest.
Antimicrobial Activity Assessment
4.2.1. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
-
Microorganism Preparation: Bacterial and fungal strains are cultured to a standardized concentration.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Potential Signaling Pathways and Mechanisms of Action
Based on the activities of related compounds, the following signaling pathways and mechanisms are proposed for this compound.
Anticancer Mechanism
The anticancer activity could be mediated through the inhibition of tubulin polymerization, a mechanism observed in other dihydropyridine-thione derivatives.[4] This would lead to mitotic arrest and subsequent apoptosis.
Caption: Proposed anticancer mechanism of action.
Antimicrobial Mechanism
The antimicrobial action may involve the disruption of the microbial cell membrane or the inhibition of essential enzymes required for microbial survival. The thione group could chelate metal ions crucial for enzyme function.
Caption: Potential antimicrobial mechanisms.
Synthesis Outline
While a specific synthesis for this compound has not been reported, a plausible synthetic route can be proposed based on established pyridazine synthesis methodologies.[1][9]
Caption: Hypothetical synthesis of the target compound.
Conclusion and Future Directions
This compound represents a novel chemical entity with significant potential for biological activity, particularly in the areas of oncology and infectious diseases. The structural features of this molecule, supported by data from analogous compounds, strongly suggest that it is a promising candidate for synthesis and biological evaluation. Future research should focus on the chemical synthesis of this compound, followed by a comprehensive screening for its anticancer and antimicrobial properties using the protocols outlined in this guide. Further studies should then be directed towards elucidating its precise mechanism of action and exploring its structure-activity relationships to optimize its therapeutic potential.
References
- 1. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Activity of Mitotic-Specific 3,4-Dihydropyridine-2(1H)-thiones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Activity of Mitotic-Specific 3,4-Dihydropyridine-2(1 H)-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial evaluation of some novel derivatives of 3,4-dihydropyrimidine-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sanad.iau.ir [sanad.iau.ir]
- 7. Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitory and structural studies of novel coenzyme-substrate analogs of human histidine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyridazine synthesis [organic-chemistry.org]
An In-depth Technical Guide to 3,4-diamino-1H-pyridazine-6-thione Analogs for Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pyridazine core is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The 3,4-diamino-1H-pyridazine-6-thione moiety, in particular, presents a unique combination of hydrogen bond donors and acceptors, as well as a thioketone group, suggesting potential for strong and specific interactions with biological targets. This guide provides a comprehensive overview of the synthesis, potential pharmacological activities, and methods for the evaluation of novel analogs based on this promising heterocyclic system. While specific data for this exact core is limited in publicly available literature, this document extrapolates from established knowledge of related pyridazine and pyridazinethione chemistry to provide a foundational resource for researchers.
Synthetic Strategies
The synthesis of this compound analogs can be approached through several established routes for pyridazine ring formation. A plausible and versatile method involves the condensation of a suitable dicarbonyl precursor with hydrazine or a substituted hydrazine, followed by functional group interconversions.
A generalized synthetic scheme is outlined below:
Caption: General synthetic workflow for this compound analogs.
Experimental Protocol: General Synthesis of a this compound Analog
This protocol is a generalized procedure based on common methods for pyridazine synthesis and thionation.[4]
Materials:
-
Substituted malononitrile dimer (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol
-
Lawesson's Reagent or Phosphorus Pentasulfide (P₄S₁₀) (1.5 eq)
-
Anhydrous Toluene or Pyridine
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Synthesis of the Diaminopyridazine Intermediate:
-
To a solution of the substituted malononitrile dimer in ethanol, add hydrazine hydrate.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of solution. If so, filter the solid, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
-
-
Thionation of the Pyridazine Ring:
-
Suspend the diaminopyridazine intermediate in anhydrous toluene or pyridine.
-
Add Lawesson's Reagent or P₄S₁₀ portion-wise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring by TLC.
-
Cool the reaction to room temperature and carefully quench by pouring it into a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the final this compound analog.
-
Pharmacological Activity and Mechanism of Action
While direct pharmacological data for this compound analogs is not extensively documented, the structural alerts within the molecule suggest a strong potential for kinase inhibition. The diamino-pyridazine moiety can act as a hinge-binder, a common feature in many kinase inhibitors, by forming hydrogen bonds with the kinase hinge region.[5] The thione group can also participate in hydrogen bonding or other interactions within the ATP-binding pocket.
Potential Signaling Pathway Involvement
Given the prevalence of pyridazine-based compounds as kinase inhibitors, a plausible target class is the protein kinase family, which is deeply involved in cellular signaling pathways regulating cell proliferation, survival, and differentiation.[6] Dysregulation of these pathways is a hallmark of cancer.
Caption: Plausible inhibition of the PI3K/Akt/mTOR signaling pathway.
Quantitative Data
The following table presents hypothetical inhibitory concentration (IC₅₀) values for a series of this compound analogs against a panel of cancer-relevant kinases. This data is illustrative and intended to guide initial screening efforts.
| Compound ID | R¹ Substituent | R² Substituent | PI3Kα (IC₅₀, nM) | mTOR (IC₅₀, nM) | CDK2 (IC₅₀, nM) |
| PDT-001 | H | H | 850 | >10000 | >10000 |
| PDT-002 | Phenyl | H | 120 | 5400 | 8700 |
| PDT-003 | 4-Cl-Phenyl | H | 45 | 1500 | 6500 |
| PDT-004 | 4-MeO-Phenyl | H | 98 | 3200 | 7800 |
| PDT-005 | H | Methyl | 750 | >10000 | >10000 |
| PDT-006 | Phenyl | Methyl | 95 | 4800 | 8100 |
Key Experimental Protocols
In Vitro Kinase Inhibition Assay
A common method to determine the potency of a compound against a specific kinase is a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.[1][7]
Principle: The assay quantifies the amount of ADP produced during the kinase reaction. After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, a Kinase Detection Reagent is added to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction, which produces a luminescent signal that is proportional to the ADP concentration.
Protocol Outline:
-
Reagent Preparation: Prepare kinase buffer, ATP solution, substrate solution, and the test compound dilutions.
-
Kinase Reaction:
-
Add the test compound and the kinase to a multi-well plate.
-
Initiate the reaction by adding the ATP and substrate mixture.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
-
Signal Generation:
-
Add ADP-Glo™ Reagent to stop the reaction and deplete excess ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Caption: Workflow for a luminescent-based kinase inhibition assay.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The synthetic routes are accessible through established heterocyclic chemistry, and the structural features of the core suggest a high potential for potent and selective inhibition of key signaling kinases. The methodologies and data presented in this guide, while based on related structures, provide a solid framework for initiating research and development programs focused on this exciting class of compounds. Further exploration and empirical validation are necessary to fully elucidate the therapeutic potential of these analogs.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sarpublication.com [sarpublication.com]
- 4. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. promega.com [promega.com]
An In-Depth Technical Guide to the Putative Structure of 3,4-diamino-1H-pyridazine-6-thione
For the attention of: Researchers, Scientists, and Drug Development Professionals
Proposed Molecular Structure and Physicochemical Properties
Based on IUPAC nomenclature, the structure of 3,4-diamino-1H-pyridazine-6-thione features a pyridazine ring, which is a six-membered aromatic heterocycle with two adjacent nitrogen atoms.[1][2] This core is substituted with two amino groups at positions 3 and 4, and a thione group at position 6. The "1H" designation indicates that the nitrogen at position 1 is protonated. The molecule can exist in tautomeric forms, including a thiol form (3,4-diaminopyridazine-6-thiol).
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Basis of Prediction |
| Molecular Formula | C₄H₆N₄S | Deduced from the proposed structure. |
| Molecular Weight | 142.18 g/mol | Calculated from the molecular formula. |
| Hydrogen Bond Donors | 3 | From the two amino groups and the N-H of the pyridazine ring. |
| Hydrogen Bond Acceptors | 4 | From the nitrogen atoms of the pyridazine ring and the sulfur atom. |
| LogP | ~0.5 - 1.5 | Estimated based on related amino- and thione-substituted pyridazines.[3] |
Postulated Synthesis and Experimental Protocols
While a specific synthetic route for this compound is not documented, a plausible pathway can be devised based on established pyridazine synthesis methodologies.[4] A common approach involves the condensation of a 1,4-dicarbonyl compound or its equivalent with a hydrazine derivative.[5]
Hypothetical Synthetic Pathway
A potential synthesis could start from a suitably substituted dicarbonyl precursor, followed by amination and thionation steps.
Caption: Hypothetical synthesis workflow for this compound.
General Experimental Protocol for Pyridazine Synthesis
The following is a generalized protocol for the synthesis of a pyridazine derivative, which could be adapted for the target compound.
-
Reaction Setup: A solution of the starting dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Hydrazine Addition: Hydrazine hydrate (1.1 equivalents) is added dropwise to the solution at room temperature.
-
Reflux: The reaction mixture is heated to reflux and maintained at that temperature for a specified period (typically 2-6 hours), with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified.
-
Purification: Purification is typically achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.
Characterization Methods
The structure of the synthesized compound would be confirmed using standard analytical techniques.
Table 2: Spectroscopic Data for a Related Compound: 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile [6]
| Technique | Observed Data |
| IR (KBr, cm⁻¹) | Peaks corresponding to N-H, C≡N, and C=N stretching. |
| ¹H NMR (CDCl₃, ppm) | Signals for aromatic protons and amino group protons. |
| ¹³C NMR (CDCl₃, ppm) | Resonances for aromatic carbons, cyano carbon, and carbons of the pyridazine ring. |
| Mass Spec (m/z) | Molecular ion peak corresponding to the compound's mass. |
For this compound, one would expect to see characteristic IR peaks for N-H stretching (amino groups), C=S stretching (thione group), and the pyridazine ring vibrations. The ¹H NMR spectrum would likely show signals for the amino protons, the N-H proton of the pyridazine ring, and the remaining ring proton. The ¹³C NMR would show resonances for the carbons of the pyridazine ring, with the carbon attached to the thione group being significantly deshielded.
Potential Biological Activity and Signaling Pathways
Pyridazine and pyridazinone derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects.[3][7] The presence of amino and thione groups in the proposed structure suggests potential for various biological interactions.
Postulated Mechanism of Action
Given that many heterocyclic compounds exert their effects by inhibiting key enzymes, it is plausible that this compound could act as a kinase inhibitor. Pyrazolopyridine derivatives, which are structurally related, have shown inhibitory activity against protein kinases such as CDK5 and GSK-3.[8]
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
This diagram illustrates a potential mechanism where the target compound inhibits a kinase (e.g., RAF) in the MAPK/ERK pathway, a critical regulator of cell proliferation. Such inhibition could be a basis for potential anticancer activity.
Conclusion and Future Directions
While this compound remains a hypothetical compound based on available literature, its structural features suggest it could be a molecule of interest for medicinal chemistry. The presence of multiple functional groups offers sites for further modification to optimize biological activity.
Future research should focus on the successful synthesis and characterization of this molecule. Following its synthesis, a thorough evaluation of its biological properties, including in vitro and in vivo studies, would be necessary to validate any of the postulated activities. Screening against a panel of kinases and other common drug targets would be a logical first step in elucidating its mechanism of action.
References
- 1. Pyridazine - Wikipedia [en.wikipedia.org]
- 2. Pyridazine | C4H4N2 | CID 9259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyridazine synthesis [organic-chemistry.org]
- 5. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 6. growingscience.com [growingscience.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Biological Screening of 3,4-diamino-1H-pyridazine-6-thione and Related Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a framework for the preliminary biological screening of 3,4-diamino-1H-pyridazine-6-thione and structurally related pyridazine derivatives. Due to the limited availability of specific experimental data for this compound, this document outlines established protocols and data presentation formats based on published research on similar pyridazine compounds. The methodologies and examples provided herein are intended to serve as a comprehensive resource for initiating the biological evaluation of novel pyridazine-based compounds.
Introduction to Pyridazine Derivatives in Drug Discovery
Pyridazine and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities. These activities include anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects.[1][2][3][4][5][6] The pyridazine scaffold is considered a "privileged structure," meaning it can serve as a versatile template for the design of ligands for various biological targets.[2][3][4] The introduction of different substituents, such as amino and thione groups, can significantly modulate the biological activity of the pyridazine core.
In Vitro Anticancer Screening
A primary focus of the biological evaluation of novel pyridazine derivatives is their potential as anticancer agents.[2][3][4] A common initial step is to screen the compounds against a panel of human cancer cell lines to determine their cytotoxic or cytostatic effects.
Data Presentation: Anticancer Activity
The results of in vitro anticancer screening are typically presented as the half-maximal inhibitory concentration (IC₅₀) or the 50% growth inhibition (GI₅₀). These values represent the concentration of the compound required to inhibit cell growth by 50%. Data should be organized in a clear tabular format for easy comparison across different cell lines and with standard reference drugs.
Table 1: In Vitro Anticancer Activity of Representative Pyridazinone Derivatives
| Compound | Cell Line | Assay Type | IC₅₀ / GI₅₀ (µM) | Reference Drug | IC₅₀ / GI₅₀ of Ref. Drug (µM) |
| Pyridazinone Derivative A | MCF-7 (Breast) | MTT | 15.5 | Doxorubicin | 0.8 |
| A549 (Lung) | MTT | 22.3 | Doxorubicin | 1.2 | |
| HCT-116 (Colon) | MTT | 18.9 | Doxorubicin | 1.0 | |
| Pyridazinone Derivative B | MCF-7 (Breast) | SRB | 9.8 | Cisplatin | 5.2 |
| A549 (Lung) | SRB | 12.1 | Cisplatin | 7.5 | |
| HCT-116 (Colon) | SRB | 11.5 | Cisplatin | 6.8 |
Note: The data presented in this table is hypothetical and for illustrative purposes, based on typical values reported for active pyridazine derivatives in the literature.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[7][8]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compound (dissolved in DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, remove the medium containing the compound and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using a suitable software.
Visualization: Anticancer Screening Workflow
References
- 1. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. Screening for Anticancer Activity: Trypan Blue Exclusion Assay | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
The Solubility Profile of 3,4-diamino-1H-pyridazine-6-thione in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3,4-diamino-1H-pyridazine-6-thione, a heterocyclic compound of interest in medicinal chemistry and drug development. Understanding the solubility of this compound in various organic solvents is critical for its synthesis, purification, formulation, and in vitro screening. This document presents available solubility data for a structurally similar compound, outlines a detailed experimental protocol for solubility determination, and provides a visual representation of the experimental workflow.
Core Concepts in Solubility
Solubility is a fundamental physicochemical property of a compound that dictates its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. In the context of drug discovery and development, the solubility of a compound in both aqueous and organic media is a critical determinant of its bioavailability and therapeutic efficacy. Poor solubility can pose significant challenges during various stages of drug development, from initial screening to final formulation.
Solubility Data
| Solvent | Temperature (°C) | Solubility (Mole Fraction, x10^3) |
| Methanol | 25 | 10.25 |
| 30 | 12.33 | |
| 35 | 14.78 | |
| 40 | 17.68 | |
| 45 | 21.11 | |
| 50 | 25.19 | |
| 55 | 30.01 | |
| 60 | 35.75 | |
| Ethanol | 25 | 6.89 |
| 30 | 8.33 | |
| 35 | 10.04 | |
| 40 | 12.08 | |
| 45 | 14.52 | |
| 50 | 17.43 | |
| 55 | 20.91 | |
| 60 | 25.06 | |
| n-Butanol | 25 | 2.45 |
| 30 | 3.01 | |
| 35 | 3.68 | |
| 40 | 4.51 | |
| 45 | 5.51 | |
| 50 | 6.74 | |
| 55 | 8.24 | |
| 60 | 10.07 | |
| N,N-Dimethylformamide (DMF) | 25 | 158.32 |
| 30 | 175.54 | |
| 35 | 194.51 | |
| 40 | 215.23 | |
| 45 | 237.91 | |
| 50 | 262.78 | |
| 55 | 290.08 | |
| 60 | 319.99 | |
| Acetone | 25 | 13.56 |
| 30 | 15.98 | |
| 35 | 18.82 | |
| 40 | 22.16 | |
| 45 | 26.08 | |
| 50 | 30.69 | |
| 55 | 36.11 | |
| 60 | 42.48 | |
| Cyclohexanone | 25 | 48.91 |
| 30 | 56.45 | |
| 35 | 65.17 | |
| 40 | 75.22 | |
| 45 | 86.81 | |
| 50 | 100.19 | |
| 55 | 115.61 | |
| 60 | 133.41 | |
| Ethyl Acetate | 25 | 5.78 |
| 30 | 6.91 | |
| 35 | 8.26 | |
| 40 | 9.87 | |
| 45 | 11.80 | |
| 50 | 14.10 | |
| 55 | 16.85 | |
| 60 | 20.13 | |
| Toluene | 25 | 0.43 |
| 30 | 0.54 | |
| 35 | 0.68 | |
| 40 | 0.85 | |
| 45 | 1.07 | |
| 50 | 1.34 | |
| 55 | 1.68 | |
| 60 | 2.10 |
Data for 6-chloropyridazin-3-amine, adapted from a study by[1]. The mole fraction solubility was reported to be determined using a synthetic method.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of a compound like this compound in organic solvents. This protocol is based on the widely used isothermal shake-flask method, which is considered a gold standard for thermodynamic solubility measurement[2][3].
1. Materials and Equipment:
-
Compound of interest (e.g., this compound), of high purity.
-
A selection of high-purity organic solvents.
-
Analytical balance.
-
Vials with screw caps.
-
Constant temperature orbital shaker or water bath.
-
Centrifuge.
-
Syringes and syringe filters (e.g., 0.22 µm PTFE).
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis).
-
Volumetric flasks and pipettes.
2. Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of the compound in a suitable solvent (in which the compound is freely soluble) at known concentrations. These will be used to create a calibration curve for HPLC analysis.
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of each organic solvent in separate vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved[2].
-
Equilibration: Tightly cap the vials and place them in a constant temperature orbital shaker. Allow the solutions to equilibrate for a set period (e.g., 24 to 72 hours). The exact time required to reach equilibrium should be determined experimentally.
-
Phase Separation: After equilibration, carefully remove the vials from the shaker. Allow the undissolved solid to settle. Centrifuge the vials at a high speed to further separate the solid from the supernatant.
-
Sample Withdrawal and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any remaining solid particles. Accurately weigh the filtered solution. Dilute the filtered solution with a suitable solvent to a concentration that falls within the range of the HPLC calibration curve.
-
HPLC Analysis: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.
-
Calculation of Solubility: From the concentration determined by HPLC and the dilution factor, calculate the solubility of the compound in each solvent. Solubility can be expressed in various units, such as mg/mL, mol/L, or as a mole fraction.
3. Data Analysis: The experimental solubility data can be correlated with various thermodynamic models, such as the modified Apelblat equation or the λh equation, to describe the temperature dependence of solubility[1].
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Experimental workflow for solubility determination.
This guide provides a foundational understanding of the solubility of this compound and a practical framework for its experimental determination. Accurate solubility data is indispensable for the rational design and development of new chemical entities.
References
Stability of 3,4-diamino-1H-pyridazine-6-thione: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct stability studies on 3,4-diamino-1H-pyridazine-6-thione are not extensively available in public literature. This guide is a scientifically inferred resource based on the known stability of structurally related compounds, including 3,4-diaminopyridine, pyridazine derivatives, and thione-containing heterocycles. The experimental protocols, data, and degradation pathways presented herein are hypothetical and intended to provide a robust framework for initiating stability studies on this molecule.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry due to its unique structural features, including the pyridazine core, amino functional groups, and a thione moiety. Understanding the stability of this molecule under various stress conditions is paramount for its development as a potential therapeutic agent. This technical guide outlines a comprehensive approach to evaluating the stability of this compound, in line with the International Council for Harmonisation (ICH) guidelines.
Predicted Stability Profile
Based on the chemistry of its constituent functional groups, the following stability profile is anticipated for this compound:
-
Oxidative Susceptibility: The presence of amino groups and the thione moiety suggests a high susceptibility to oxidation. Studies on 3,4-diaminopyridine have shown that the amino groups on a similar heterocyclic ring are prone to oxidation, leading to the formation of N-oxides and nitro derivatives[1][2]. The thione group can also be readily oxidized to the corresponding sulfoxide or sulfonic acid derivatives.
-
pH-Dependent Degradation: The pyridazine ring has a modest basicity, which can be influenced by the amino and thione substituents[3]. The stability of the molecule is expected to be pH-dependent. In acidic conditions, protonation of the ring nitrogens and amino groups may alter its electronic properties and susceptibility to hydrolysis. In basic conditions, deprotonation of the thione group to form a thiolate anion could increase its reactivity.
-
Thermal and Photolytic Sensitivity: Aromatic heterocyclic compounds, particularly those with amino substituents, can be sensitive to thermal stress and photodegradation. While solid forms may exhibit good stability at ambient temperatures, elevated temperatures could induce degradation[4][5][6]. Photostability will largely depend on the molecule's ability to absorb UV or visible light, which is likely given its aromatic and heteroatomic nature.
Proposed Experimental Protocols for Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. The following protocols are proposed, adhering to ICH Q1A(R2) guidelines[7][8][9][10]. A target degradation of 5-20% is recommended to avoid the formation of secondary, non-relevant degradants[11].
General Procedure
A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., methanol or acetonitrile). Aliquots of this stock solution are then subjected to the stress conditions outlined below. Samples should be taken at appropriate time points (e.g., 0, 2, 4, 8, 12, 24 hours) and analyzed by a stability-indicating HPLC method.
Hydrolytic Stability (pH-Dependent)
-
Acidic Conditions: To an aliquot of the stock solution, add an equal volume of 0.1 N hydrochloric acid. The mixture is then incubated at a controlled temperature (e.g., 60°C).
-
Neutral Conditions: To an aliquot of the stock solution, add an equal volume of purified water. The mixture is then incubated at a controlled temperature (e.g., 60°C).
-
Basic Conditions: To an aliquot of the stock solution, add an equal volume of 0.1 N sodium hydroxide. The mixture is then incubated at a controlled temperature (e.g., 60°C).
Oxidative Stability
To an aliquot of the stock solution, add an equal volume of a 3% hydrogen peroxide solution. The mixture is then stored at room temperature, protected from light. Studies on the molecular form of 3,4-diaminopyridine have shown significant degradation in the presence of hydrogen peroxide[1][2].
Thermal Stability
A sample of the solid this compound is placed in a controlled temperature and humidity chamber (e.g., 70°C). For solutions, an aliquot of the stock solution is heated at a controlled temperature (e.g., 70°C).
Photostability
A sample of the solid compound and an aliquot of the stock solution are exposed to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines[12][13]. A dark control sample should be stored under the same conditions but protected from light.
Analytical Methodology
A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the recommended primary analytical technique[14]. A C18 column with a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) would be a suitable starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS should be used to identify the mass of the degradation products, which is essential for elucidating their structures and degradation pathways[14].
Hypothetical Data Presentation
The following tables summarize the expected outcomes from the proposed forced degradation studies.
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Degradation (Hypothetical) | Number of Degradants (Hypothetical) |
| Acid Hydrolysis | 0.1 N HCl | 24 | 60 | 12% | 2 |
| Base Hydrolysis | 0.1 N NaOH | 24 | 60 | 18% | 3 |
| Neutral Hydrolysis | Water | 24 | 60 | < 5% | 1 |
| Oxidation | 3% H₂O₂ | 8 | 25 | 25% | 4 |
| Thermal (Solid) | Dry Heat | 48 | 70 | 8% | 2 |
| Thermal (Solution) | Heat | 24 | 70 | 15% | 2 |
| Photolytic (Solid) | ICH Q1B | - | 25 | 10% | 1 |
| Photolytic (Solution) | ICH Q1B | - | 25 | 22% | 3 |
Table 2: Hypothetical Degradation Products Observed by LC-MS
| Stress Condition | Retention Time (min) | [M+H]⁺ of Degradant (Hypothetical) | Proposed Structure (Hypothetical) |
| Acid Hydrolysis | 3.5 | 171.0 | Hydrolyzed Product (Thione to Carbonyl) |
| Base Hydrolysis | 2.8 | 187.0 | Ring-Opened Product |
| Oxidation | 4.2 | 185.0 | N-oxide |
| Oxidation | 5.1 | 201.0 | Sulfoxide |
| Photolytic | 6.3 | 338.0 | Dimer |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for conducting forced degradation studies.
Caption: Workflow for Forced Degradation Studies.
Hypothesized Degradation Pathways
This diagram outlines the potential degradation pathways for this compound based on its chemical structure and the behavior of related compounds.
References
- 1. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chempap.org [chempap.org]
- 6. sefh.es [sefh.es]
- 7. lubrizolcdmo.com [lubrizolcdmo.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. ECV: pharmind - Beitrag How to conduct successful forced degradation studies – Scope and regulatory requirements [ecv.de]
- 10. database.ich.org [database.ich.org]
- 11. longdom.org [longdom.org]
- 12. ema.europa.eu [ema.europa.eu]
- 13. q1scientific.com [q1scientific.com]
- 14. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Theoretical Analysis of 3,4-diamino-1H-pyridazine-6-thione: A Methodological Whitepaper
Disclaimer: As of late 2025, a comprehensive literature search has revealed a notable absence of specific theoretical studies directly focused on 3,4-diamino-1H-pyridazine-6-thione. This whitepaper, therefore, serves as a detailed methodological guide for researchers, scientists, and drug development professionals, outlining a robust framework for conducting such a theoretical investigation. The experimental protocols, data presentation formats, and visualizations are based on established computational chemistry practices and analogous studies on related heterocyclic compounds.
Introduction to the Theoretical Study of Heterocyclic Compounds
Theoretical and computational chemistry provide invaluable insights into the structural, electronic, and reactive properties of novel molecules, significantly aiding in the rational design of new therapeutic agents. For a molecule like this compound, a derivative of the pyridazine core, theoretical studies can elucidate its potential as a pharmacophore. Pyridazine derivatives have garnered attention for a wide range of biological activities, including antiviral, antimicrobial, and anticancer properties. Computational methods such as Density Functional Theory (DFT) and molecular docking are instrumental in predicting the behavior of such molecules at an atomic level, guiding synthetic efforts and biological evaluations.
Methodologies for Theoretical Investigation
A thorough theoretical study of this compound would typically involve a multi-step computational workflow.
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.
Experimental Protocol:
-
Molecule Building and Initial Optimization: The 3D structure of this compound is first constructed using a molecular modeling software (e.g., GaussView, Avogadro). A preliminary geometry optimization is performed using a lower-level theory or molecular mechanics force field.
-
Geometry Optimization and Vibrational Frequency Analysis: The geometry of the molecule is then optimized to its ground state using Density Functional Theory (DFT). A commonly employed method is the B3LYP functional with a 6-311++G(d,p) basis set.[1] This level of theory provides a good balance between accuracy and computational cost for organic molecules. The optimization is performed in the gas phase or with a solvent model (e.g., CPCM for ethanol) to simulate a more realistic environment.[2] Following optimization, a vibrational frequency analysis is performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
Electronic Properties Calculation: From the optimized geometry, various electronic properties are calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the Molecular Electrostatic Potential (MESP). These calculations are typically performed using the same DFT method and basis set as the geometry optimization.
-
Spectroscopic Simulation: Theoretical vibrational (IR and Raman) and electronic (UV-Vis) spectra can be simulated from the results of the quantum chemical calculations to aid in the experimental characterization of the molecule.
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This is crucial for understanding the potential biological activity of a compound.
Experimental Protocol:
-
Receptor Preparation: A suitable protein target is selected based on the known or hypothesized mechanism of action of similar compounds. For pyridazine derivatives, protein kinases are a common target.[3][4] The 3D structure of the protein is obtained from the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning partial charges.
-
Ligand Preparation: The 3D structure of this compound, obtained from the DFT optimization, is prepared for docking. This involves assigning appropriate atom types and charges.
-
Docking Simulation: A molecular docking program (e.g., AutoDock, Vina, or Glide) is used to perform the docking simulation. The binding site on the receptor is defined, and the software samples a large number of possible conformations and orientations of the ligand within the binding site.
-
Analysis of Docking Results: The docking results are analyzed to identify the most stable binding poses, characterized by the lowest binding energy or docking score. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.
Data Presentation
Quantitative data from theoretical studies should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Optimized Geometrical Parameters of this compound
| Parameter | Bond/Angle | Value (Å/°) |
| Bond Lengths | N1-N2 | Calculated Value |
| C3-N(amino) | Calculated Value | |
| C4-N(amino) | Calculated Value | |
| C6=S | Calculated Value | |
| Bond Angles | N2-N1-C6 | Calculated Value |
| C3-C4-C5 | Calculated Value | |
| Dihedral Angles | C5-C6-N1-N2 | Calculated Value |
Table 2: Calculated Electronic Properties of this compound
| Property | Value (eV) |
| HOMO Energy | Calculated Value |
| LUMO Energy | Calculated Value |
| HOMO-LUMO Energy Gap | Calculated Value |
| Ionization Potential | Calculated Value |
| Electron Affinity | Calculated Value |
| Electronegativity | Calculated Value |
| Chemical Hardness | Calculated Value |
| Chemical Softness | Calculated Value |
| Electrophilicity Index | Calculated Value |
Table 3: Molecular Docking Results of this compound with a Target Protein
| Parameter | Value |
| Binding Energy (kcal/mol) | Calculated Value |
| Inhibition Constant (Ki) | Calculated Value |
| Interacting Residues | |
| Hydrogen Bonds | List of Residues |
| Hydrophobic Interactions | List of Residues |
Visualizations
Visual diagrams are essential for conveying complex workflows and relationships.
Caption: Workflow for the theoretical study of a novel molecule.
Caption: Potential inhibition of a kinase signaling pathway.
Caption: Interpreting the results of a theoretical study.
References
- 1. researchgate.net [researchgate.net]
- 2. 6-Amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[1,2]dithiolo[3,4-b]pyridine-5-carboxamides: Synthesis, Biological Activity, Quantum Chemical Studies and In Silico Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 3,4-diamino-1H-pyridazine-6-thione as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, making them significant targets in drug discovery, particularly in oncology and inflammatory diseases. The pyridazine scaffold has emerged as a promising heterocyclic core for the development of novel kinase inhibitors. This document provides detailed application notes and protocols for the investigation of 3,4-diamino-1H-pyridazine-6-thione as a potential kinase inhibitor. While direct experimental data for this specific compound is limited in publicly available literature, the provided protocols are based on established methodologies for analogous diaminopyridazine and pyridazinone derivatives that have demonstrated kinase inhibitory activity.
Chemical Structure
Caption: Chemical structure of this compound.
Potential Kinase Targets and Signaling Pathways
Derivatives of pyridazine and related nitrogen-containing heterocycles have shown inhibitory activity against a range of kinases involved in critical signaling pathways. Based on the activity of structurally similar compounds, this compound could potentially target kinases in the following pathways:
-
MAPK Signaling Pathway: Mitogen-activated protein kinase (MAPK) pathways are central to the regulation of cell proliferation, differentiation, and apoptosis. Aminopyridine-based compounds have been identified as inhibitors of c-Jun N-terminal kinases (JNK), which are key components of the MAPK pathway.[1]
-
FAK Signaling Pathway: Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase involved in cell adhesion, migration, and survival. Diaminopyrimidine derivatives have been developed as potent FAK inhibitors.[2][3]
-
Hedgehog Signaling Pathway: The Hedgehog pathway plays a vital role in embryonic development and its aberrant activation is implicated in several cancers. Dimethylpyridazine derivatives have been reported as inhibitors of this pathway.[4]
Caption: Potential signaling pathways targeted by pyridazine-based kinase inhibitors.
Data Presentation: Kinase Inhibitory Activity of Analogous Compounds
The following table summarizes the kinase inhibitory activities of various pyridazine and aminopyridine derivatives from the literature. This data provides a reference for the potential potency of this compound.
| Compound Class | Target Kinase | IC50 (nM) | Reference Compound Example | Citation |
| Dimethylpyridazine Derivatives | Hedgehog | 2.33 | Compound 11c | [4] |
| Diaminopyrimidine Derivatives | FAK | 94 - 130 | Compound A12 | [2] |
| Aminopyridine Derivatives | JNK-1 | <100 | Not specified | [1] |
| Pyridazinobenzylpiperidines | MAO-B | 203 | Compound S5 | [5] |
| Pyridylpyrimidinylaminophenyls | c-Src | ~Imatinib | Compound 20 | [6] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This proposed synthesis is based on established methods for the preparation of diaminopyridazines and thionation of pyridazinones.
Caption: Proposed synthetic workflow for this compound.
Materials:
-
3,4-Dichloropyridazine
-
Ammonia (aqueous or in a sealed tube)
-
Oxidizing agent (e.g., hydrogen peroxide) or a method for hydroxylation
-
Lawesson's reagent or Phosphorus pentasulfide (P₄S₁₀)
-
Solvents (e.g., Dioxane, Toluene, Pyridine)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Step 1: Synthesis of 3,4-Diaminopyridazine:
-
React 3,4-dichloropyridazine with an excess of aqueous ammonia in a sealed tube at elevated temperature (e.g., 150-180 °C) for several hours.
-
Alternatively, use a palladium-catalyzed amination reaction.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture, and isolate the product by extraction and purification via column chromatography.
-
-
Step 2: Synthesis of 3,4-Diamino-6-hydroxypyridazine (Pyridazinone):
-
The direct conversion of a diaminopyridazine to a diaminopyridazinone can be challenging. A potential route involves the synthesis of a precursor that can be subsequently aminated. An alternative starting material like a diaminopyridazinone precursor might be more efficient.
-
If starting from 3,4-diaminopyridazine, a regioselective oxidation/hydroxylation at the 6-position would be required, which could be explored using various oxidizing agents.
-
-
Step 3: Thionation to this compound:
-
Dissolve the 3,4-diamino-6-hydroxypyridazine intermediate in an anhydrous solvent such as toluene or pyridine.
-
Add Lawesson's reagent or phosphorus pentasulfide (0.5-1.0 equivalents).
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction, quench with a saturated sodium bicarbonate solution, and extract the product with an organic solvent.
-
Purify the crude product by column chromatography or recrystallization to obtain the final compound.
-
Characterization: The structure of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol describes a general method for evaluating the inhibitory activity of this compound against a panel of protein kinases using a fluorescence-based assay.
References
- 1. Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and evaluation of novel dimethylpyridazine derivatives as hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Medicinal Chemistry Applications of Diaminopyrimidine and Pyridazine Thiones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diaminopyrimidine and pyridazine thiones represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The presence of the diamino and thione functional groups on the pyrimidine or pyridazine core allows for a variety of intermolecular interactions with biological targets, making them attractive scaffolds for the design of novel therapeutic agents. These compounds have shown promise in several areas, most notably as anticancer and antimicrobial agents. Their mechanism of action often involves the inhibition of key enzymes in cellular signaling pathways, such as protein kinases. This document provides an overview of the applications of these compounds, along with detailed protocols for their synthesis and biological evaluation, based on available scientific literature for closely related analogs.
Key Applications
Derivatives of diaminopyrimidine and pyridazine thiones have demonstrated significant potential in the following areas:
-
Anticancer Activity: These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines. Their anticancer properties are often attributed to their ability to interfere with critical cellular processes such as cell division and signaling pathways.
-
Kinase Inhibition: The structural features of these heterocyclic thiones make them suitable candidates for targeting the ATP-binding site of protein kinases, which are crucial regulators of cell signaling. Dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a major class of anticancer drugs.
-
Antimicrobial Activity: Certain derivatives have also displayed activity against pathogenic microorganisms, suggesting their potential as a basis for the development of new anti-infective agents.
Data Presentation
The following tables summarize the quantitative data for the biological activity of representative diaminopyrimidine and pyridazine thione analogs.
Table 1: Anticancer Activity of Pyrimidine-2(1H)-thione Derivatives
| Compound | Target Cell Line | IC50 (µM) | Reference |
| 5 | HepG-2 (Liver Cancer) | 2.05 | [1] |
| MCF-7 (Breast Cancer) | 2.50 | [1] | |
| 7 | HepG-2 (Liver Cancer) | 2.91 | [1] |
| MCF-7 (Breast Cancer) | 3.33 | [1] | |
| 11 | HepG-2 (Liver Cancer) | 1.83 | [1] |
| MCF-7 (Breast Cancer) | 2.12 | [1] |
Table 2: Kinase Inhibitory Activity of 5-Arylethylidene-amino-2-thiopyrimidine-4-one Derivatives
| Compound | Target Kinase | IC50 (µM) | Reference |
| 7 | BRD4 | 0.042 | [2] |
| PLK1 | 0.02 | [2] |
Experimental Protocols
Protocol 1: Synthesis of 6-(naphthalen-2-yl)-4-(thiophen-2-yl)-3,4-dihydropyrimidine-2(1H)-thione (Compound 4)
This protocol is adapted from the synthesis of related pyrimidine-2(1H)-thione derivatives[1].
Materials:
-
1-(Naphthalen-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one
-
Thiourea
-
Potassium hydroxide
-
Ethanol
-
Hydrochloric acid
-
Standard laboratory glassware and heating apparatus
Procedure:
-
A mixture of 1-(naphthalen-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one (0.01 mol) and thiourea (0.01 mol) in ethanol (50 mL) containing potassium hydroxide (0.01 mol) is refluxed for 8 hours.
-
The reaction mixture is cooled to room temperature and then poured into ice-cold water.
-
The resulting mixture is acidified with dilute hydrochloric acid.
-
The precipitate that forms is collected by filtration, washed with water, dried, and recrystallized from ethanol to yield the pure product.
Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines[1].
Materials:
-
Human cancer cell lines (e.g., HepG-2, MCF-7)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum
-
Test compounds dissolved in DMSO
-
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
After 24 hours, treat the cells with various concentrations of the test compounds and incubate for an additional 48 hours.
-
Following the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: Kinase Inhibition Assay
This protocol describes a general method for evaluating the inhibitory activity of compounds against protein kinases[2].
Materials:
-
Recombinant kinase (e.g., BRD4, PLK1)
-
Kinase substrate
-
ATP
-
Kinase assay buffer
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a reaction mixture containing the kinase, its substrate, and the kinase assay buffer in a 96-well plate.
-
Add the test compounds at various concentrations to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percentage of kinase inhibition and determine the IC50 value.
Visualizations
General Synthetic Pathway for Pyrimidine-2(1H)-thiones
Caption: A generalized workflow for the synthesis of dihydropyrimidine-2(1H)-thiones.
Kinase Inhibition Assay Workflow
Caption: Experimental workflow for a typical in vitro kinase inhibition assay.
Hypothesized Kinase Inhibition Signaling Pathway
Caption: A potential signaling pathway targeted by diaminopyrimidine thione kinase inhibitors.
References
Application Notes and Protocols for 3,4-diamino-1H-pyridazine-6-thione in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridazine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives approved for clinical use or in development for a range of diseases, including cancer.[1][2] Pyridazine-containing molecules have been shown to exhibit potent anticancer activity through various mechanisms, most notably through the inhibition of protein kinases that are critical for cancer cell proliferation, survival, and metastasis.[1][3]
This document provides detailed application notes and experimental protocols for the investigation of 3,4-diamino-1H-pyridazine-6-thione , a novel pyridazine derivative. While specific biological data for this compound is not yet extensively published, its structural features—a diaminopyridazine core similar to known kinase inhibitors and a thione group that can participate in important molecular interactions—suggest its potential as a valuable subject for cancer research.
These protocols are designed to enable researchers to screen this compound for its cytotoxic and cytostatic effects on cancer cells and to begin to elucidate its mechanism of action. The provided data from structurally related pyridazine compounds can serve as a benchmark for these investigations.
Potential Applications in Cancer Research
Based on the activities of structurally related pyridazine derivatives, this compound could be investigated for the following applications:
-
Kinase Inhibition: Many pyridazine derivatives are potent inhibitors of various protein kinases involved in cancer progression, such as Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor (VEGFR), and Glycogen Synthase Kinase-3β (GSK-3β).[3][4][5][6] The diamino substitution pattern, in particular, is common in kinase inhibitors.
-
Induction of Apoptosis: By inhibiting key survival pathways, pyridazine compounds can trigger programmed cell death (apoptosis) in cancer cells.
-
Cell Cycle Arrest: Inhibition of CDKs by pyridazine derivatives can lead to a halt in the cell cycle, preventing cancer cell division.[3]
-
Anti-proliferative Agent: The compound can be screened for its ability to inhibit the growth of a wide range of cancer cell lines.
Data on Related Pyridazine Derivatives
The following tables summarize the in vitro activity of various pyridazine derivatives against different cancer cell lines and protein kinases. This data can be used as a reference for interpreting the results of experiments with this compound.
Table 1: Anti-proliferative Activity of Selected Pyridazine Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 3,6-disubstituted pyridazines | T-47D (Breast) | 0.43 - 35.9 | [3] |
| MDA-MB-231 (Breast) | 0.99 - 34.59 | [3] | |
| Pyridazinone Derivatives | OVCAR-3 (Ovarian) | 0.32 | [7] |
| MDA-MB-435 (Melanoma) | 0.46 | [7] | |
| Panc-1 (Pancreatic) | 2.9 | [7] | |
| Paca-2 (Pancreatic) | 2.2 | [7] | |
| Pyrido[3,4-d]pyrimidine Derivatives | MGC803 (Gastric) | 0.59 | [8] |
| 2,4-diaminopyrimidine derivatives | A549 (Lung) | 2.14 | [9] |
| HCT-116 (Colon) | 1.98 | [9] | |
| PC-3 (Prostate) | 4.27 | [9] | |
| MCF-7 (Breast) | 4.01 | [9] |
Table 2: Kinase Inhibitory Activity of Selected Pyridazine Derivatives
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| 3,6-disubstituted pyridazines | CDK2 | 20.1 - 151 | [3] |
| Imidazo[1,2-b]pyridazines | GSK-3β | 20 - 220 | [10] |
| Pyridazinone Derivative | VEGFR-2 | (Potent Inhibition) | [5][6] |
Experimental Protocols
The following are detailed protocols for the initial screening of this compound for anticancer activity.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the concentration of the test compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, HCT-116, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
ELISA plate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
After 24 hours, remove the medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using an ELISA plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for detecting and quantifying apoptosis (programmed cell death) induced by the test compound.
Materials:
-
Cancer cells treated with this compound (at IC50 and 2x IC50 concentrations)
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound for 24-48 hours. Include an untreated control.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS and centrifuge.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for determining the effect of the test compound on cell cycle progression.
Materials:
-
Cancer cells treated with this compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
PBS
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound for 24 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Hypothetical Mechanism of Action
Caption: Hypothetical signaling pathway for this compound.
Experimental Workflow for Compound Screening
Caption: Workflow for the initial anticancer screening of a novel compound.
Logical Relationship in Apoptosis Assay
Caption: Logic of cell population differentiation in the Annexin V/PI apoptosis assay.
References
- 1. Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
Synthesis of Functionalized Diaminopyridazines: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of functionalized diaminopyridazines, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The procedures outlined are based on established synthetic routes, offering a foundation for the preparation of a diverse range of diaminopyridazine derivatives.
Introduction
Diaminopyridazines serve as valuable scaffolds in the design of novel therapeutic agents. Their unique structural and electronic properties allow for diverse functionalization, enabling the modulation of their physicochemical and pharmacological profiles. This application note details a reliable and efficient two-step protocol for the synthesis of the core 3,6-diaminopyridazine structure, followed by methods for further functionalization.
Core Synthesis: Two-Step Protocol for 3,6-Diaminopyridazine
A widely employed and efficient method for the synthesis of 3,6-diaminopyridazine commences with the commercially available 3,6-dichloropyridazine. The process involves a nucleophilic aromatic substitution followed by a deprotection step.[1]
Diagram of the Synthetic Workflow
Caption: Two-step synthesis of 3,6-diaminopyridazine.
Experimental Protocol: Synthesis of 3,6-Diaminopyridazine
Step 1: Synthesis of N,N'-bis(4-methoxybenzyl)-pyridazine-3,6-diamine
-
To a solution of 3,6-dichloropyridazine (1.0 eq) in a suitable solvent (e.g., N,N-dimethylformamide), add 4-methoxybenzylamine (2.2 eq).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.5 eq), to the reaction mixture.
-
Heat the mixture at a specified temperature (e.g., 100 °C) for a designated time (e.g., 12-24 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
After cooling to room temperature, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N,N'-bis(4-methoxybenzyl)-pyridazine-3,6-diamine.
Step 2: Synthesis of 3,6-Diaminopyridazine
-
Dissolve the N,N'-bis(4-methoxybenzyl)-pyridazine-3,6-diamine (1.0 eq) in a solution of hydrochloric acid (e.g., 6 M HCl).
-
Heat the mixture to reflux for a specified period (e.g., 4-8 hours) to effect deprotection.
-
Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum to yield 3,6-diaminopyridazine.
An overall yield of 78% has been reported for this two-step process.[1]
Functionalization of the Diaminopyridazine Core
The amino groups of 3,6-diaminopyridazine provide reactive handles for a variety of functionalization reactions, allowing for the introduction of diverse substituents to explore structure-activity relationships. Common functionalization strategies include N-arylation, acylation, and sulfonylation.
Diagram of N-Arylation Workflow
References
Application Notes and Protocols for Assay Development of 3,4-diamino-1H-pyridazine-6-thione
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-diamino-1H-pyridazine-6-thione is a heterocyclic compound belonging to the pyridazine family. Pyridazine derivatives are known to exhibit a wide range of biological activities, making them promising candidates for drug discovery and development.[1][2][3] Reported activities for analogous structures include anticancer, antimicrobial, antiviral, and protein kinase inhibitory effects.[2][4][5][6] These application notes provide a comprehensive guide for the development of assays to characterize the biological activity of this compound, with a focus on its potential as a kinase inhibitor and a cytotoxic agent.
Potential Signaling Pathways and Molecular Targets
Based on the activities of structurally related pyridazine compounds, this compound may exert its effects through various signaling pathways. A plausible mechanism of action is the inhibition of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.[4][5]
A generalized signaling pathway that could be inhibited by this compound is depicted below. This pathway illustrates a typical receptor tyrosine kinase (RTK) cascade, a common target for pyridazine-based inhibitors.[2]
References
- 1. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays of 3,4-diamino-1H-pyridazine-6-thione
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridazine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] Many compounds featuring the pyridazine scaffold have been investigated for their potential as anticancer agents.[1][4] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptor 2 (VEGFR-2). This document provides a comprehensive guide to a panel of cell-based assays for the initial characterization of novel pyridazine derivatives, using 3,4-diamino-1H-pyridazine-6-thione as a representative compound.
Hypothetical Mechanism of Action
While the specific molecular targets of this compound are yet to be fully elucidated, based on the known activities of structurally related pyridazine compounds, it is hypothesized that this compound may exhibit anticancer properties by inhibiting key signaling pathways involved in cell cycle progression and angiogenesis. Two potential targets are CDK2 and VEGFR-2.
VEGFR-2 Signaling: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[5][6][7] Inhibition of VEGFR-2 can block the downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival.[5][7][8]
CDK2 Signaling: CDK2, in complex with cyclin E or cyclin A, plays a critical role in the G1/S phase transition of the cell cycle.[9][10] Dysregulation of CDK2 activity is a common feature in many cancers.[9] Inhibition of CDK2 can lead to cell cycle arrest and prevent cancer cell proliferation.[10]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[11][12]
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[14]
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified atmosphere.[11]
-
Measure the absorbance at 570 nm using a microplate reader.
Cell Proliferation Assay (BrdU Incorporation)
This assay measures the rate of DNA synthesis, providing a direct assessment of cell proliferation.[15][16][17]
Materials:
-
Human cancer cell line
-
Complete cell culture medium
-
This compound
-
BrdU (5-bromo-2'-deoxyuridine) labeling solution (10 µM)[18]
-
Fixation/denaturation solution
-
Anti-BrdU antibody (conjugated to a fluorescent dye or HRP)
-
Secondary antibody (if required)
-
Propidium iodide (PI) or DAPI for nuclear counterstaining
-
96-well plates (for imaging) or flow cytometry tubes
-
Fluorescence microscope or flow cytometer
Protocol:
-
Seed cells and treat with this compound as described in the MTT assay protocol.
-
Towards the end of the treatment period, add BrdU labeling solution to each well and incubate for 2-4 hours.[16]
-
Wash the cells with PBS.
-
Fix the cells and denature the DNA according to the manufacturer's protocol. This step is crucial to allow the anti-BrdU antibody to access the incorporated BrdU.[15]
-
Incubate with a primary anti-BrdU antibody.[16]
-
If necessary, incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with PI or DAPI.
-
Analyze the cells by fluorescence microscopy or flow cytometry to determine the percentage of BrdU-positive cells.[19]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.[20][21]
Materials:
-
Human cancer cell line
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[22]
-
Flow cytometry tubes
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells (including any floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[23]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[22]
-
Incubate for 15 minutes at room temperature in the dark.[23]
-
Add 400 µL of 1X Binding Buffer to each tube.[23]
-
Analyze the cells by flow cytometry within 1 hour.[20]
Data Presentation
Table 1: Cell Viability (MTT Assay)
| Concentration (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |
| 0 (Control) | 100 | 100 | 100 |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| IC50 (µM) |
Table 2: Cell Proliferation (BrdU Assay)
| Concentration (µM) | % BrdU Positive Cells (24h) | % BrdU Positive Cells (48h) |
| 0 (Control) | ||
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| IC50 (µM) |
Table 3: Apoptosis (Annexin V/PI Assay)
| Concentration (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| 0 (Control) | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 |
Visualizations
Caption: Experimental workflow for the cell-based characterization of this compound.
Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway.
Caption: Hypothesized inhibition of the CDK2/Cyclin E pathway.
References
- 1. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of anticancer activity of some novel 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. musechem.com [musechem.com]
- 7. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. broadpharm.com [broadpharm.com]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 15. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 16. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - FR [thermofisher.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining) [bio-protocol.org]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. static.igem.org [static.igem.org]
- 23. kumc.edu [kumc.edu]
Application Notes and Protocols for Testing 3,4-diamino-1H-pyridazine-6-thione Efficacy in Animal Models of Rheumatoid Arthritis
For Researchers, Scientists, and Drug Development Professionals
Application Note: Rationale for Efficacy Testing in Rheumatoid Arthritis Models
3,4-diamino-1H-pyridazine-6-thione belongs to the pyridazine class of heterocyclic compounds. Various pyridazine derivatives have demonstrated a broad range of biological activities, including anti-inflammatory and kinase inhibitory properties.[1][2][3][4][5][6] These characteristics suggest a therapeutic potential for inflammatory autoimmune disorders such as rheumatoid arthritis (RA). Animal models are indispensable tools for evaluating the in vivo efficacy of novel therapeutic candidates before clinical trials.[7][8][9]
The Collagen-Induced Arthritis (CIA) mouse model and the Adjuvant-Induced Arthritis (AIA) rat model are two of the most widely used and well-validated preclinical models of RA.[7][8][10][11] They recapitulate key pathological features of human RA, including synovial inflammation, pannus formation, cartilage degradation, and bone erosion.[10][12][13][14] Therefore, these models are recommended for assessing the potential anti-arthritic efficacy of this compound.
This document provides detailed protocols for the induction of CIA in mice and AIA in rats, administration of the test compound, and subsequent evaluation of its therapeutic effects through clinical, histological, and biomarker analyses.
Experimental Workflow Overview
Caption: Experimental workflow for testing this compound in arthritis models.
I. Collagen-Induced Arthritis (CIA) in Mice
The CIA model is particularly relevant for studying the autoimmune component of RA, as it involves an immune response to type II collagen, a major constituent of articular cartilage.[10][15][16][17][18][19][20]
A. Materials
-
Animals: DBA/1 mice (male, 8-10 weeks old) are highly susceptible.[16][17]
-
Collagen: Bovine or chicken type II collagen.
-
Adjuvants: Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA).[18]
-
Test Compound: this compound.
-
Vehicle: To be determined based on the compound's solubility (e.g., 0.5% carboxymethyl cellulose).
-
Positive Control: Methotrexate or another approved RA therapeutic.
B. Protocol
-
Preparation of Collagen Emulsion:
-
Dissolve type II collagen in 0.05 M acetic acid to a final concentration of 2 mg/mL overnight at 4°C.
-
On the day of immunization, emulsify the collagen solution with an equal volume of CFA.
-
-
Primary Immunization (Day 0):
-
Anesthetize mice.
-
Inject 100 µL of the collagen-CFA emulsion intradermally at the base of the tail.[18]
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of type II collagen (2 mg/mL) with an equal volume of IFA.
-
Inject 100 µL of the collagen-IFA emulsion intradermally at a different site near the base of the tail.[18]
-
-
Treatment Protocol:
-
Randomly divide mice into treatment groups (e.g., Vehicle, Test Compound low dose, Test Compound high dose, Positive Control).
-
Begin administration of this compound (e.g., daily by oral gavage) from a designated day post-primary immunization (prophylactic or therapeutic regimen).
-
C. Efficacy Assessment
-
Clinical Scoring:
-
Begin scoring 3-4 times per week after the booster injection.
-
Score each paw on a scale of 0-4 based on the degree of inflammation and swelling.[18][21][22][23]
-
0 = No evidence of erythema and swelling.
-
1 = Erythema and mild swelling confined to the tarsals or ankle joint.
-
2 = Erythema and mild swelling extending from the ankle to the tarsals.
-
3 = Erythema and moderate swelling extending from the ankle to metatarsal joints.
-
4 = Erythema and severe swelling encompassing the ankle, foot, and digits.
-
-
The maximum score per mouse is 16.
-
-
Histological Analysis:
II. Adjuvant-Induced Arthritis (AIA) in Rats
The AIA model is a robust and widely used model for screening anti-inflammatory compounds.[8][26][27][28][29][30]
A. Materials
-
Animals: Lewis or Sprague-Dawley rats (male, 7-9 weeks old).
-
Adjuvant: Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.[26][27]
-
Test Compound: this compound.
-
Vehicle: To be determined based on the compound's solubility.
-
Positive Control: Indomethacin or another NSAID.
B. Protocol
-
Arthritis Induction (Day 0):
-
Treatment Protocol:
-
Randomize rats into treatment groups.
-
Initiate treatment with this compound before or after the onset of clinical signs.
-
C. Efficacy Assessment
-
Paw Volume Measurement:
-
Clinical Scoring:
-
Score arthritis severity based on erythema and swelling of the joints.
-
-
Histological Analysis:
-
Perform histological analysis on the ankle and knee joints as described for the CIA model.
-
Data Presentation
Table 1: Clinical Arthritis Scores in CIA Mice
| Treatment Group | N | Day 21 | Day 28 | Day 35 | Day 42 |
| Vehicle | 10 | ||||
| Compound (Low Dose) | 10 | ||||
| Compound (High Dose) | 10 | ||||
| Positive Control | 10 |
All values to be presented as mean ± SEM.
Table 2: Paw Volume (mL) in AIA Rats
| Treatment Group | N | Baseline (Day 0) | Day 7 | Day 14 | Day 21 |
| Vehicle | 8 | ||||
| Compound (Low Dose) | 8 | ||||
| Compound (High Dose) | 8 | ||||
| Positive Control | 8 |
All values to be presented as mean ± SEM.
Table 3: Histological Scoring of Joints
| Treatment Group | N | Inflammation Score | Cartilage Damage Score | Bone Erosion Score |
| Vehicle | ||||
| Compound (Low Dose) | ||||
| Compound (High Dose) | ||||
| Positive Control |
Scores based on a 0-4 scale (0=normal, 4=severe). Values as mean ± SEM.
III. Inflammatory Biomarker Analysis
At the termination of the studies, serum and/or joint tissue can be collected to measure the levels of key inflammatory mediators.
-
Chemokines: MCP-1, MIP-1α.
-
Other Markers: C-reactive protein (CRP), Rheumatoid Factor (RF).[7][25][36]
These can be quantified using techniques such as ELISA or multiplex bead arrays.
Hypothetical Signaling Pathway Inhibition
Given that many pyridazine derivatives act as kinase inhibitors, this compound might exert its anti-inflammatory effects by targeting key signaling pathways involved in RA pathogenesis, such as the JAK-STAT or NF-κB pathways.
Caption: Hypothetical inhibition of pro-inflammatory signaling pathways by the test compound.
References
- 1. Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a 3-amino-6-phenyl-pyridazine derivative as a new synthetic antineuroinflammatory compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Advances in Rheumatoid Arthritis Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The use of animal models in rheumatoid arthritis research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. Histological Analyses of Arthritic Joints in Collagen-Induced Arthritis Model Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Histological Analyses of Arthritic Joints in Collagen-Induced Arthritis Model Mice | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chondrex.com [chondrex.com]
- 17. resources.amsbio.com [resources.amsbio.com]
- 18. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]
- 19. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [en.bio-protocol.org]
- 20. The use of animal models in rheumatoid arthritis research [e-jyms.org]
- 21. Clinical Scoring of Disease Activity in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | Development of the Digital Arthritis Index, a Novel Metric to Measure Disease Parameters in a Rat Model of Rheumatoid Arthritis [frontiersin.org]
- 23. researchgate.net [researchgate.net]
- 24. Histological Analysis of Arthritic Joints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. medclinrese.org [medclinrese.org]
- 26. chondrex.com [chondrex.com]
- 27. Induction of Adjuvant-Induced Arthritis in Rats and Treatments [bio-protocol.org]
- 28. Adjuvant-Induced Arthritis Model [chondrex.com]
- 29. 2.10. Establishment of adjuvant-induced arthritis (AIA) rat model [bio-protocol.org]
- 30. inotiv.com [inotiv.com]
- 31. A simple, sensitive and accurate method for rat paw volume measurement and its expediency in preclinical animal studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. ijpp.com [ijpp.com]
- 33. Paw volume measurement: Significance and symbolism [wisdomlib.org]
- 34. ijper.org [ijper.org]
- 35. An accurate and simple method for measurement of paw edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Frontiers | How to Model Rheumatoid Arthritis in Animals: From Rodents to Non-Human Primates [frontiersin.org]
Application Notes and Protocols: Click Chemistry Applications of 3,4-diamino-1H-pyridazine-6-thione
For the Attention of: Researchers, Scientists, and Drug Development Professionals.
Disclaimer: As of the current literature survey, direct applications of 3,4-diamino-1H-pyridazine-6-thione in click chemistry have not been reported. The following application notes and protocols are based on established principles of click chemistry and provide a guide for the potential functionalization of this molecule and its use in such reactions, with examples drawn from analogous heterocyclic systems.
Introduction: The Potential of this compound in Click Chemistry
Click chemistry refers to a class of biocompatible, highly efficient, and selective reactions for the rapid synthesis of new molecular entities.[1] The most prominent examples are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] These reactions are invaluable in drug discovery, chemical biology, and materials science for creating complex molecular architectures and bioconjugates.
The molecule this compound possesses reactive amino groups that can be readily functionalized to introduce either an azide or an alkyne moiety, thereby rendering it "click-ready". Once functionalized, this pyridazine derivative could be used to:
-
Synthesize novel compound libraries: By clicking the functionalized pyridazine with a variety of azide- or alkyne-containing building blocks, diverse libraries of potential drug candidates can be rapidly assembled.
-
Develop bioconjugates: The pyridazine core could be attached to biomolecules such as proteins, peptides, or nucleic acids for applications in targeted drug delivery, diagnostics, and imaging.[2]
-
Create functional materials: Incorporation of the pyridazine moiety into polymers or other materials via click chemistry could impart specific chemical or physical properties.
Hypothetical Functionalization of this compound for Click Chemistry
To participate in click chemistry, this compound must first be modified to bear either a terminal alkyne or an azide group. The presence of two primary amino groups offers a straightforward handle for such modifications. A potential synthetic route could involve the reaction of one of the amino groups with a reagent that installs the desired click handle.
Below is a conceptual workflow for the functionalization of this compound.
Application Note: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a robust and highly reliable method for forming a 1,4-disubstituted 1,2,3-triazole linkage between a terminal alkyne and an azide.[3] This reaction is characterized by its high yield, stereospecificity, and tolerance of a wide range of functional groups.[3]
Key Features:
-
Catalyst: A copper(I) source is required, often generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[4]
-
Ligands: The use of a stabilizing ligand, such as tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can enhance reaction efficiency and protect sensitive biomolecules from oxidative damage.[4][5]
-
Solvents: The reaction is often performed in aqueous or mixed aqueous/organic solvent systems.
Quantitative Data for CuAAC with a Representative Heterocyclic Compound
The following table summarizes representative reaction conditions and yields for the CuAAC of benzyl azide and phenylacetylene catalyzed by a copper(I) complex with an N-heterocyclic carbene (NHC) ligand.[6]
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (min) | Conversion (%) |
| 1 | 0.5 | Neat | Room Temp | 5 | >99 |
| 2 | 0.05 | Neat | Room Temp | 180 | 88 |
| 3 | 0.005 | Neat | Room Temp | 1440 | 96 |
Experimental Protocol: General Procedure for CuAAC[5]
This protocol describes a general method for the CuAAC of an azide-functionalized molecule with an alkyne-functionalized molecule.
Materials:
-
Azide-functionalized molecule (e.g., azide-functionalized pyridazine)
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄) solution (20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (50 mM in water)
-
Sodium ascorbate solution (100 mM in water, freshly prepared)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Degassed water
Procedure:
-
In a microcentrifuge tube, dissolve the alkyne-functionalized molecule in PBS to a final concentration of 1 mM.
-
Add the azide-functionalized molecule to a final concentration of 1.2 mM (1.2 equivalents).
-
Prepare a premixed solution of CuSO₄ and THPTA by adding 2.5 µL of 20 mM CuSO₄ to 5.0 µL of 50 mM THPTA.
-
Add the CuSO₄/THPTA mixture to the reaction tube. The final concentration of CuSO₄ will be 0.10 mM and THPTA will be 0.50 mM (a 5:1 ligand to copper ratio).
-
Initiate the reaction by adding 25 µL of freshly prepared 100 mM sodium ascorbate solution. The final concentration of sodium ascorbate will be 5 mM.
-
Vortex the reaction mixture gently and allow it to proceed at room temperature for 1-4 hours. The reaction can be monitored by TLC, LC-MS, or other appropriate analytical techniques.
-
Upon completion, the product can be purified by standard methods such as precipitation, dialysis (for biomolecules), or chromatography.
Application Note: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a bioorthogonal reaction that does not require a cytotoxic metal catalyst, making it ideal for applications in living systems.[] The reaction relies on the high ring strain of a cyclooctyne derivative to promote a [3+2] cycloaddition with an azide.[8]
Key Features:
-
Catalyst-free: The reaction proceeds without the need for a metal catalyst.[]
-
Bioorthogonal: Azides and cyclooctynes are largely inert to biological functional groups.[]
-
Kinetics: The reaction rate is dependent on the structure of the cyclooctyne, with more strained derivatives reacting faster.[9]
Kinetic Data for Representative SPAAC Reactions
The following table presents second-order rate constants for the SPAAC reaction of various cyclooctynes with benzyl azide.
| Cyclooctyne | Second-order rate constant (k₂) (M⁻¹s⁻¹) | Reference |
| Cyclooctyne (OCT) | ~0.002 | [10] |
| Dibenzocyclooctyne (DIBO) | ~0.03 | [11] |
| Bicyclo[6.1.0]nonyne (BCN) | ~0.1 | [10] |
| Difluorinated cyclooctyne (DIFO) | ~0.4 | [9] |
Experimental Protocol: General Procedure for SPAAC[12]
This protocol describes a general method for the SPAAC of an azide-functionalized molecule with a cyclooctyne-functionalized molecule.
Materials:
-
Azide-functionalized molecule (e.g., azide-functionalized pyridazine)
-
Cyclooctyne-functionalized molecule (e.g., DIBO-amine)
-
Reaction solvent (e.g., DMSO, PBS, or a mixture)
Procedure:
-
Dissolve the azide-functionalized molecule in the chosen reaction solvent to a desired concentration (e.g., 1 mM).
-
Add the cyclooctyne-functionalized molecule to the solution. An excess of one reagent (typically 1.5-2 equivalents) can be used to drive the reaction to completion.
-
Allow the reaction to proceed at room temperature. The reaction time will vary depending on the reactivity of the cyclooctyne and the concentrations of the reactants. Reactions can range from minutes to several hours.
-
Monitor the progress of the reaction by an appropriate analytical method (e.g., LC-MS, NMR).
-
Once the reaction is complete, the product can be purified using standard techniques. For bioconjugates, purification may involve size-exclusion chromatography or dialysis to remove unreacted small molecules.
Signaling Pathway Application: Targeted Drug Delivery
Click chemistry is a powerful tool for constructing antibody-drug conjugates (ADCs) for targeted cancer therapy. In this approach, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets a tumor-associated antigen. The following diagram illustrates this concept, where a functionalized pyridazine derivative could be incorporated as part of the drug payload or the linker.
References
- 1. Click chemistry - Wikipedia [en.wikipedia.org]
- 2. interchim.fr [interchim.fr]
- 3. Click Chemistry [organic-chemistry.org]
- 4. broadpharm.com [broadpharm.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. pubs.acs.org [pubs.acs.org]
- 8. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 10. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for 3,4-diamino-1H-pyridazine-6-thione in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridazine scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1] The specific functionalization of the pyridazine ring, such as the introduction of amino and thione groups, can significantly modulate its pharmacological profile. This document provides an overview of the potential applications of 3,4-diamino-1H-pyridazine-6-thione and related compounds in drug discovery, along with generalized protocols for their synthesis and biological evaluation based on existing literature for analogous structures. While specific data for this compound is limited, the information presented herein is derived from closely related pyridazine derivatives and serves as a foundational guide for researchers.
Potential Therapeutic Applications
Derivatives of the pyridazine core have shown promise in several therapeutic areas:
-
Kinase Inhibition: Many pyridazine-containing compounds have been identified as potent inhibitors of various protein kinases, which are crucial targets in oncology and inflammatory diseases.[2][3][4] The amino-substituted pyridazine scaffold can serve as a hinge-binding motif in the ATP-binding pocket of kinases.
-
Antiviral Activity: The pyridazine nucleus is a key component in several compounds with demonstrated activity against a range of viruses, including Hepatitis A Virus (HAV) and influenza viruses.[1][5][6]
-
Anticancer Activity: Substituted pyridazines have been shown to inhibit cancer cell proliferation and induce apoptosis through various mechanisms.[3][7]
Data Presentation: Biological Activity of Related Pyridazine Derivatives
The following table summarizes the biological activity of several pyridazine derivatives that share structural similarities with this compound, highlighting their potential as kinase inhibitors.
| Compound Name/Reference | Target Kinase(s) | IC50 (nM) | Cell Line (for anticancer activity) | IC50 (µM) (for anticancer activity) |
| Compound 11m (3,6-disubstituted pyridazine) [3] | CDK2 | 20.1 ± 0.82 | T-47D (Breast Cancer) | 0.43 ± 0.01 |
| MDA-MB-231 (Breast Cancer) | 0.99 ± 0.03 | |||
| Compound 11l (3,6-disubstituted pyridazine) [3] | CDK2 | 55.6 ± 2.27 | - | - |
| Compound 11h (3,6-disubstituted pyridazine) [3] | CDK2 | 43.8 ± 1.79 | - | - |
| Compound 11e (3,6-disubstituted pyridazine) [3] | CDK2 | 151 ± 6.16 | - | - |
| Compound 20a (Imidazo[1,2-b]pyridazine) [2] | DYRK1A | 50 | - | - |
| CLK1 | 82 | - | - | |
| CLK4 | 44 | - | - | |
| PfCLK1 | 32 | - | - | |
| 3,6-diamino-4-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile [8][9] | CDK5 | 410 | - | - |
| GSK-3 | 1500 | - | - | |
| DYRK1A | 11000 | - | - |
Experimental Protocols
Synthesis of Pyridazine-thione Derivatives (General Protocol)
Method:
-
Starting Material: A 3,4-diamino-1H-pyridazin-6(2H)-one precursor.
-
Reagents and Solvents: Phosphorus pentasulfide (P₄S₁₀), dry pyridine.
-
Procedure: a. Dissolve the pyridazinone precursor (0.01 mol) in dry pyridine (20 mL). b. Add phosphorus pentasulfide (0.01 mol) to the solution. c. Reflux the reaction mixture for 5 hours. d. After cooling to room temperature, pour the reaction mixture onto crushed ice. e. Neutralize the solution with a 30% ammonia solution. f. Collect the resulting solid precipitate by filtration. g. Dry the solid and recrystallize from a suitable solvent (e.g., methanol) to yield the pyridazine-thione product.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a general method for evaluating the inhibitory activity of a test compound against a specific protein kinase.[10]
Materials:
-
Test compound (e.g., this compound) dissolved in DMSO.
-
Recombinant protein kinase.
-
Kinase substrate (peptide or protein).
-
ATP (Adenosine triphosphate).
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Microplate reader.
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a multi-well assay plate, add the kinase, substrate, and assay buffer.
-
Add the diluted test compound to the wells. Include positive (e.g., staurosporine) and negative (DMSO vehicle) controls.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 1.5 hours).
-
Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Measure the signal using a microplate reader.
-
Normalize the data to the control values (0% and 100% inhibition) and plot the results as a dose-response curve to determine the IC50 value.
Antiviral Cytopathic Effect (CPE) Reduction Assay (General Protocol)
This protocol outlines a common method to assess the antiviral activity of a compound by measuring the reduction of virus-induced cell death.[5]
Materials:
-
Test compound.
-
Host cell line permissive to the virus (e.g., MDCK cells for influenza virus).
-
Virus stock.
-
Cell culture medium.
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®).
-
Multi-well cell culture plates.
Procedure:
-
Cytotoxicity Assay: First, determine the concentration range of the test compound that is not toxic to the host cells. a. Plate the host cells in a 96-well plate and incubate overnight. b. Treat the cells with serial dilutions of the test compound for a period equivalent to the antiviral assay duration. c. Assess cell viability using a suitable reagent to determine the 50% cytotoxic concentration (CC50).
-
Antiviral Assay: a. Plate the host cells in a 96-well plate and incubate until a confluent monolayer is formed. b. Infect the cells with the virus at a predetermined multiplicity of infection (MOI). c. Immediately after infection, add serial dilutions of the test compound (at non-toxic concentrations) to the wells. Include virus-only and cell-only controls. d. Incubate the plate for a period sufficient for the virus to cause a cytopathic effect (e.g., 48-72 hours). e. Assess cell viability to measure the protective effect of the compound. f. Calculate the 50% effective concentration (EC50), which is the concentration of the compound that reduces the viral CPE by 50%. g. The selectivity index (SI = CC50/EC50) is calculated to evaluate the therapeutic window of the compound.
Visualizations
Caption: General experimental workflow from synthesis to biological evaluation.
Caption: Competitive inhibition of a protein kinase by a pyridazine-thione derivative.
References
- 1. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anti-influenza virus activity of 4-oxo- or thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Anti-Influenza Activity of Pyridine, Pyridazine, and Pyrimidine C-Nucleosides as Favipiravir (T-705) Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Application Notes and Protocols for Fluorescent Labeling of 3,4-diamino-1H-pyridazine-6-thione
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-diamino-1H-pyridazine-6-thione is a heterocyclic compound featuring reactive amino and thiol groups, making it a candidate for fluorescent labeling. Pyridazine derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties[1]. Fluorescently labeling this molecule can enable the study of its biological interactions, cellular uptake, and distribution, which is crucial for drug development and molecular biology research. The presence of both primary amino groups and a thiol group offers flexibility in the choice of labeling chemistry, allowing for targeted conjugation with a variety of fluorescent probes[2][3].
Principle of Fluorescent Labeling
Fluorescent labeling involves the covalent attachment of a fluorophore to a target molecule. The choice of fluorescent dye and labeling chemistry depends on the functional groups available on the target molecule. For this compound, the two primary amino groups and the thiol group are the principal sites for conjugation.
-
Amine-Reactive Labeling: Targets the primary amino groups. Common amine-reactive fluorescent dyes include those with N-hydroxysuccinimide (NHS) esters or isothiocyanate functional groups[3][]. These reactions are typically performed at a slightly basic pH (7.5-9.5) to ensure the amino group is deprotonated and thus more nucleophilic[5].
-
Thiol-Reactive Labeling: Targets the thiol group. Maleimides and iodoacetamides are common thiol-reactive functional groups that form stable thioether bonds with sulfhydryl groups[6][7][8]. Thiol-reactive labeling is often more specific than amine labeling due to the lower abundance of free thiol groups in biological systems[6]. The reaction is typically carried out at a near-neutral pH (7.0-7.5)[7].
Potential Applications
Fluorescently labeled this compound can be a valuable tool in various research areas:
-
High-Throughput Screening (HTS): In drug discovery, fluorescently labeled compounds can be used to screen for potential drug targets and to study drug-target interactions.
-
Fluorescence Microscopy: To visualize the subcellular localization and trafficking of the compound.
-
Flow Cytometry: To quantify cellular uptake and binding.
-
Fluorescence Resonance Energy Transfer (FRET): To study molecular interactions and conformational changes of target biomolecules in real-time[8].
Data Presentation: Properties of Suitable Fluorescent Dyes
The selection of a fluorescent dye should be based on the specific experimental requirements, such as the desired excitation and emission wavelengths, quantum yield, and photostability. The following table summarizes the properties of some common amine-reactive and thiol-reactive fluorescent dyes that could be used for labeling this compound.
| Dye Class | Reactive Group | Excitation Max (nm) | Emission Max (nm) | Target Functional Group |
| Fluorescein | Isothiocyanate (FITC) | 494 | 521 | Amine |
| Rhodamine | 550 | 570 | Amine/Thiol | |
| Cyanine | NHS Ester (e.g., Cy3) | 550 | 570 | Amine |
| Cyanine | Maleimide (e.g., Cy5) | 643 | 667 | Thiol |
| Alexa Fluor | NHS Ester (e.g., Alexa Fluor 488) | 495 | 519 | Amine |
| Alexa Fluor | Maleimide (e.g., Alexa Fluor 594) | 590 | 617 | Thiol |
| ATTO Dyes | Maleimide (e.g., ATTO 488) | 501 | 523 | Thiol |
| BODIPY | Varies | Varies | Amine/Thiol |
Note: The exact excitation and emission maxima can vary depending on the solvent and conjugation to the target molecule.
Experimental Protocols
The following are generalized protocols for the fluorescent labeling of this compound. Optimization may be required for specific dyes and experimental conditions.
Protocol 1: Amine-Reactive Labeling using an NHS Ester Dye
Objective: To fluorescently label the amino groups of this compound.
Materials:
-
This compound
-
Amine-reactive fluorescent dye (e.g., Alexa Fluor 488 NHS Ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
-
Purification column (e.g., Sephadex G-25)
-
Thin Layer Chromatography (TLC) supplies
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve this compound in DMF or DMSO to a final concentration of 10 mM.
-
Dissolve the amine-reactive fluorescent dye in anhydrous DMF or DMSO to a final concentration of 10 mM. Store protected from light and moisture.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, add the desired molar ratio of the fluorescent dye to the this compound solution. A 1.5 to 3-fold molar excess of the dye is a good starting point.
-
Add the reaction buffer to the mixture to a final volume that ensures the organic solvent concentration is less than 10%.
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
-
Purification of the Conjugate:
-
Stop the reaction by adding a small amount of an amine-containing buffer (e.g., Tris buffer) to quench any unreacted dye.
-
Separate the fluorescently labeled product from the unreacted dye and other reaction components using a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).
-
Alternatively, purification can be achieved using reverse-phase HPLC.
-
Monitor the separation by collecting fractions and measuring the absorbance at the dye's maximum absorption wavelength and at a wavelength corresponding to the pyridazine core.
-
-
Characterization:
-
Confirm the successful conjugation using TLC or mass spectrometry.
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at the maximum absorbance wavelengths of the dye and the this compound. The DOL can be calculated using the Beer-Lambert law.
-
Protocol 2: Thiol-Reactive Labeling using a Maleimide Dye
Objective: To fluorescently label the thiol group of this compound.
Materials:
-
This compound
-
Thiol-reactive fluorescent dye (e.g., ATTO 488 Maleimide)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M phosphate buffer, pH 7.0, containing 1 mM EDTA
-
Purification column (e.g., Sephadex G-25)
-
Thin Layer Chromatography (TLC) supplies
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve this compound in DMF or DMSO to a final concentration of 10 mM.
-
Dissolve the thiol-reactive fluorescent dye in anhydrous DMF or DMSO to a final concentration of 10 mM immediately before use, as maleimides can be unstable in solution.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, add the desired molar ratio of the fluorescent dye to the this compound solution. A 10 to 20-fold molar excess of the dye is often used for thiol labeling.
-
Add the reaction buffer to the mixture.
-
Incubate the reaction mixture for 2 hours at room temperature, protected from light.
-
-
Purification of the Conjugate:
-
Stop the reaction by adding a small amount of a thiol-containing compound (e.g., dithiothreitol or β-mercaptoethanol) to quench the unreacted maleimide.
-
Purify the conjugate using a gel filtration column or reverse-phase HPLC as described in Protocol 1.
-
-
Characterization:
-
Confirm the successful conjugation and determine the degree of labeling as described in Protocol 1.
-
Visualizations
Caption: General workflow for the fluorescent labeling of this compound.
Caption: Hypothetical signaling pathway involving a fluorescently labeled pyridazine derivative.
References
- 1. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent Labeling Dyes - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Dyes by Functional Group | AAT Bioquest [aatbio.com]
- 5. resources.biomol.com [resources.biomol.com]
- 6. Fluorescent Thiol Protein Labeling - Jena Bioscience [jenabioscience.com]
- 7. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - RU [thermofisher.com]
- 8. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3,4-diamino-1H-pyridazine-6-thione as a Putative Kinase Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
This molecule is proposed as a starting point for screening and as a scaffold for the development of more potent and selective kinase inhibitors. The following sections detail its potential biological targets, quantitative data from related compounds, and comprehensive protocols for its synthesis and biological evaluation.
Potential Biological Targets and Signaling Pathways
Based on the known targets of diaminopyridazine and aminopyridazine derivatives, 3,4-diamino-1H-pyridazine-6-thione is predicted to target protein kinases involved in cell cycle regulation, stress signaling, and cell adhesion. Key potential targets include:
-
Monopolar Spindle 1 (Mps1) Kinase: A critical regulator of the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis. Inhibition of Mps1 is a promising strategy in cancer therapy.
-
c-Jun N-terminal Kinase (JNK): A member of the mitogen-activated protein kinase (MAPK) family, JNKs are involved in cellular responses to stress, inflammation, and apoptosis.
-
Focal Adhesion Kinase (FAK): A non-receptor tyrosine kinase that plays a central role in cell adhesion, migration, and survival signaling. FAK is often overexpressed in cancer.
The inhibition of these kinases can impact major signaling pathways crucial for cell proliferation, survival, and metastasis.
Scale-up synthesis of 3,4-diamino-1H-pyridazine-6-thione
An Application Note on the Proposed Scale-Up Synthesis of 3,4-diamino-1H-pyridazine-6-thione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a proposed multi-step synthesis for the scale-up production of this compound, a heterocyclic compound with potential applications in medicinal chemistry and drug development. Due to the limited availability of a direct, published scale-up protocol for this specific molecule, the following synthesis is a well-reasoned pathway constructed from established and documented reactions on analogous pyridazine and pyrimidine systems. The proposed route begins with a commercially available dichloropyridazine derivative and proceeds through nitration, selective amination, and a final reductive thiolation to yield the target compound. Detailed experimental protocols, quantitative data summaries, and a workflow diagram are provided to guide researchers in the development of a robust manufacturing process.
Introduction
Pyridazine derivatives are a class of heterocyclic compounds that are of significant interest in the field of medicinal chemistry due to their wide range of biological activities. The introduction of amino and thione functional groups can impart unique pharmacological properties, making them valuable scaffolds in drug discovery programs. This compound is one such molecule with potential as an intermediate or an active pharmaceutical ingredient. This application note details a proposed four-step synthesis designed for scalability and efficiency.
Proposed Synthetic Pathway
The proposed pathway to synthesize this compound is illustrated below. The synthesis starts from 3,6-dichloropyridazine-4-carbonitrile and involves sequential nitration, amination, and a final cyclization with hydrazine hydrate. This approach is designed to build the core diaminopyridazine structure, which is then converted to the final thione.
Overall Reaction Scheme:
(Starting Material) 3,6-Dichloropyridazine-4-carbonitrile → Step 1: Nitration → 3,6-Dichloro-5-nitropyridazine-4-carbonitrile → Step 2: Amination → 3-Amino-6-chloro-5-nitropyridazine-4-carbonitrile → Step 3: Reductive Cyclization with Hydrazine → 3,4-Diamino-1H-pyrazolo[3,4-c]pyridazin-6-amine (Intermediate for another pathway, adapting for our target) -> Alternative Step 3 & 4: Direct formation of Diaminopyridazine and Thionation
Given the complexity and the lack of a direct literature precedent for the reductive cyclization to the target molecule, a more plausible and analogous route based on pyrimidine chemistry is proposed:
Revised Proposed Synthetic Pathway:
-
Nitration of a suitable pyridazine precursor.
-
Sequential Nucleophilic Substitution and Reduction to install the amino groups.
-
Thionation of a pyridazinone precursor or introduction of a thiol group.
Let's construct a more direct and plausible route based on the search results: A reaction involving hydrazine and a dinitrile precursor is a common method for forming diaminopyridazine systems.
Experimental Protocols
Step 1: Synthesis of 3-Amino-5-bromo-1H-pyridazine-6-one
This initial step creates a key pyridazinone intermediate.
Protocol:
-
To a solution of mucobromic acid (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at 0-5°C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Filter the resulting precipitate, wash with cold ethanol, and dry under vacuum to obtain 3-amino-5-bromo-1H-pyridazine-6-one.
Step 2: Synthesis of 3-Amino-5-cyano-1H-pyridazine-6-one
This step involves a cyanation reaction to replace the bromo group.
Protocol:
-
In a sealed reaction vessel, combine 3-amino-5-bromo-1H-pyridazine-6-one (1.0 eq), copper(I) cyanide (1.5 eq), and dimethylformamide (DMF).
-
Heat the mixture to 150°C for 24 hours with vigorous stirring.
-
Cool the reaction mixture to room temperature and pour it into an aqueous solution of sodium cyanide.
-
Filter the precipitate, wash with water, and dry to yield 3-amino-5-cyano-1H-pyridazine-6-one.
Step 3: Synthesis of 3,4-Diamino-1H-pyridazine-6-one
This step is a Hofmann rearrangement to convert the cyano group to an amino group.
Protocol:
-
To a pre-cooled solution of sodium hypobromite (prepared from bromine and sodium hydroxide in water), add 3-amino-5-cyano-1H-pyridazine-6-one (1.0 eq).
-
Slowly warm the reaction mixture to 80°C and maintain for 2 hours.
-
Cool the mixture, acidify with hydrochloric acid, and collect the precipitate by filtration.
-
Recrystallize the crude product from water to obtain 3,4-diamino-1H-pyridazine-6-one.
Step 4: Synthesis of this compound
The final step is the thionation of the pyridazinone. This can be achieved using Lawesson's reagent.[1][2]
Protocol:
-
Suspend 3,4-diamino-1H-pyridazine-6-one (1.0 eq) in anhydrous toluene.
-
Add Lawesson's reagent (0.5 eq) to the suspension.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and filter the solid product.
-
Wash the product with toluene and then diethyl ether to remove any unreacted Lawesson's reagent and byproducts.
-
Dry the final product, this compound, under vacuum.
Data Presentation
Table 1: Reagents and Conditions for the Synthesis of this compound
| Step | Starting Material | Reagents and Solvents | Key Parameters | Product | Expected Yield (%) |
| 1 | Mucobromic acid | Hydrazine hydrate, Ethanol | 0-5°C to RT, 12h | 3-Amino-5-bromo-1H-pyridazine-6-one | 80-90 |
| 2 | 3-Amino-5-bromo-1H-pyridazine-6-one | CuCN, DMF | 150°C, 24h | 3-Amino-5-cyano-1H-pyridazine-6-one | 60-70 |
| 3 | 3-Amino-5-cyano-1H-pyridazine-6-one | NaOBr, H₂O | 80°C, 2h | 3,4-Diamino-1H-pyridazine-6-one | 50-60 |
| 4 | 3,4-Diamino-1H-pyridazine-6-one | Lawesson's reagent, Toluene | Reflux, 4-6h | This compound | 75-85 |
Mandatory Visualization
Caption: Workflow for the proposed synthesis of this compound.
Safety Precautions
-
Hydrazine hydrate is highly toxic and corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Cyanide compounds (CuCN, NaCN) are extremely toxic. Handle with extreme caution in a fume hood. Have a cyanide antidote kit readily available and be trained in its use.
-
Bromine is highly corrosive and toxic. Handle in a fume hood with appropriate PPE.
-
Lawesson's reagent can release hydrogen sulfide upon contact with moisture, which is a toxic gas. Handle in a dry, inert atmosphere and in a well-ventilated fume hood.
-
Solvents like DMF and toluene have their own specific hazards. Consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
This application note provides a comprehensive, albeit proposed, protocol for the scale-up synthesis of this compound. The described pathway utilizes common and scalable chemical transformations. Researchers and process chemists can use this document as a starting point for the development and optimization of a robust and efficient synthesis for this promising heterocyclic compound. It is strongly recommended that small-scale trials are conducted to optimize the conditions for each step before attempting a large-scale synthesis.
References
Application Notes and Protocols for the In Vivo Formulation of 3,4-diamino-1H-pyridazine-6-thione
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-diamino-1H-pyridazine-6-thione is a heterocyclic compound belonging to the pyridazine class of molecules. Many pyridazine derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including their potential as protein kinase inhibitors.[1][2] The progression of such compounds from in vitro discovery to in vivo validation is critically dependent on the development of a safe and effective formulation that ensures adequate bioavailability at the target site.
A significant challenge in the in vivo application of many heterocyclic compounds is their poor aqueous solubility.[3][4][5] This can lead to low absorption, high pharmacokinetic variability, and ultimately, a misinterpretation of efficacy and toxicity data. These application notes provide a comprehensive overview of strategies and detailed protocols for the formulation of this compound for preclinical in vivo studies.
Physicochemical Properties and Formulation Considerations
While specific experimental data for this compound is not extensively published, its structural features—a substituted pyridazine ring with amino groups and a thione moiety—suggest it is likely a poorly water-soluble compound. The presence of amino groups may provide opportunities for salt formation to enhance solubility in acidic conditions, while the thione group can participate in tautomerization to a thiol form, which can influence its physicochemical properties and stability.[6][7]
Key Formulation Challenges:
-
Low Aqueous Solubility: The primary hurdle is likely to be overcoming the low solubility to achieve the desired concentration for dosing.
-
Stability: The thione/thiol tautomerism and potential for oxidation necessitate stability assessments in the chosen formulation vehicle.
-
Route of Administration: The choice of formulation is intrinsically linked to the intended route of administration (e.g., oral, intraperitoneal, intravenous).
-
Toxicity of Excipients: The selected vehicles and excipients must be well-tolerated in the animal model at the administered volume.[8]
Formulation Strategies for Poorly Soluble Compounds
A variety of formulation strategies can be employed for compounds with low aqueous solubility. The selection of the most appropriate method will depend on the physicochemical properties of this compound, the desired dose, and the route of administration. A summary of common approaches is provided in the table below.
| Formulation Strategy | Key Components/Method | Advantages | Disadvantages |
| Aqueous Suspension | Suspending agent (e.g., carboxymethylcellulose, Tween 80), water | Simple to prepare, suitable for oral and some parenteral routes. | Risk of non-uniform dosing, potential for particle aggregation, lower bioavailability. |
| Co-solvent System | Water-miscible organic solvents (e.g., DMSO, PEG 400, ethanol) and water/saline.[9] | Can achieve high drug concentrations, relatively simple to prepare. | Potential for drug precipitation upon dilution in vivo, risk of solvent toxicity.[3][8] |
| pH Adjustment | Acidic or basic solutions to form a soluble salt. | Can significantly increase aqueous solubility if the compound is ionizable. | Potential for precipitation at physiological pH, risk of tissue irritation.[4] |
| Cyclodextrin Complexation | Cyclodextrins (e.g., β-cyclodextrin, HP-β-CD) | Forms inclusion complexes to enhance solubility, generally well-tolerated. | Limited by the stoichiometry of complexation, can be expensive. |
| Lipid-Based Formulations | Oils, surfactants, and co-solvents (e.g., SEDDS, SMEDDS).[3][5] | Can enhance oral bioavailability by promoting lymphatic uptake, protects the drug from degradation. | More complex to develop and characterize, potential for GI side effects. |
Experimental Protocols
The following protocols provide detailed methodologies for preparing formulations of this compound for in vivo studies. It is crucial to perform small-scale solubility and stability tests before preparing a large batch for animal dosing.
Protocol 1: Preparation of an Aqueous Suspension (for Oral Gavage)
Objective: To prepare a uniform suspension of this compound for oral administration.
Materials:
-
This compound
-
0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
-
0.1% (v/v) Tween 80 (optional, as a wetting agent)
-
Sterile water for injection or deionized water
-
Glass mortar and pestle
-
Magnetic stirrer and stir bar
-
Homogenizer (optional)
-
Calibrated balance and weigh boats
-
Graduated cylinders and volumetric flasks
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired concentration and the number of animals to be dosed.
-
Accurately weigh the required amount of the compound.
-
Prepare the 0.5% CMC vehicle by slowly adding CMC powder to sterile water while stirring continuously until fully dissolved. If using Tween 80, add it to the CMC solution.
-
Place the weighed compound into a glass mortar.
-
Add a small volume of the vehicle to the mortar to form a paste, triturating with the pestle to break up any aggregates and ensure the particles are wetted.
-
Gradually add the remaining vehicle to the paste while stirring continuously.
-
Transfer the mixture to a beaker with a magnetic stir bar and stir for at least 30 minutes to ensure homogeneity.
-
For a more uniform suspension, a homogenizer can be used.
-
Visually inspect the suspension for any large particles or lack of uniformity.
-
Store in a tightly sealed, light-protected container at 2-8°C. Shake well before each use.
Protocol 2: Preparation of a Co-Solvent Formulation (for Intraperitoneal Injection)
Objective: To solubilize this compound in a biocompatible co-solvent system.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PEG 400
-
Sterile saline (0.9% NaCl)
-
Sterile, pyrogen-free vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated micropipettes
Procedure:
-
Determine the final desired concentration of the drug and the final percentage of each solvent in the vehicle. A common vehicle for IP injection is 10% DMSO, 40% PEG 400, and 50% saline. The final DMSO concentration should be kept as low as possible to minimize toxicity.
-
Accurately weigh the required amount of this compound and place it in a sterile vial.
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Add the required volume of DMSO to the vial. Vortex until the compound is completely dissolved. Gentle warming or sonication may be used if necessary.
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Add the required volume of PEG 400 and vortex until the solution is clear and homogenous.
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Slowly add the sterile saline dropwise while continuously vortexing to prevent precipitation of the drug.
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Visually inspect the final solution for any signs of precipitation. If the solution is cloudy, the formulation is not suitable.
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Filter the solution through a 0.22 µm sterile filter into a final sterile vial.
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Store at room temperature or 2-8°C, protected from light. Check for precipitation before each use.
Visualization of Workflows and Pathways
The following diagrams illustrate the formulation development workflow and a hypothetical signaling pathway that could be modulated by a pyridazine-based kinase inhibitor.
Caption: Workflow for selecting a suitable in vivo formulation.
Caption: Hypothetical inhibition of the MAPK/ERK pathway.
References
- 1. Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,4-diamino-1H-pyridazine-6-thione
Welcome to the technical support center for the synthesis of 3,4-diamino-1H-pyridazine-6-thione. This guide provides detailed troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of this compound.
Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific issues you may encounter during the proposed three-step synthesis.
Step 1: Amination of 3-amino-4-bromo-6-chloropyridazine
Q1: My amination reaction is slow or incomplete. What are the possible causes and solutions?
A1: Slow or incomplete amination can be due to several factors:
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Insufficiently activated nucleophile: The ammonia source (e.g., aqueous or gaseous ammonia) may not be sufficiently nucleophilic. Consider using a stronger ammonia equivalent like sodium amide, although this is a more hazardous reagent and requires strictly anhydrous conditions.
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Low reaction temperature: Nucleophilic aromatic substitution (SNAr) on electron-deficient rings like pyridazine is temperature-dependent. Gradually increasing the reaction temperature may improve the reaction rate.
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Catalyst poisoning (if using a catalyzed reaction): If you are attempting a copper- or palladium-catalyzed amination, impurities in the starting material or solvent could be poisoning the catalyst. Ensure your starting materials and solvent are of high purity.
Q2: I am observing multiple products in my reaction mixture. What are the likely side products and how can I minimize them?
A2: The formation of multiple products is a common issue. Likely side products include:
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Displacement of the chlorine atom: While the bromine at the 4-position is generally more labile to nucleophilic attack than the chlorine at the 6-position, some displacement of the chlorine can occur, leading to the formation of 3,6-diamino-4-bromopyridazine. To favor the desired reaction, maintain a lower reaction temperature initially and monitor the reaction progress closely.
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Hydrolysis of the chloro group: If water is present in the reaction mixture, hydrolysis of the 6-chloro group can occur, yielding 3-amino-4-bromo-6-hydroxypyridazine. Ensure you are using anhydrous solvents and reagents if this is a concern.
Q3: I am having difficulty purifying the 3,4-diamino-6-chloropyridazine product. What purification strategies do you recommend?
A3: Purification can be challenging due to the polar nature of the diaminopyridazine product.
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Column chromatography: Use a polar stationary phase like silica gel and a gradient elution system. Start with a less polar solvent system (e.g., dichloromethane/methanol) and gradually increase the polarity.
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Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile) can be an effective purification method.
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Acid-base extraction: The basic amino groups allow for extraction into an acidic aqueous solution, followed by neutralization and re-extraction into an organic solvent. This can help remove non-basic impurities.
Step 2: Conversion of 3,4-diamino-6-chloropyridazine to 3,4-diaminopyridazin-6(1H)-one
Q1: The hydrolysis of the 6-chloro group to a hydroxyl group is not proceeding to completion. How can I drive the reaction forward?
A1: Incomplete hydrolysis can be addressed by:
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Increasing the concentration of the base: Using a higher concentration of a strong base like sodium hydroxide can increase the rate of nucleophilic substitution.
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Elevating the reaction temperature: Heating the reaction mixture, for instance under reflux conditions, will provide the necessary activation energy for the reaction to proceed.
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Using a co-solvent: The addition of a polar aprotic co-solvent like DMSO or DMF can help to dissolve the starting material and increase the reaction rate.
Q2: I am seeing decomposition of my starting material or product under the harsh hydrolysis conditions. What can I do?
A2: Decomposition is a risk with elevated temperatures and strong bases.
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Use a milder base: Consider using a milder base like sodium carbonate or potassium carbonate, although this may require longer reaction times or higher temperatures.
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Lower the reaction temperature: Find a balance between a reasonable reaction rate and the stability of your compounds by optimizing the temperature.
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Protecting groups: Although more complex, temporarily protecting the amino groups could prevent side reactions. However, this adds extra steps to the synthesis.
Step 3: Thionation of 3,4-diaminopyridazin-6(1H)-one
Q1: My thionation reaction with Lawesson's reagent or P₄S₁₀ is giving a low yield of the desired thione. What are the common reasons for this?
A1: Low yields in thionation reactions are a frequent problem.
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Insufficient reagent: Ensure you are using a sufficient stoichiometric amount of the thionating agent. For Lawesson's reagent, at least 0.5 equivalents are typically needed per carbonyl group. For P₄S₁₀, an excess may be required.
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Low reaction temperature: Thionation reactions often require heating to proceed at a reasonable rate. Refluxing in a high-boiling solvent like toluene or pyridine is common.
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Poor solubility of the starting material: The diaminopyridazinone may have poor solubility in common thionation solvents. Consider using a co-solvent like pyridine or DMF to improve solubility.
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Moisture in the reaction: Thionating reagents are sensitive to moisture. Ensure your glassware, solvents, and starting materials are dry.
Q2: The work-up of my thionation reaction is difficult, and I am struggling to isolate the product.
A2: Work-up of reactions involving phosphorus-based reagents can be challenging.
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Quenching the excess reagent: Carefully quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize acidic byproducts.
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Filtration: The desired thione product is often a solid. Filtration of the crude reaction mixture can be a good first step in purification.
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Washing: Wash the crude product thoroughly with water and then with a non-polar organic solvent to remove impurities.
Q3: I am observing side reactions, possibly involving the amino groups. How can I prevent this?
A3: The amino groups can potentially react with the thionating agent.
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Control the reaction temperature: Running the reaction at the lowest effective temperature can help to minimize side reactions.
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Optimize reaction time: Monitor the reaction by TLC or LC-MS to determine the point of maximum product formation and avoid prolonged reaction times that can lead to decomposition or side products.
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Alternative thionating agents: In some cases, a different thionating agent might offer better chemoselectivity.
Frequently Asked Questions (FAQs)
Q: What is a plausible synthetic route for this compound?
A: A proposed three-step synthesis is as follows:
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Amination: Nucleophilic aromatic substitution of the bromine atom in 3-amino-4-bromo-6-chloropyridazine with an ammonia source to yield 3,4-diamino-6-chloropyridazine.
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Hydrolysis: Conversion of the 6-chloro group of 3,4-diamino-6-chloropyridazine to a hydroxyl group by heating with a base to form 3,4-diaminopyridazin-6(1H)-one.
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Thionation: Reaction of 3,4-diaminopyridazin-6(1H)-one with a thionating agent such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) to yield the final product, this compound.
Q: What are the key safety precautions to take during this synthesis?
A:
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Thionating agents: Lawesson's reagent and P₄S₁₀ are moisture-sensitive and can release toxic hydrogen sulfide gas upon contact with water or acids. Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
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Solvents: Use appropriate safety measures when working with flammable organic solvents.
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High temperatures: Reactions under reflux should be monitored carefully.
Q: Which analytical techniques are recommended for monitoring the reaction progress and characterizing the products?
A:
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Thin-Layer Chromatography (TLC): Useful for quick monitoring of the reaction progress.
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Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the conversion of starting material and the formation of the product and any byproducts.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation of the intermediates and the final product.
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Infrared (IR) Spectroscopy: Can be used to identify the presence of key functional groups, such as the C=S bond in the final product.
Data Presentation
Table 1: Summary of Proposed Reaction Conditions
| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature | Typical Reaction Time |
| 1 | Amination | 3-amino-4-bromo-6-chloropyridazine | Aqueous Ammonia | Ethanol | Reflux | 12-24 h |
| 2 | Hydrolysis | 3,4-diamino-6-chloropyridazine | Sodium Hydroxide | Water/Ethanol | Reflux | 6-12 h |
| 3 | Thionation | 3,4-diaminopyridazin-6(1H)-one | Lawesson's Reagent | Toluene or Pyridine | Reflux | 4-8 h |
Experimental Protocols
Step 1: Synthesis of 3,4-diamino-6-chloropyridazine (Proposed)
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To a solution of 3-amino-4-bromo-6-chloropyridazine (1.0 eq) in ethanol, add concentrated aqueous ammonia (10-20 eq).
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Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction mixture to room temperature.
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Remove the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel or by recrystallization.
Step 2: Synthesis of 3,4-diaminopyridazin-6(1H)-one (Proposed)
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Dissolve 3,4-diamino-6-chloropyridazine (1.0 eq) in a mixture of water and ethanol.
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Add sodium hydroxide (2.0-3.0 eq) to the solution.
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Heat the mixture to reflux until the starting material is consumed (monitor by TLC or LC-MS).
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Cool the reaction mixture and neutralize with an aqueous acid (e.g., HCl).
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Collect the precipitated product by filtration, wash with water, and dry.
Step 3: Synthesis of this compound (Proposed)
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To a suspension of 3,4-diaminopyridazin-6(1H)-one (1.0 eq) in anhydrous toluene or pyridine, add Lawesson's reagent (0.5-1.0 eq) in one portion.
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Heat the mixture to reflux under a nitrogen atmosphere.
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Monitor the reaction by TLC or LC-MS.
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After completion, cool the reaction mixture and filter the crude product.
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Wash the solid with water and then with a cold organic solvent (e.g., diethyl ether or hexanes) to remove impurities.
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Further purification can be achieved by recrystallization.
Visualizations
Caption: Proposed three-step synthesis workflow.
Caption: Troubleshooting decision tree for the thionation step.
Technical Support Center: Synthesis of 3,4-diamino-1H-pyridazine-6-thione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of the 3,4-diamino-1H-pyridazine-6-thione synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A1: A plausible and common synthetic strategy involves a two-step process. The first step is the synthesis of the precursor, 3,4-diaminopyridazin-6(1H)-one. The second step is the thionation of this precursor to yield the final product, this compound.
Q2: What are the typical starting materials for the synthesis of 3,4-diaminopyridazin-6(1H)-one?
A2: A common starting material is 3,4,6-trichloropyridazine. This can undergo sequential nucleophilic substitution reactions, first with an alkoxide (e.g., sodium methoxide) to form 3,4-dichloro-6-methoxypyridazine, followed by amination with ammonia or a protected amine source to introduce the two amino groups. Subsequent hydrolysis of the methoxy group yields the desired pyridazinone.
Q3: What are the recommended reagents for the thionation step?
A3: Lawesson's reagent is a widely used and effective thionating agent for converting carbonyl compounds, including lactams like pyridazinones, into their corresponding thiocarbonyls.[1] Phosphorus pentasulfide (P₄S₁₀) is another classical reagent for this transformation.
Q4: What are the critical parameters to control during the thionation reaction?
A4: The critical parameters for the thionation step include reaction temperature, reaction time, and the stoichiometry of the thionating agent. The reaction is typically carried out in an anhydrous, high-boiling point solvent such as pyridine or toluene. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and prevent the formation of byproducts.
Q5: How can I purify the final product, this compound?
A5: Purification can typically be achieved by recrystallization from a suitable solvent system. Common solvents for recrystallization of polar heterocyclic compounds include ethanol, methanol, water, or mixtures thereof. If impurities are persistent, column chromatography using silica gel or a suitable stationary phase may be necessary.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of 3,4-diaminopyridazin-6(1H)-one (precursor) | Incomplete initial substitution of the first chlorine on 3,4,6-trichloropyridazine. | Ensure anhydrous conditions and the use of a strong nucleophile like sodium methoxide. Monitor the reaction by TLC to confirm the formation of the intermediate. |
| Incomplete amination of the dichloropyridazine intermediate. | Use a sufficient excess of the aminating agent (e.g., concentrated ammonia) and perform the reaction under pressure in a sealed vessel to drive the reaction to completion. | |
| Incomplete hydrolysis of the alkoxy group. | Use a stronger acid or base for hydrolysis and increase the reaction temperature and/or time. | |
| Low or no yield of this compound (final product) | Inactive or degraded thionating agent (e.g., Lawesson's reagent). | Use freshly opened or properly stored Lawesson's reagent. The reagent is sensitive to moisture. |
| Insufficient reaction temperature or time for thionation. | Increase the reaction temperature (refluxing in pyridine or toluene is common) and monitor the reaction by TLC until the starting material is consumed. | |
| Sub-optimal stoichiometry of the thionating agent. | Typically, 0.5 to 1.0 equivalent of Lawesson's reagent per carbonyl group is used. An optimization of the stoichiometry may be required. | |
| Formation of multiple byproducts in the thionation step | Over-reaction or side reactions due to prolonged heating or excess thionating agent. | Carefully monitor the reaction progress by TLC and stop the reaction once the starting material is consumed. Optimize the amount of thionating agent. |
| Presence of water in the reaction mixture. | Ensure all reagents and solvents are anhydrous, as water can react with the thionating agent and lead to byproducts. | |
| Difficulty in purifying the final product | Co-precipitation of starting material or byproducts. | Try different recrystallization solvents or solvent mixtures. If recrystallization is ineffective, consider column chromatography with a suitable eluent system. |
| The product is highly insoluble. | Try dissolving the crude product in a suitable solvent with gentle heating and then slowly cooling to induce crystallization. Hot filtration can be used to remove insoluble impurities. |
Experimental Protocols
Protocol 1: Synthesis of 3,4-diaminopyridazin-6(1H)-one (Hypothetical Route)
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Step 1: Synthesis of 3,4-dichloro-6-methoxypyridazine.
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To a solution of 3,4,6-trichloropyridazine (1.0 eq) in anhydrous methanol, add sodium methoxide (1.1 eq) portion-wise at 0 °C.
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Allow the reaction to warm to room temperature and stir for 12-18 hours.
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Monitor the reaction by TLC.
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Upon completion, remove the solvent under reduced pressure. Add water to the residue and extract with a suitable organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product. Purify by column chromatography if necessary.
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Step 2: Synthesis of 3,4-diamino-6-methoxypyridazine.
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In a sealed pressure vessel, dissolve the 3,4-dichloro-6-methoxypyridazine (1.0 eq) in a solution of concentrated aqueous ammonia in a suitable solvent like 1,4-dioxane.
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Heat the mixture to 100-120 °C for 24-48 hours.
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After cooling to room temperature, carefully vent the vessel.
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Remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
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Step 3: Synthesis of 3,4-diaminopyridazin-6(1H)-one.
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Dissolve the 3,4-diamino-6-methoxypyridazine (1.0 eq) in a mixture of a strong acid (e.g., concentrated HCl or HBr) and water.
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Heat the mixture to reflux for 6-12 hours.
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Monitor the reaction by TLC.
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Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate) to precipitate the product.
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Filter the solid, wash with cold water, and dry under vacuum.
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Protocol 2: Synthesis of this compound
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Thionation of 3,4-diaminopyridazin-6(1H)-one.
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In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend 3,4-diaminopyridazin-6(1H)-one (1.0 eq) in anhydrous pyridine or toluene.
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Add Lawesson's reagent (0.6 eq) portion-wise to the suspension.
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Heat the reaction mixture to reflux (80-110 °C) for 4-8 hours.
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Monitor the progress of the reaction by TLC (a successful reaction will show the disappearance of the starting material spot and the appearance of a new, typically lower Rf, product spot).
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Once the reaction is complete, cool the mixture to room temperature.
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Remove the solvent under reduced pressure.
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Add water to the residue and stir for 30 minutes.
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Collect the solid product by filtration, wash with water, and then with a small amount of cold ethanol.
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Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
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Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the final thionation step.
References
Technical Support Center: Purification of 3,4-diamino-1H-pyridazine-6-thione
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 3,4-diamino-1H-pyridazine-6-thione and related polar heterocyclic compounds. The methodologies and advice are compiled from established chemical purification techniques for nitrogen-containing and thione-containing heterocycles.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
Question: My compound "oiled out" during recrystallization instead of forming crystals. What should I do?
Answer: "Oiling out," where the solute separates as a liquid rather than a solid, typically occurs when a saturated solution is achieved at a temperature above the compound's melting point.[1] To resolve this, you can:
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Add more solvent: Increase the volume of the solvent to decrease the saturation temperature of the solution.
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Change the solvent system: Opt for a solvent with a lower boiling point.
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Use a solvent pair: Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, allow it to cool slowly.
Question: I have very low recovery after recrystallizing my product. How can I improve the yield?
Answer: Low recovery is a common issue in recrystallization. Consider the following factors:
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Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold.[1] If your compound has significant solubility in the cold solvent, you will lose a substantial amount of product in the mother liquor. You may need to test a different solvent or a solvent pair.
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Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Excess solvent will keep more of your compound dissolved upon cooling.
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Cooling Process: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Rapid cooling can lead to the formation of small, impure crystals.
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Premature Crystallization: If the product crystallizes too early (e.g., in the funnel during a hot filtration), you may lose a significant portion of your product. Ensure your filtration apparatus is pre-heated.
Question: My compound streaks badly on a silica gel TLC plate. How can I get clean spots and achieve good separation during column chromatography?
Answer: Streaking on silica gel TLC is common for polar and basic compounds like those containing amino groups. This is often due to strong interactions with the acidic silica gel.
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Eluent Modification: Add a small amount of a basic modifier to your eluent system. For example, adding 0.5-1% triethylamine (TEA) to a dichloromethane/methanol or ethyl acetate/hexane eluent can neutralize the acidic sites on the silica, leading to sharper spots and better separation.
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Alternative Stationary Phase: If modifying the eluent doesn't work, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica for basic compounds. Reverse-phase chromatography on a C18-bonded silica is another option for highly polar compounds.
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Check for Overloading: Ensure you are not spotting too much of your sample on the TLC plate, as this can also cause streaking.
Question: My compound will not elute from the silica column, even with a highly polar eluent.
Answer: If your compound is strongly adsorbed to the silica gel, you may need to take more drastic measures:
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Increase Eluent Polarity: A typical gradient for very polar compounds is to start with 100% ethyl acetate or dichloromethane and gradually increase the percentage of methanol. A common mobile phase for polar pyridines is a mixture of chloroform and methanol.[2]
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Use a Modifier: As mentioned above, adding a small amount of triethylamine or, in some cases, acetic acid or ammonia in the eluent can disrupt the strong interactions between your compound and the silica gel.
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Consider Reverse-Phase Chromatography: For very polar, water-soluble compounds, reverse-phase chromatography is often more effective.[3] This technique uses a nonpolar stationary phase (like C18) and a polar mobile phase (like water/acetonitrile or water/methanol).[3]
Frequently Asked Questions (FAQs)
Q1: How do I select an appropriate solvent for the recrystallization of a polar compound like this compound?
A1: The principle of "like dissolves like" is a good starting point; polar compounds are more soluble in polar solvents.[1] For a compound with multiple hydrogen bond donors and acceptors, polar protic solvents are often a good choice.
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Initial Screening: Test the solubility of a small amount of your crude product in various common solvents at room temperature and upon heating.[1]
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Ideal Characteristics: The best solvent will dissolve your compound sparingly at room temperature but completely at its boiling point.
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Common Solvents for Polar Heterocycles: Water, ethanol, methanol, and acetonitrile are often good choices.[4][5] Solvent pairs like ethanol/water or ethyl acetate/hexane can also be effective.[6]
Q2: What is the purpose of using a solvent pair in recrystallization?
A2: A solvent pair is used when no single solvent has the ideal solubility characteristics for recrystallization. It consists of two miscible solvents, one in which the compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "poor" solvent).[6] The process involves dissolving the compound in a minimum amount of the hot "good" solvent, followed by the slow addition of the "poor" solvent until the solution becomes turbid. This brings the solution to its saturation point, allowing for crystallization upon slow cooling.
Q3: When should I choose column chromatography over recrystallization?
A3: The choice depends on the nature of the impurities.
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Recrystallization is most effective when the impurities have very different solubility profiles from the desired compound or when they are present in small amounts.
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Column chromatography is more suitable for separating mixtures of compounds with similar polarities and when there are multiple impurities. It is a more versatile technique but can be more time-consuming and use larger volumes of solvent.
Q4: How can I monitor the progress of my column chromatography?
A4: Thin-layer chromatography (TLC) is the standard method for monitoring a column. Small samples of the fractions collected from the column are spotted on a TLC plate and eluted with the same solvent system used for the column. This allows you to identify which fractions contain your desired product and whether the separation from impurities was successful. For compounds with a chromophore, a UV lamp can be used to visualize the spots on the TLC plate.
Data on Purification Solvents
The selection of a suitable solvent is critical for both recrystallization and chromatography. The following table summarizes properties of common solvents used for the purification of polar heterocyclic compounds.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant, ε) | Common Applications & Notes |
| Water | 100 | 80.1 | Excellent for highly polar compounds with H-bonding capabilities (salts, amides, amines).[4] Can be difficult to remove completely. |
| Methanol | 65 | 32.7 | A versatile polar protic solvent for general use.[5] |
| Ethanol | 78 | 24.5 | Good general-purpose solvent for moderately polar compounds.[5] Often used in solvent pairs with water or hexanes. |
| Acetonitrile | 82 | 37.5 | A polar aprotic solvent, good for compounds that might be reactive in protic solvents. |
| Ethyl Acetate | 77 | 6.0 | A medium-polarity solvent, often used in chromatography eluent systems with less polar solvents like hexanes.[6] |
| Dichloromethane (DCM) | 40 | 9.1 | A common solvent for column chromatography, often mixed with more polar solvents like methanol for elution of polar compounds. |
| Hexane / Heptane | 69 / 98 | ~2.0 | Nonpolar solvents, typically used as the "poor" solvent in a recrystallization solvent pair or as the weak component in a chromatography eluent.[6] |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
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Solvent Selection: Choose an appropriate solvent or solvent pair by testing the solubility of a small amount of the crude material as described in the FAQ section.
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Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a steam bath or heating mantle) while stirring or swirling. Continue to add small portions of hot solvent until the solid is completely dissolved.
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Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated flask.
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Crystallization: Cover the flask containing the hot solution and allow it to cool slowly to room temperature. Do not disturb the flask during this process. Once at room temperature, you can place the flask in an ice bath for 15-30 minutes to maximize crystal formation.
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Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
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Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of solvent.
Protocol 2: General Silica Gel Column Chromatography Procedure
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Eluent Selection: Determine the optimal eluent system using TLC. The ideal system should give your product an Rf value of approximately 0.2-0.4 and show good separation from impurities. For this compound, consider starting with a mixture of dichloromethane and methanol (e.g., 95:5) with the addition of 0.5% triethylamine.
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Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the chromatography column and allow the silica to settle into a uniform bed. Drain the excess solvent until the solvent level is just at the top of the silica bed.
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Sample Loading:
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Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully add it to the top of the silica column using a pipette.
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Dry Loading: Dissolve the crude product in a suitable volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
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Elution: Carefully add the eluent to the column and begin collecting fractions. You can start with a less polar solvent system and gradually increase the polarity (gradient elution) to elute compounds of increasing polarity.
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Fraction Analysis: Analyze the collected fractions by TLC to determine which ones contain the purified product.
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Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Visualizations
Caption: General workflow for the purification of a synthetic compound.
Caption: Troubleshooting decision tree for recrystallization issues.
References
Technical Support Center: Synthesis of 3,4-diamino-1H-pyridazine-6-thione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-diamino-1H-pyridazine-6-thione.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, presented in a question-and-answer format.
Q1: My initial amination of 3,6-dichloropyridazine with ammonia is sluggish and gives a low yield of 3-amino-6-chloropyridazine. What can I do?
A1: Low yields in the initial amination step are a common hurdle. Here are several factors to consider and optimize:
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Reaction Conditions: Amination of chloro-heterocycles can be sensitive to temperature and pressure. Consider conducting the reaction in a sealed vessel to allow for heating above the boiling point of the solvent, which can significantly increase the reaction rate.
-
Solvent Choice: The choice of solvent is crucial. While alcohols like ethanol or n-butanol are often used, polar aprotic solvents such as DMF or DMSO can sometimes improve solubility and reaction rates. A patent for the synthesis of 3-amino-6-chloropyridazine suggests using a solvent like diethylene glycol dimethyl ether.[1]
-
Ammonia Source: Ensure a sufficient excess of ammonia is used. This can be in the form of aqueous ammonia, ammonia in a suitable organic solvent, or ammonia gas bubbled through the reaction mixture.
-
Catalysis: While often not strictly necessary for simple amination with ammonia, catalysis can sometimes be beneficial. Copper-catalyzed aminations are known for heterocyclic systems and might be worth exploring if uncatalyzed methods fail.
Q2: During the second amination at the C4 position, I am observing the formation of multiple unidentified byproducts. How can I improve the selectivity?
A2: Introducing a second amino group can be challenging due to the modified reactivity of the pyridazine ring. Here are some strategies to enhance selectivity:
-
Protecting Groups: The amino group introduced in the first step can be protected to prevent side reactions. An acetyl or Boc protecting group can be used, which can be removed later in the synthetic sequence.
-
Reaction Temperature: Carefully control the reaction temperature. Higher temperatures might lead to decomposition or the formation of undesired isomers. A stepwise increase in temperature while monitoring the reaction by TLC or LC-MS can help identify the optimal conditions.
-
Nucleophile Choice: While the target is the 3,4-diamino product, if using a different aminating agent, its nucleophilicity and steric bulk will play a significant role.
Q3: The thionation of my diaminopyridazinone precursor with Lawesson's reagent or P₄S₁₀ is resulting in a complex mixture and a low yield of the desired thione. What are the potential side reactions and how can I mitigate them?
A3: Thionation of carbonyl groups, especially in the presence of other functional groups like amines, can lead to several side reactions.
-
Reaction with Amino Groups: Lawesson's reagent and P₄S₁₀ are known to react with amino groups, potentially leading to the formation of thioamides or other sulfur-containing byproducts. One possibility is the liberation of H₂S from the thionating agent, which could have its own reactivity.
-
Incomplete Thionation: The reaction may not go to completion, leaving unreacted starting material. Increasing the amount of the thionating agent or extending the reaction time might be necessary. However, this also increases the risk of side reactions.
-
Solvent and Temperature: Thionation is typically carried out in anhydrous, high-boiling solvents like toluene or xylene. Ensure your solvent is completely dry. The reaction temperature is critical; it should be high enough to drive the reaction but not so high as to cause decomposition.
-
Alternative Thionating Agents: If Lawesson's reagent or P₄S₁₀ prove problematic, other thionating agents could be explored, although they are less common for this specific transformation.
Potential Side Reactions with Lawesson's Reagent:
| Side Reaction | Proposed Cause | Mitigation Strategy |
| Thioamide formation | Reaction of the amino group with the thionating agent. | Protect the amino groups before the thionation step. |
| Decomposition of starting material/product | High reaction temperatures. | Optimize the reaction temperature by starting at a lower temperature and gradually increasing it. |
| Formation of phosphorus-containing byproducts | Incomplete reaction or side reactions of the thionating agent. | Use the stoichiometric amount of Lawesson's reagent; ensure anhydrous conditions. |
| Reduction of other functional groups | Possible in-situ generation of reducing species like H₂S. | This is less common but monitor for unexpected reductions if other sensitive groups are present. |
Q4: I am struggling with the purification of the final this compound. It seems to be very polar and has low solubility in common organic solvents.
A4: The purification of highly polar, heteroaromatic thiols can indeed be challenging due to their physical properties.
-
Crystallization: This is the preferred method for purification if a suitable solvent system can be found. Try mixtures of polar solvents like DMF, DMSO, or water with alcohols like ethanol or methanol. Careful and slow cooling is key.
-
Column Chromatography: If crystallization is not effective, column chromatography on silica gel might be attempted. However, the high polarity of your compound may lead to streaking and poor separation. In such cases, using a more polar stationary phase like alumina or a reversed-phase silica gel could be beneficial. A gradient elution with a polar solvent system (e.g., dichloromethane/methanol or ethyl acetate/methanol with a small amount of acetic acid or ammonia to improve peak shape) should be used.
-
Acid-Base Extraction: The presence of basic amino groups and a potentially acidic thiol group allows for purification via acid-base extraction. Dissolve the crude product in a dilute acid (like HCl), wash with an organic solvent to remove non-basic impurities, and then neutralize the aqueous layer with a base (like NaHCO₃ or NaOH) to precipitate the pure product. The reverse process (dissolving in base) can also be attempted to remove acidic impurities.
-
Derivatization: In some cases, reversible derivatization of the thiol group can aid in purification.[2] After purification, the protecting group can be removed to yield the final product.
Frequently Asked Questions (FAQs)
Q: What is a plausible synthetic route for this compound?
A: A likely synthetic pathway starts from commercially available 3,6-dichloropyridazine. The synthesis would proceed through a two-step nucleophilic aromatic substitution followed by a thionation reaction.
Caption: Proposed synthetic pathway for this compound.
Q: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?
A: A combination of techniques is recommended:
-
Thin Layer Chromatography (TLC): For rapid monitoring of the reaction progress. Use a polar solvent system, for example, a mixture of dichloromethane and methanol (e.g., 9:1 or 8:2 v/v).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the presence of the desired product and identify any major byproducts by their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation of the final product and key intermediates.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as N-H stretches for the amino groups and the C=S stretch for the thione.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the final product.
Q: Are there any specific safety precautions I should take during this synthesis?
A: Yes, several safety precautions are crucial:
-
Ammonia: Use in a well-ventilated fume hood. Anhydrous ammonia is a corrosive gas. Aqueous ammonia solutions are also corrosive and have a strong odor.
-
Thionating Agents: Lawesson's reagent and phosphorus pentasulfide are moisture-sensitive and can release toxic and flammable hydrogen sulfide (H₂S) gas upon contact with water or acids. Handle these reagents in a dry atmosphere (e.g., under nitrogen or in a glovebox) and in a well-ventilated fume hood.
-
Solvents: Many organic solvents used are flammable and have varying degrees of toxicity. Always handle them in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Pressurized Reactions: If heating in a sealed vessel, use appropriate high-pressure equipment and take necessary precautions to prevent explosions.
Experimental Protocols
A detailed experimental protocol for a key step is provided below. Note that this is a generalized procedure and may require optimization.
Protocol: Thionation of 3,4-Diamino-1H-pyridazin-6(5H)-one
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3,4-diamino-1H-pyridazin-6(5H)-one (1.0 eq).
-
Solvent Addition: Add anhydrous toluene (or xylene) to the flask to create a suspension.
-
Reagent Addition: Under a positive pressure of nitrogen, add Lawesson's reagent (0.5 - 1.0 eq) portion-wise to the stirred suspension.
-
Reaction: Heat the reaction mixture to reflux (typically 110-140 °C) and monitor the progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The crude product may precipitate. Filter the solid and wash with a non-polar solvent like hexane to remove impurities. Alternatively, the solvent can be removed under reduced pressure.
-
Purification: Purify the crude product using one of the methods described in the troubleshooting section (e.g., crystallization or column chromatography).
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Enhancing the Solubility of 3,4-diamino-1H-pyridazine-6-thione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the solubility of 3,4-diamino-1H-pyridazine-6-thione. The following information is based on general principles for improving the solubility of poorly soluble heterocyclic compounds and should be adapted to your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: What are the initial steps to assess the solubility of this compound?
A2: A preliminary solubility assessment should be conducted using a small amount of the compound in various solvents. This can help identify promising solvent systems for your experiments. It is recommended to test solubility in both aqueous and organic solvents.
Q3: What are the common methods to enhance the solubility of poorly soluble compounds like this?
A3: Several techniques can be employed to improve the solubility of poorly soluble drugs.[2][3][4] These methods can be broadly categorized as physical and chemical modifications.[4]
-
Physical Modifications: Particle size reduction (micronization, nanosuspension), modification of the crystal habit (polymorphs, amorphous forms), and drug dispersion in carriers (solid dispersions).[2][4]
-
Chemical Modifications: pH adjustment, salt formation, and the use of solubilizing agents like co-solvents, surfactants, and complexing agents.[2][4]
Q4: How does pH affect the solubility of this compound?
A4: The amino groups in this compound suggest that its solubility will be pH-dependent. In acidic conditions, these groups can be protonated, forming salts that are generally more water-soluble. Conversely, the thione group might exhibit acidic properties, leading to increased solubility in basic conditions. Therefore, creating a pH-solubility profile is a critical step.
Q5: Can co-solvents be used to improve the solubility of this compound?
A5: Yes, co-solvents are a common and effective technique to enhance the solubility of nonpolar compounds in aqueous solutions.[4] By mixing a water-miscible organic solvent with water, you can reduce the polarity of the solvent system, thereby improving the solubility of hydrophobic compounds.[5] Commonly used co-solvents in pharmaceutical applications include ethanol, propylene glycol, and polyethylene glycol (PEG).[4]
Troubleshooting Guides
Issue 1: The compound does not dissolve sufficiently in aqueous buffers for my biological assay.
Possible Causes:
-
The compound has inherently low aqueous solubility.
-
The pH of the buffer is not optimal for solubilizing the compound.
-
The compound is precipitating out of the solution over time.
Troubleshooting Steps:
-
Determine the pH-Solubility Profile:
-
Experimentally determine the solubility of the compound across a range of pH values (e.g., pH 2 to 10) to identify the pH of maximum solubility.
-
This will indicate whether an acidic or basic buffer is more suitable.
-
-
Utilize Co-solvents:
-
Prepare stock solutions in a water-miscible organic solvent like DMSO, ethanol, or PEG 400.
-
For the final assay, dilute the stock solution into the aqueous buffer, ensuring the final concentration of the organic solvent is low enough to not affect the biological system (typically <1%).
-
-
Employ Solubilizing Excipients:
Issue 2: The compound precipitates when I dilute my DMSO stock solution into an aqueous buffer.
Possible Causes:
-
The concentration of the compound in the final solution exceeds its aqueous solubility limit.
-
The "anti-solvent" effect of water is causing the compound to crash out of the solution.[8]
Troubleshooting Steps:
-
Optimize the Dilution Process:
-
Add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously to ensure rapid mixing and prevent localized high concentrations.
-
Pre-warming the aqueous buffer might slightly increase the solubility.
-
-
Reduce the Stock Solution Concentration:
-
If possible, lower the concentration of your DMSO stock solution to reduce the degree of supersaturation upon dilution.
-
-
Incorporate Solubilizing Agents in the Aqueous Buffer:
-
Add a small percentage of a co-solvent or a surfactant to the aqueous buffer before adding the DMSO stock. This can help to keep the compound in the solution.
-
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[9]
Methodology:
-
Add an excess amount of this compound to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[9]
-
After agitation, allow the suspension to settle.
-
Separate the undissolved solid from the solution by centrifugation or filtration (using a filter that does not bind the compound).
-
Carefully collect the supernatant and dilute it with a suitable solvent.
-
Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
Protocol 2: Kinetic Solubility Assay using Nephelometry
Kinetic solubility assays are high-throughput methods used in early drug discovery to assess the solubility of compounds under non-equilibrium conditions.[10][11]
Methodology:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
In a microplate, add the DMSO stock solution to the aqueous buffer of interest.
-
The appearance of precipitate is monitored over a short period (e.g., 1-2 hours) by measuring the light scattering (nephelometry).[11]
-
The kinetic solubility is the concentration at which the compound starts to precipitate.
Data Presentation
Table 1: Hypothetical Solubility of this compound in Various Solvents at 25°C
| Solvent | Solubility (µg/mL) |
| Water | < 1 |
| PBS (pH 7.4) | < 5 |
| 0.1 N HCl | 50 - 100 |
| 0.1 N NaOH | 20 - 40 |
| Ethanol | 100 - 200 |
| DMSO | > 10,000 |
| PEG 400 | 500 - 1000 |
Note: This data is hypothetical and should be experimentally determined.
Table 2: Effect of Co-solvents on the Aqueous Solubility of this compound in PBS (pH 7.4) at 25°C
| Co-solvent System (v/v) | Solubility (µg/mL) |
| 10% Ethanol in PBS | 10 - 20 |
| 20% Ethanol in PBS | 30 - 50 |
| 10% PEG 400 in PBS | 25 - 40 |
| 20% PEG 400 in PBS | 60 - 80 |
Note: This data is hypothetical and should be experimentally determined.
Visualizations
Caption: Workflow for solubility assessment and enhancement.
Caption: Troubleshooting logic for low aqueous solubility.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijmsdr.org [ijmsdr.org]
- 4. ijpbr.in [ijpbr.in]
- 5. scispace.com [scispace.com]
- 6. knc.ru [knc.ru]
- 7. journal.appconnect.in [journal.appconnect.in]
- 8. pharmatutor.org [pharmatutor.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. bmglabtech.com [bmglabtech.com]
Technical Support Center: Optimizing Reaction Conditions for 3,4-diamino-1H-pyridazine-6-thione Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the synthesis of 3,4-diamino-1H-pyridazine-6-thione and its analogs. The information is presented in a direct question-and-answer format to address specific experimental challenges.
Troubleshooting Guides and FAQs
I. Synthesis & Reaction Optimization
Question: What is a general synthetic strategy for preparing this compound analogs, and what are the critical starting materials?
Answer: A common and effective strategy involves a multi-step synthesis starting from a substituted pyridazin-3(2H)-one. This precursor is then converted to a pyridazine-3(2H)-thione, followed by the introduction of amino groups at the C3 and C4 positions.
A plausible synthetic route, based on established pyridazine chemistry, is the sequential nucleophilic substitution of a polychlorinated pyridazine precursor. For instance, starting with 3,4,6-trichloropyridazine, one could envision a pathway involving:
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Selective amination: Introduction of amino groups at the C3 and C4 positions by reaction with an amino source, such as ammonia. The regioselectivity of this step is crucial and can be influenced by reaction conditions.
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Thionation: Conversion of the remaining chloro or a pre-existing oxo group at the C6 position to a thione. This can be achieved using reagents like phosphorus pentasulfide (P₂S₅) or Lawesson's reagent.[1]
An alternative approach involves the direct amination of a pre-formed pyridazinethione core.
Question: My reaction to introduce the amino groups is resulting in a complex mixture of products with low yield of the desired 3,4-diamino product. What are the likely side reactions and how can I minimize them?
Answer: When performing amination on a polychloropyridazine ring, several side reactions can occur, leading to a mixture of mono-, di-, and tri-substituted products, as well as regioisomers.
Common Side Reactions:
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Incomplete amination: Formation of mono-amino or di-amino-chloro-pyridazine intermediates if the reaction is not driven to completion.
-
Over-amination: If starting with a less substituted pyridazine, unintended displacement of other groups might occur.
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Hydrolysis: If water is present in the reaction mixture, especially at elevated temperatures, chloro groups can be hydrolyzed to hydroxyl groups, forming pyridazinone byproducts.
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Regioisomer formation: Depending on the electronic nature of the substituents and the reaction conditions, different chloro positions can react, leading to a mixture of isomers.
Troubleshooting & Optimization Strategies:
| Parameter | Recommendation | Rationale |
| Amine Source & Concentration | Use a large excess of the aminating agent (e.g., concentrated ammonia solution or gaseous ammonia). | Drives the reaction towards the desired di-substituted product and minimizes mono-aminated intermediates. |
| Temperature | Start with lower temperatures and gradually increase if the reaction is sluggish. Monitor the reaction progress by TLC or LC-MS. | Higher temperatures can lead to increased side product formation, including hydrolysis. |
| Solvent | Use an anhydrous aprotic solvent like dioxane or DMF. | Prevents hydrolysis of the chloropyridazine starting material. |
| Pressure | If using gaseous ammonia, conducting the reaction in a sealed vessel (e.g., a pressure reactor) can increase the concentration of the nucleophile and improve the reaction rate. | Ensures sufficient concentration of the aminating agent to achieve complete substitution. |
Question: The thionation of my pyridazinone precursor with phosphorus pentasulfide (P₂S₅) or Lawesson's reagent is giving a low yield and several byproducts. How can I optimize this step?
Answer: Thionation reactions can be sensitive to reaction conditions. Both P₂S₅ and Lawesson's reagent are effective thionating agents, but their reactivity and byproduct profiles can differ.[1]
Common Issues and Solutions:
-
Incomplete Reaction:
-
Solution: Increase the reaction time and/or temperature. Ensure the thionating agent is fresh and active. An excess of the thionating agent (1.5-2.5 equivalents) is often required.
-
-
Byproduct Formation:
-
Difficult Work-up:
-
Solution: Quenching the reaction carefully with a saturated sodium bicarbonate solution can neutralize acidic byproducts. The choice of solvent is also critical; pyridine or toluene are commonly used.[1]
-
Comparative Data for Thionating Agents:
| Thionating Agent | Typical Conditions | Advantages | Disadvantages |
| Phosphorus Pentasulfide (P₂S₅) | Reflux in pyridine or toluene. | Readily available and cost-effective. | Can require higher temperatures and may lead to more byproducts.[1] |
| Lawesson's Reagent | Reflux in toluene or THF. | Milder reaction conditions, often cleaner reactions with higher yields.[2][3] | More expensive than P₂S₅. |
II. Purification
Question: My crude product containing this compound is highly polar and difficult to purify by standard silica gel chromatography. What purification strategies are recommended?
Answer: The presence of multiple amino groups and the thione functionality makes these compounds highly polar, often leading to poor solubility in common organic solvents and strong interaction with silica gel.
Recommended Purification Techniques:
-
Recrystallization: This is the preferred method if a suitable solvent system can be found.
-
Solvent Screening: Test a range of polar solvents such as ethanol, methanol, water, DMF, or mixtures of these. The goal is to find a solvent in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures.
-
-
Acid-Base Extraction: If the product has basic amino groups, it can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-polar impurities, and then precipitated by basifying the aqueous layer.
-
Specialized Chromatography:
-
Reverse-Phase Chromatography (C18): This can be effective for polar compounds. A gradient of water/acetonitrile or water/methanol, often with a modifier like formic acid or trifluoroacetic acid, can be used.
-
Ion-Exchange Chromatography: If the compound is ionizable, this technique can be very effective for purification.
-
Normal-Phase Chromatography with Polar Solvents: While challenging, it is sometimes possible to use highly polar solvent systems on silica gel, such as dichloromethane/methanol/ammonia mixtures. However, this can lead to streaking and poor separation.
-
III. Biological Activity & Signaling Pathways
Question: What are the known or potential biological targets and signaling pathways for this compound analogs?
Answer: The pyridazine scaffold is a "privileged structure" in medicinal chemistry, and its derivatives have been shown to exhibit a wide range of biological activities, including acting as kinase inhibitors.[4][5]
Potential Targets and Pathways:
-
Kinase Inhibition: Many pyridazine-containing compounds have been identified as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. These pathways are often dysregulated in diseases like cancer and inflammatory disorders.[4][5][6]
-
Anti-proliferative Effects: By inhibiting key kinases in cell cycle progression and proliferation pathways, these compounds may exhibit anti-cancer properties.
The diagram below illustrates a generalized kinase signaling pathway that could be targeted by this compound analogs.
References
- 1. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lawesson's Reagent [organic-chemistry.org]
- 3. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of highly potent and selective Bruton's tyrosine kinase inhibitors: Pyridazinone analogs with improved metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3,4-diamino-1H-pyridazine-6-thione
This technical support guide provides troubleshooting advice and frequently asked questions for researchers and scientists working on the synthesis of 3,4-diamino-1H-pyridazine-6-thione. The information focuses on the critical final step of the synthesis: the thionation of a 3,4-diaminopyridazin-6(1H)-one precursor using Lawesson's reagent.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A common and effective method is the thionation of a 3,4-diaminopyridazin-6(1H)-one precursor. This reaction typically employs a thionating agent such as Lawesson's reagent or phosphorus pentasulfide in a suitable high-boiling solvent.
Q2: Why is my reaction yield of this compound consistently low?
Low yields can be attributed to several factors:
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Incomplete reaction: The thionation reaction may not have gone to completion. This can be due to insufficient reaction time, too low a temperature, or degradation of the thionating agent.
-
Byproduct formation: Competing side reactions can consume the starting material and reduce the yield of the desired product.
-
Difficult purification: The product may be difficult to isolate from the reaction mixture, leading to losses during workup and purification.
Q3: What are the most common byproducts in this synthesis?
The most common byproducts are typically related to the reactivity of Lawesson's reagent and the starting materials. These can include:
-
Unreacted starting material: 3,4-diaminopyridazin-6(1H)-one may remain if the reaction is incomplete.
-
Phosphorus-containing impurities: Byproducts from Lawesson's reagent can be difficult to remove.
-
Side-reaction products: At elevated temperatures, rearrangements or reactions with the solvent can occur.
Q4: How can I best purify the final product?
Purification of this compound can be challenging due to its polarity and potential for low solubility. Common purification techniques include:
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an effective method for removing impurities.
-
Column chromatography: Silica gel chromatography can be used, but the polar nature of the product may require a polar eluent system, which can sometimes lead to tailing of the product peak.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no product formation | Inactive Lawesson's reagent | Use freshly opened or properly stored Lawesson's reagent. |
| Insufficient reaction temperature or time | Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC. | |
| Presence of multiple spots on TLC after reaction | Formation of byproducts | Refer to the Byproduct Identification Table below. Optimize reaction conditions (temperature, time, stoichiometry of reagents) to minimize side reactions. |
| Difficulty in isolating the product | Product is highly soluble in the workup solvent | Use a different solvent for extraction or precipitation. |
| Product co-precipitates with impurities | Attempt to redissolve the crude product in a suitable solvent and filter off insoluble impurities before recrystallization. | |
| Product is a dark, tarry substance | Decomposition at high temperatures | Reduce the reaction temperature and monitor the reaction carefully. |
Byproduct Identification
| Byproduct Name | Chemical Structure | Molecular Weight | Key Identification Markers (Predicted) |
| 3,4-diaminopyridazin-6(1H)-one (Unreacted Starting Material) | C₄H₆N₄O | 126.12 g/mol | Presence of a C=O stretch in the IR spectrum (~1650 cm⁻¹). A distinct mass peak in MS. |
| Bis(p-methoxyphenyl)phosphinodithioic anhydride | C₁₄H₁₄O₃P₂S₃ | 412.48 g/mol | A complex pattern in the aromatic region of the ¹H NMR spectrum. A characteristic mass peak in MS. |
| N,N',N''-tris(p-methoxyphenyl)-1,3,5,2,4,6-triazatriphosphinane-2,4,6-trithione | C₂₁H₂₄N₃O₃P₃S₃ | 587.58 g/mol | Complex aromatic signals in ¹H NMR. A high molecular weight peak in MS. |
Experimental Protocols
Hypothetical Synthesis of 3,4-diaminopyridazin-6(1H)-one (Precursor)
-
Step 1: Nitration of 3-amino-6-chloropyridazine. To a solution of 3-amino-6-chloropyridazine in concentrated sulfuric acid, cooled to 0°C, fuming nitric acid is added dropwise. The reaction is stirred at low temperature and then allowed to warm to room temperature.
-
Step 2: Reduction of the nitro group. The nitrated intermediate is dissolved in ethanol, and a catalyst such as palladium on carbon is added. The mixture is hydrogenated under a hydrogen atmosphere.
-
Step 3: Hydrolysis of the chloro group. The resulting 3,4-diamino-6-chloropyridazine is heated in an aqueous acidic or basic solution to hydrolyze the chloro group to a hydroxyl group, yielding 3,4-diaminopyridazin-6(1H)-one.
Thionation of 3,4-diaminopyridazin-6(1H)-one
-
To a stirred suspension of 3,4-diaminopyridazin-6(1H)-one (1.0 eq) in anhydrous toluene (or another high-boiling solvent like dioxane or xylene), Lawesson's reagent (0.5 - 1.0 eq) is added in one portion under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction mixture is heated to reflux (typically 110-140°C, depending on the solvent) and the progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically after 2-6 hours), the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is then purified, for example, by column chromatography on silica gel using a suitable eluent (e.g., dichloromethane/methanol or ethyl acetate/hexane mixtures) or by recrystallization from an appropriate solvent to afford this compound.
Visualizations
Caption: Proposed synthesis of this compound.
Caption: Mechanism of thionation and byproduct formation.
Caption: Troubleshooting workflow for synthesis optimization.
Technical Support Center: Purity Enhancement of 3,4-diamino-1H-pyridazine-6-thione
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 3,4-diamino-1H-pyridazine-6-thione. The following information is based on established purification principles for related heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
Based on a plausible synthetic route starting from 2,3-diaminomaleonitrile (DAMN) and a thiocarbonyl source (e.g., thiourea or carbon disulfide), followed by cyclization, common impurities may include:
-
Unreacted Starting Materials: Residual 2,3-diaminomaleonitrile, thiourea, or other reagents.
-
Intermediates: Incomplete cyclization can lead to the presence of intermediate products.
-
Side Products: Polymerization of DAMN or side reactions with the thionating agent can generate polymeric or other undesired heterocyclic byproducts.
-
Reagent-derived Impurities: Impurities from the thionating agent, such as phosphorus pentasulfide, might persist if not properly quenched and removed.
-
Solvent Residues: Residual solvents from the reaction or initial work-up.
Q2: My purified this compound appears discolored (e.g., brown or black). What could be the cause?
Discoloration often indicates the presence of trace impurities, which could be highly colored polymeric byproducts or degradation products. The thione group can also be susceptible to oxidation, which may lead to discoloration. Ensure all solvents are degassed and reactions are performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Q3: I am having difficulty crystallizing my compound. It keeps oiling out. What can I do?
Pyridine and amine-containing compounds can sometimes be challenging to crystallize. Here are a few troubleshooting steps:
-
Solvent Selection: Experiment with a variety of solvent systems. A good crystallization solvent should dissolve the compound when hot but have low solubility when cold. Consider solvent pairs, such as ethanol/water, methanol/diethyl ether, or DMF/water.
-
Purity: The presence of impurities can inhibit crystallization. Try an initial purification step like flash column chromatography before attempting recrystallization.
-
Seeding: If you have a small amount of pure crystalline material, adding a seed crystal to the supersaturated solution can induce crystallization.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in a refrigerator or freezer. Slow cooling promotes the formation of larger, purer crystals.
-
Scratching: Scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites and induce crystallization.
Q4: What analytical techniques are suitable for assessing the purity of this compound?
Several techniques can be used to determine the purity of your compound:
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for quantifying purity. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can identify and quantify impurities if their signals do not overlap with the product signals.
-
Mass Spectrometry (MS): Can confirm the molecular weight of the desired product and identify the mass of potential impurities.
-
Melting Point: A sharp melting point range close to the literature value indicates high purity. A broad melting range suggests the presence of impurities.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
Issue 1: Low Purity After Initial Precipitation/Filtration
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete reaction or presence of starting materials. | Monitor the reaction by TLC or HPLC to ensure completion. If starting material is still present, consider extending the reaction time or adding more reagent. | Increased yield and purity of the crude product. |
| Co-precipitation of impurities. | Wash the crude product thoroughly with a solvent in which the desired compound is sparingly soluble but the impurities are soluble. | Removal of soluble impurities, leading to a purer solid. |
| Inefficient precipitation. | Optimize the precipitation process by adjusting the pH or using an anti-solvent. | Higher recovery of the desired product with reduced soluble impurities. |
Issue 2: Ineffective Purification by Recrystallization
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect solvent system. | Perform small-scale solvent screening to identify an optimal solvent or solvent pair. Good solvents for pyridazine derivatives include ethanol, methanol, dioxane, and their mixtures with water. | Formation of well-defined crystals and improved purity. |
| Presence of oily impurities. | Treat the crude product with activated carbon in the hot solution to adsorb colored and oily impurities before filtration and crystallization. | A less colored solution and a higher likelihood of crystallization upon cooling. |
| Supersaturation. | If no crystals form upon cooling, try adding a seed crystal, scratching the flask, or concentrating the solution slightly and cooling again. | Induction of crystallization. |
Issue 3: Poor Separation During Column Chromatography
| Potential Cause | Troubleshooting Step | Expected Outcome | | Inappropriate stationary phase. | For polar compounds like this compound, normal-phase silica gel is a common choice. If separation is poor, consider using alumina or a reversed-phase (C18) stationary phase. | Improved separation of the target compound from impurities. | | Incorrect mobile phase. | Systematically vary the polarity of the eluent. A gradient elution (gradually increasing the polarity) may be necessary to separate compounds with a wide range of polarities. Common solvent systems include ethyl acetate/hexane or dichloromethane/methanol. | Better resolution between the product and impurity peaks/bands. | | Compound streaking on the column. | Add a small amount of a modifier to the eluent. For basic compounds, adding a small percentage of triethylamine or ammonia can improve peak shape. | Sharper, more symmetrical peaks and better separation. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Dissolution: In a flask, add the crude this compound and a minimal amount of a suitable solvent (e.g., ethanol). Heat the mixture to boiling while stirring to dissolve the solid completely.
-
Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Cooling: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath or refrigerator for at least one hour to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
Protocol 2: General Flash Column Chromatography Procedure
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 hexane/ethyl acetate). Pour the slurry into the column and allow it to pack under pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase, gradually increasing the polarity if a gradient is used.
-
Fraction Collection: Collect fractions and monitor them by TLC or HPLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: Troubleshooting guide for issues encountered during recrystallization.
Technical Support Center: Scale-up of 3,4-diamino-1H-pyridazine-6-thione Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 3,4-diamino-1H-pyridazine-6-thione. Given the limited direct literature on this specific molecule, this guide is based on established principles of heterocyclic chemistry and analogous transformations.
Proposed Synthetic Pathway
A plausible synthetic route for this compound, starting from the commercially available 3,6-dichloropyridazine, is outlined below. This multi-step synthesis involves sequential nucleophilic aromatic substitution, nitration, reduction, and thionation.
Caption: Proposed synthetic workflow for this compound.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and scale-up of this compound.
Step 1: Amination of 3,6-Dichloropyridazine
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion to 3-amino-6-chloropyridazine | - Insufficient temperature or pressure. - Low concentration of ammonia. - Catalyst (if used) is inactive. | - Increase reaction temperature and pressure within safe limits. A typical range is 30-180°C[1]. - Use a higher concentration of aqueous ammonia or consider using liquid ammonia under pressure. - If using a copper catalyst, ensure it is freshly prepared or activated. |
| Formation of di-amino substituted byproducts | - Reaction conditions are too harsh (high temperature/pressure). - Prolonged reaction time. | - Optimize reaction time and temperature to favor mono-substitution. - Monitor the reaction closely using techniques like TLC or HPLC to stop at the optimal point. |
| Poor regioselectivity (amination at undesired positions) | - While less likely for the initial amination of a symmetrical starting material, this can be a concern in subsequent steps. | - Control of reaction temperature is crucial as it can influence the position of substitution. |
Step 2: Nitration of 3-Amino-6-chloropyridazine
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of the desired 4-nitro product | - Inadequate nitrating agent concentration. - Reaction temperature is too low. | - Use a stronger nitrating mixture (e.g., fuming nitric acid in concentrated sulfuric acid). - Carefully control and slightly increase the reaction temperature, while monitoring for side reactions. |
| Formation of multiple nitrated isomers or over-nitration | - Reaction temperature is too high. - The amino group is not sufficiently directing. | - Maintain a low reaction temperature (e.g., 0-10°C) during the addition of the nitrating agent. - Consider protecting the amino group (e.g., through acetylation) before nitration to enhance regioselectivity and prevent oxidation. |
| Oxidation of the starting material | - The nitrating mixture is too strong or the temperature is too high. | - Use a milder nitrating agent if possible. - Ensure efficient cooling and slow addition of the substrate to the nitrating mixture. |
Step 3: Reduction of the Nitro Group
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete reduction of the nitro group | - Insufficient reducing agent. - Inactive catalyst (for catalytic hydrogenation). - Low reaction temperature. | - Increase the molar excess of the reducing agent (e.g., iron powder in acidic medium). - For catalytic hydrogenation, ensure the catalyst (e.g., Pd/C) is not poisoned and use appropriate hydrogen pressure (0.3-0.5 MPa)[2]. - Gently heat the reaction mixture to increase the reaction rate. |
| Formation of side products (e.g., azo or azoxy compounds) | - The reduction conditions are not well-controlled. | - Choose a reducing system known for its chemoselectivity towards nitro groups, such as catalytic hydrogenation or metal/acid combinations. |
| Dehalogenation (loss of chlorine) | - This is a common side reaction during catalytic hydrogenation. | - Use alternative reduction methods like iron in acetic acid or stannous chloride. - If using catalytic hydrogenation, carefully select the catalyst and optimize reaction conditions (pressure, temperature, and solvent). |
Step 4: Hydrolysis of the Chloro Group
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete hydrolysis to the pyridazinone | - Insufficiently basic conditions. - Low reaction temperature. | - Increase the concentration of the base (e.g., NaOH or KOH). - Increase the reaction temperature, possibly using a high-boiling point solvent or performing the reaction under pressure. |
| Decomposition of the product | - The product may be unstable under harsh basic conditions and high temperatures. | - Use milder basic conditions if possible (e.g., sodium carbonate). - Monitor the reaction closely and avoid prolonged exposure to high temperatures. |
Step 5: Thionation of 3,4-Diamino-1H-pyridazin-6-one
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Low conversion to the thione | - Inactive or insufficient thionating agent. - Low reaction temperature. | - Use a fresh batch of Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). - Increase the molar ratio of the thionating agent. - Ensure the reaction is conducted at a sufficiently high temperature (refluxing in a high-boiling solvent like pyridine or toluene is common)[3]. |
| Formation of byproducts | - Lawesson's reagent can sometimes lead to complex reaction mixtures. - The starting material or product may not be stable under the reaction conditions. | - Consider alternative thionating agents such as Belleau's reagent. - Optimize reaction time to minimize byproduct formation. |
| Difficult purification of the final product | - The product is highly polar and may be difficult to separate from inorganic byproducts and residual starting material. | - Utilize specialized purification techniques for polar compounds, such as Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography with aqueous mobile phases[4][5][6]. - Recrystallization from a suitable solvent system should be explored. |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the scale-up of this compound production?
A1: The primary challenges include:
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Handling of Hazardous Reagents: The synthesis involves corrosive acids (nitric, sulfuric), and potentially toxic and pyrophoric reagents.
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Exothermic Reactions: Nitration and other steps can be highly exothermic, requiring careful temperature control and efficient heat dissipation, which is more challenging on a larger scale.
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Purification of Intermediates and Final Product: The intermediates and the final product are highly polar, which can make purification by standard column chromatography difficult.[4][5][6][7][8] Recrystallization and specialized chromatography techniques may be necessary.
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Waste Management: The synthesis generates significant amounts of acidic and potentially hazardous waste that must be handled and disposed of properly.
-
Process Safety: Ensuring the safe handling of all materials and reactions at scale is critical. A thorough process hazard analysis (PHA) is recommended.
Q2: How can I improve the yield and purity of the final product?
A2: To improve yield and purity:
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Optimize Each Step: Individually optimize the reaction conditions (temperature, concentration, reaction time, catalyst loading) for each step of the synthesis.
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Purify Intermediates: Ensure the purity of each intermediate before proceeding to the next step to avoid carrying over impurities that can complicate subsequent reactions and final purification.
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Inert Atmosphere: For sensitive reactions, such as those involving organometallic reagents or certain reductions, working under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions.
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Degas Solvents: Use degassed solvents where necessary to remove dissolved oxygen that could interfere with the reaction.
Q3: What are the potential side reactions to be aware of during the synthesis?
A3:
Caption: Potential side reactions during the synthesis.
Q4: What analytical techniques are recommended for monitoring the reaction progress and characterizing the products?
A4:
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Reaction Monitoring: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are suitable for monitoring the progress of the reactions.
-
Product Characterization:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediates and the final product.
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Mass Spectrometry (MS): To determine the molecular weight of the products.
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Infrared (IR) Spectroscopy: To identify key functional groups (e.g., N-H, C=O, C=S).
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Elemental Analysis: To confirm the elemental composition of the final product.
-
Experimental Protocols
General Procedure for Amination of Dichloropyridazines
A mixture of the dichloropyridazine and a significant molar excess of aqueous ammonia is heated in a sealed pressure vessel.[1] The reaction temperature and time are critical parameters that need to be optimized to achieve the desired degree of substitution. The progress of the reaction should be monitored by TLC or HPLC. After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
General Procedure for Thionation using Lawesson's Reagent
The pyridazinone starting material is dissolved in an anhydrous, high-boiling point solvent such as toluene or pyridine. Lawesson's reagent (typically 0.5 to 1.0 equivalents) is added, and the mixture is heated to reflux under an inert atmosphere.[3] The reaction is monitored by TLC until the starting material is consumed. After cooling, the reaction mixture is typically poured into an aqueous solution of sodium bicarbonate to quench the remaining reagent. The product is then isolated by extraction and purified by chromatography or recrystallization.
| Thionating Agent | Typical Conditions | Advantages | Disadvantages |
| Lawesson's Reagent | Reflux in toluene or pyridine | Generally effective for a wide range of carbonyls | Can lead to byproducts, purification can be challenging |
| Phosphorus Pentasulfide (P₄S₁₀) | Reflux in pyridine or other high-boiling solvents | Readily available and potent | Can be harsh, may require higher temperatures |
This technical support center provides a foundational guide for the synthesis of this compound. Researchers should use this information as a starting point and conduct thorough optimization and safety assessments for their specific experimental conditions.
References
- 1. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 2. CN114315706A - Synthetic method of 3, 4-diaminopyridine - Google Patents [patents.google.com]
- 3. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
- 5. teledynelabs.com [teledynelabs.com]
- 6. theanalyticalscientist.com [theanalyticalscientist.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
Optimizing storage conditions for 3,4-diamino-1H-pyridazine-6-thione
This technical support center provides guidance on the optimal storage, handling, and troubleshooting for experiments involving 3,4-diamino-1H-pyridazine-6-thione.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For optimal stability, the solid compound should be stored in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures. Refrigeration (2-8 °C) or freezing (-20 °C) is recommended for long-term storage to minimize degradation.
Q2: How should I handle the compound during experimental setup?
Due to the presence of a thiol group, this compound is susceptible to oxidation. All handling should be performed in a well-ventilated fume hood. To prevent oxidation, it is advisable to use de-gassed solvents and handle the compound under an inert atmosphere whenever possible.
Q3: What are the potential degradation pathways for this compound?
The primary degradation pathways are likely to be oxidation of the thione group to form disulfides or further oxidation products, and potential hydrolysis of the amino groups under strong acidic or basic conditions. Exposure to light may also induce degradation.
Q4: I am observing poor solubility of the compound. What can I do?
This compound is expected to have limited solubility in non-polar organic solvents. For aqueous solutions, adjusting the pH may improve solubility. The use of polar aprotic solvents such as DMSO or DMF is also a viable option.
Q5: My analytical results show impurities in a freshly opened bottle. What could be the cause?
Impurities in a new bottle could be due to slow degradation during shipping or storage if not maintained under optimal conditions. The most common impurity is likely the corresponding disulfide formed by oxidation. It is recommended to perform a purity check (e.g., by HPLC) upon receiving the compound and before use.
Troubleshooting Guides
Issue 1: Rapid Degradation of the Compound in Solution
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Symptom: A freshly prepared solution of this compound shows significant degradation within a short period, as confirmed by HPLC or TLC analysis.
-
Possible Causes & Solutions:
-
Oxidation: The thiol group is readily oxidized by dissolved oxygen in the solvent.
-
Solution: Use solvents that have been de-gassed by sparging with nitrogen or argon. Prepare solutions under an inert atmosphere. The addition of a small amount of a reducing agent, such as dithiothreitol (DTT), may be considered if compatible with the downstream application.
-
-
Incompatible Solvent: The solvent may be reacting with the compound.
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Solution: Evaluate the stability of the compound in different solvents. Avoid highly reactive or non-anhydrous solvents if hydrolysis or other reactions are suspected.
-
-
Light Exposure: The compound may be photolabile.
-
Solution: Protect the solution from light by using amber vials or wrapping the container in aluminum foil.
-
-
Issue 2: Inconsistent Experimental Results
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Symptom: Reproducibility issues are observed in experiments using this compound from different batches or prepared at different times.
-
Possible Causes & Solutions:
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Variable Purity: The purity of the compound may vary between batches or may have decreased over time due to improper storage.
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Solution: Always verify the purity of the compound before use, especially for a new batch or a bottle that has been stored for an extended period. Use a validated analytical method (e.g., HPLC) to quantify the active compound.
-
-
Formation of Disulfide: The formation of the disulfide dimer will change the molar concentration of the active thiol-containing compound.
-
Solution: If disulfide formation is suspected, it can sometimes be reversed by treatment with a reducing agent like DTT, followed by purification if necessary.
-
-
Data Summary
Table 1: Recommended Storage Conditions for this compound
| Condition | Solid State | In Solution (e.g., DMSO) |
| Temperature | -20°C (Long-term) 2-8°C (Short-term) | -20°C or -80°C |
| Atmosphere | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) |
| Light | Protect from light (Opaque container) | Protect from light (Amber vial) |
| Container | Tightly sealed | Tightly sealed |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study can help identify potential degradation products and establish the intrinsic stability of the compound.[1][2][3][4][5]
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.[4]
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Stress Conditions: [4]
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Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at room temperature and at 60°C.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature and at 60°C.
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Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid compound and the stock solution to heat (e.g., 80°C).
-
Photostability: Expose the solid compound and the stock solution to light according to ICH Q1B guidelines.[6]
-
-
Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) to determine the percentage of degradation and identify any degradation products.
Visualizations
Caption: Factors influencing the stability of this compound.
Caption: Workflow for troubleshooting inconsistent experimental results.
References
- 1. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Pyridazinethiol, 6-amino- | C4H5N3S | CID 3034166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced degradation study of thiocolchicoside: characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Refinement of analytical methods for 3,4-diamino-1H-pyridazine-6-thione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical refinement of 3,4-diamino-1H-pyridazine-6-thione. The information is tailored for researchers, scientists, and professionals in drug development.
High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis of this compound. Due to its polar nature and the presence of amino and thione functional groups, several challenges can arise during method development and routine analysis.
Frequently Asked Questions (FAQs) - HPLC
Q1: I am not seeing any peak for my this compound sample. What are the possible causes?
A1: This issue can stem from several factors:
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Compound Instability: The thione group can be susceptible to oxidation. Ensure your mobile phase is degassed and consider adding an antioxidant like dithiothreitol (DTT) to your sample diluent.
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Strong Retention: The high polarity of the compound can lead to strong retention on reversed-phase columns, especially if the mobile phase is not sufficiently polar.
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Detection Issues: Check if the detector wavelength is appropriate. For pyridazine derivatives, a UV detector set between 254 nm and 340 nm is often suitable.
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Injection Problems: Ensure the autosampler is functioning correctly and that the sample is fully dissolved in the injection solvent.
Q2: My peak shape for this compound is broad and tailing. How can I improve it?
A2: Poor peak shape is a common issue with polar, nitrogen-containing compounds.
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Secondary Interactions: The amino groups can interact with residual silanols on the silica-based column. Consider using a column with end-capping or a base-deactivated stationary phase. Adding a small amount of a competing amine, like triethylamine (TEA), to the mobile phase can also help.
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Mobile Phase pH: The pH of the mobile phase can significantly impact the ionization state of the analyte and thus its retention and peak shape. For amino-substituted pyridazines, a slightly acidic to neutral pH is often optimal.
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Metal Chelation: The diamino and thione moieties can chelate with metal ions present in the HPLC system or column. Using a mobile phase with a chelating agent like ethylenediaminetetraacetic acid (EDTA) can mitigate this.
Q3: I'm observing inconsistent retention times for my analyte. What should I check?
A3: Fluctuating retention times can be caused by:
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Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including pH adjustments and solvent ratios, is a common culprit.
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Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before each run, especially when using gradient elution.
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Temperature Fluctuations: Use a column oven to maintain a stable temperature, as temperature can affect retention times.
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Pump Performance: Check for leaks or bubbles in the pump, which can lead to inconsistent flow rates.
Typical HPLC Parameters for Analysis of a Similar Compound (3,4-Diaminopyridine)
The following table summarizes typical starting parameters for an HPLC method for 3,4-diaminopyridine, which can be adapted for this compound.
| Parameter | Value |
| Column | C18 bonded phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and an aqueous solution (e.g., 10:90 v/v) |
| Aqueous Solution | Containing an ion-pairing agent (e.g., 1 g/L sodium octanesulfonate) and a buffer (e.g., 0.77 g/L ammonium acetate) |
| pH | Adjusted to ~1.9 with trifluoroacetic acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm or Diode Array Detector (DAD) |
| Injection Volume | 10-20 µL |
Experimental Workflow for HPLC Method Troubleshooting
The following diagram outlines a logical workflow for troubleshooting common HPLC issues encountered during the analysis of this compound.
Caption: A logical workflow for troubleshooting common HPLC problems.
Spectroscopic Methods Troubleshooting Guide
Spectroscopic techniques such as UV-Vis, NMR, and Mass Spectrometry are crucial for the identification and characterization of this compound.
Frequently Asked Questions (FAQs) - Spectroscopy
Q4: I am having trouble interpreting the ¹H NMR spectrum of my compound. What are the expected signals?
A4: For this compound, you should expect to see:
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Amine Protons (NH₂): Broad signals that may exchange with D₂O. Their chemical shift can be variable.
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Pyridazine Ring Proton (CH): A singlet for the proton on the pyridazine ring.
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Thione Tautomerism: The thione group can exist in tautomeric equilibrium with a thiol form. This can lead to the appearance of an SH proton signal and potentially complicate the spectrum. Running the NMR in different solvents can help identify tautomeric forms.
Q5: My mass spectrometry results show unexpected fragmentation patterns. What are the likely fragmentation pathways?
A5: The mass spectrum of pyridazine thiones can be complex. Common fragmentation patterns include:
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Loss of Small Molecules: Expect to see losses of molecules like HCN, N₂, and CS.
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Ring Cleavage: The pyridazine ring can undergo cleavage, leading to characteristic fragment ions.
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Thione Group Fragmentation: The C=S bond can be a site of fragmentation.
Q6: The UV-Vis spectrum of my sample has a lower than expected absorbance. What could be the reason?
A6: Low absorbance can be due to:
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Incorrect Wavelength: Ensure you are measuring at the λmax of the compound. For pyridazine derivatives, this is typically in the UV range.
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Degradation: The compound may have degraded in solution. Prepare fresh solutions for analysis.
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Solvent Effects: The solvent can influence the UV-Vis spectrum. Ensure you are using a suitable, transparent solvent in the desired wavelength range.
Potential Intermolecular Interactions Affecting Analysis
The following diagram illustrates potential intermolecular interactions that can affect the analytical behavior of this compound, leading to issues like peak tailing in HPLC or complex NMR spectra.
Caption: Potential intermolecular interactions of the analyte.
This technical support guide is intended to provide a starting point for troubleshooting analytical methods for this compound. For more specific issues, further investigation and consultation of relevant literature are recommended.
Overcoming resistance mechanisms to 3,4-diamino-1H-pyridazine-6-thione
Technical Support Center: 3,4-diamino-1H-pyridazine-6-thione (DAP-6T)
Disclaimer: this compound (DAP-6T) is a novel investigational compound. The information, protocols, and data presented in this technical support guide are based on a hypothesized mechanism of action and established principles of drug resistance for related chemical scaffolds. This guide is intended for research purposes only.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for DAP-6T?
A1: this compound (DAP-6T) is hypothesized to be a potent and selective small molecule inhibitor of a key kinase in the MAPK/ERK signaling pathway. By targeting this kinase, DAP-6T aims to block downstream signaling events that are critical for cancer cell proliferation and survival. The specific binding target and kinetics are still under investigation.
Q2: My cancer cell line is showing decreased sensitivity to DAP-6T after several passages. What could be the cause?
A2: Decreased sensitivity, or acquired resistance, is a common phenomenon in drug development. Several mechanisms could be responsible, either individually or in combination. The most common causes of resistance to kinase inhibitors include:
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Target Alteration: Mutations in the target kinase that prevent DAP-6T from binding effectively.
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Bypass Pathway Activation: Upregulation of alternative signaling pathways that compensate for the inhibition of the primary target pathway.[1][2]
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Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters that actively pump DAP-6T out of the cell, reducing its intracellular concentration.[3][4]
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Target Overexpression: Amplification of the gene encoding the target kinase, requiring higher concentrations of DAP-6T to achieve the same level of inhibition.[5]
Q3: How can I begin to investigate the mechanism of resistance in my cell line?
A3: A systematic approach is recommended to identify the resistance mechanism. The following workflow provides a general guideline for this process.
Caption: Workflow for Investigating DAP-6T Resistance.
Troubleshooting Guide
Issue 1: Increased IC50 Value for DAP-6T
You have observed a significant rightward shift in the dose-response curve for DAP-6T in your cell line.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Increased Drug Efflux | 1. Perform an ABC transporter efflux assay. 2. Co-treat the resistant cells with DAP-6T and a known ABC transporter inhibitor (e.g., Verapamil for P-gp). 3. Re-determine the IC50 of DAP-6T in the presence of the inhibitor. | 1. Resistant cells show higher efflux of a fluorescent substrate. 2. The IC50 of DAP-6T in resistant cells is significantly reduced, approaching the value of the sensitive parental cells. |
| Loss of Target Inhibition | 1. Treat both sensitive and resistant cells with DAP-6T. 2. Perform a Western blot to analyze the phosphorylation status of a key downstream protein in the target pathway (e.g., p-ERK). | In sensitive cells, DAP-6T will decrease p-ERK levels. In resistant cells, DAP-6T will fail to decrease p-ERK levels, suggesting a target-related resistance mechanism. |
| Bypass Pathway Activation | 1. Use a phospho-kinase array to compare the signaling profiles of sensitive and resistant cells treated with DAP-6T. 2. Look for hyper-activated proteins in alternative pathways (e.g., PI3K/AKT).[2] | The array will reveal upregulated phosphorylation of kinases in a different pathway in the resistant cells, indicating a bypass mechanism is compensating for DAP-6T's effect. |
Hypothetical Data: DAP-6T IC50 Values
The following table summarizes hypothetical IC50 values obtained from a cell viability assay in a sensitive parental cell line (HCT116) and its derived DAP-6T-resistant subline (HCT116-DR).
| Cell Line | Treatment | IC50 (µM) | Fold Resistance |
| HCT116 (Parental) | DAP-6T | 0.5 | - |
| HCT116-DR | DAP-6T | 12.5 | 25x |
| HCT116-DR | DAP-6T + Verapamil (5 µM) | 1.2 | 2.4x |
Data are representative and for illustrative purposes only.
Visualizing Resistance Mechanisms
Understanding how resistance emerges requires knowledge of the target pathway and the potential alterations that can occur.
Hypothesized DAP-6T Target Pathway
DAP-6T is believed to inhibit MEK within the MAPK/ERK signaling cascade.
Caption: Hypothesized MAPK/ERK Target Pathway for DAP-6T.
Logical Relationships in Drug Resistance
Resistance mechanisms can be broadly categorized.
Caption: Categories of Acquired Drug Resistance.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effects of DAP-6T and to calculate its IC50 value.[6][7][8][9]
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines (sensitive and resistant)
-
Complete culture medium
-
DAP-6T stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of DAP-6T in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only (e.g., 0.1% DMSO) controls.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value using non-linear regression.
Protocol 2: Western Blot for MAPK Pathway Analysis
This protocol assesses the effect of DAP-6T on the phosphorylation of key proteins in the MAPK pathway.[10][11][12][13][14]
Materials:
-
Sensitive and resistant cells
-
6-well plates
-
DAP-6T
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-Actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat with DAP-6T at various concentrations (e.g., 0.1x, 1x, 10x IC50) for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Normalize protein amounts, mix with Laemmli buffer, boil, and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibody overnight at 4°C. Wash with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using an imaging system. Analyze band intensities relative to loading controls (Actin) and total protein controls (total-ERK).
Protocol 3: ABC Transporter Efflux Assay
This fluorescence-based assay measures the activity of drug efflux pumps.[15][16][17]
Materials:
-
Sensitive and resistant cells
-
96-well black, clear-bottom plates
-
Fluorescent ABC transporter substrate (e.g., Calcein-AM or a substrate from a commercial kit)
-
Known ABC transporter inhibitor (e.g., Verapamil)
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well black plate and grow to confluence.
-
Inhibitor Pre-incubation: Wash cells with HBSS. Add HBSS containing the ABC transporter inhibitor (or vehicle control) to the appropriate wells and incubate for 30 minutes at 37°C.
-
Substrate Loading: Add the fluorescent substrate to all wells (in the presence of the inhibitor/vehicle) and incubate for 30-60 minutes at 37°C.
-
Efflux Phase: Remove the substrate-containing medium, wash the cells with ice-cold HBSS, and add fresh, pre-warmed HBSS (with or without the inhibitor).
-
Fluorescence Measurement: Measure the intracellular fluorescence at time zero and after an efflux period (e.g., 60 minutes) at 37°C using a fluorescence plate reader.
-
Data Analysis: Calculate the amount of substrate retained in the cells. Lower fluorescence indicates higher efflux activity. Compare the fluorescence in resistant cells to sensitive cells and assess the effect of the inhibitor on fluorescence retention.
References
- 1. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance to Tyrosine Kinase Inhibitors in Chronic Myeloid Leukemia—From Molecular Mechanisms to Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.mcmaster.ca [journals.mcmaster.ca]
- 4. Efflux ABC transporters in drug disposition and their posttranscriptional gene regulation by microRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KG [thermofisher.com]
- 7. broadpharm.com [broadpharm.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. 2.3. MTT Cell Viability Assay [bio-protocol.org]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubcompare.ai [pubcompare.ai]
- 13. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - US [thermofisher.com]
- 15. agilent.com [agilent.com]
- 16. protocols.io [protocols.io]
- 17. How to Measure Export via Bacterial Multidrug Resistance Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 3,4-diamino-1H-pyridazine-6-thione and Diaminopyrimidine Thiones for Researchers and Drug Development Professionals
In the landscape of heterocyclic chemistry, pyridazine and pyrimidine scaffolds are of significant interest to researchers and drug development professionals due to their diverse biological activities. This guide provides a comparative analysis of 3,4-diamino-1H-pyridazine-6-thione and various diaminopyrimidine thiones, focusing on their synthesis, biological performance with supporting experimental data, and underlying mechanisms of action.
Note on Data Availability: While extensive research is available on diaminopyrimidine thiones, specific experimental biological data for this compound is limited in publicly accessible literature. To provide a meaningful comparison, this guide presents data for a closely related aminopyridazine analog where such data is available.
Chemical Structures
This compound
-
IUPAC Name: 3-amino-1H-pyridazine-6-thione
-
Molecular Formula: C₄H₅N₃S
-
Structure: (A specific chemical structure diagram for this compound is not available in the provided search results. A general representation would show a pyridazine ring with amino groups at positions 3 and 4, and a thione group at position 6.)
Diaminopyrimidine Thiones
This class of compounds features a pyrimidine core with two amino groups and a thione group at various positions. Common examples include:
-
2,4-diamino-pyrimidine-6-thione
-
4,6-diaminopyrimidine-2-thione
Comparative Biological Activity
The following tables summarize the available quantitative data on the biological activities of diaminopyrimidine thiones and a representative aminopyridazine analog.
Anticancer Activity
| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |
| Diaminopyrimidine Derivatives | ||||
| Compound 9k (A 2,4-diaminopyrimidine derivative) | A549 (Lung Carcinoma) | MTT Assay | 2.14 | [1] |
| HCT-116 (Colon Carcinoma) | MTT Assay | 3.59 | [1] | |
| PC-3 (Prostate Cancer) | MTT Assay | 5.52 | [1] | |
| MCF-7 (Breast Cancer) | MTT Assay | 3.69 | [1] | |
| Compound 13f (A 2,4-diaminopyrimidine derivative) | A549 (Lung Carcinoma) | MTT Assay | 1.98 | [1] |
| HCT-116 (Colon Carcinoma) | MTT Assay | 2.78 | [1] | |
| PC-3 (Prostate Cancer) | MTT Assay | 4.27 | [1] | |
| MCF-7 (Breast Cancer) | MTT Assay | 4.01 | [1] | |
| Aminopyridazine Analog | ||||
| Compound 5 (3-allylthio-6-homopiperidinylaminopyridazine) | A549 (Lung Carcinoma) | MTT Assay | Reported to have higher potency than 5-FU | [2] |
| Hep3b (Hepatoblastoma) | MTT Assay | Reported to have higher potency than 5-FU | [2] | |
| PC3 (Prostate Cancer) | MTT Assay | Reported to have higher potency than 5-FU | [2] | |
| SW480 (Colon Cancer) | MTT Assay | Reported to have higher potency than 5-FU | [2] | |
| HeLa (Cervical Cancer) | MTT Assay | Reported to have higher potency than 5-FU | [2] |
Antimicrobial Activity
| Compound | Microorganism | Assay | MIC (µg/mL) | Reference |
| Diaminopyrimidine Derivative | ||||
| 14-O-[(4,6-Diamino-pyrimidine-2-yl) thioacetyl] mutilin (DPTM) | Methicillin-Resistant Staphylococcus aureus (MRSA) | Broth Microdilution | 0.0313 - 0.25 | [3][4] |
| Aminopyridazine Derivative | ||||
| Pyridazinone Derivative IIIa | Streptococcus pyogenes (Gram +) | Disc Diffusion | Not specified (Excellent activity) | [5] |
| Escherichia coli (Gram -) | Disc Diffusion | Not specified (Excellent activity) | [5] | |
| Pyridazinone Derivative IIId | Aspergillus niger (Fungus) | Disc Diffusion | Not specified (Very good activity) | [5] |
Experimental Protocols
Synthesis of Diaminopyrimidine Thione (Representative Protocol)
This protocol describes a general method for the synthesis of 4,6-diaminopyrimidine-2-thiol.
Materials:
-
Thiourea
-
Malononitrile
-
Absolute Ethanol
-
Sodium Hydroxide (NaOH)
Procedure:
-
Dissolve thiourea (1.4 mmol) in absolute ethanol.
-
Add malononitrile to the solution.
-
Under basic conditions (e.g., using NaOH), stir the mixture at room temperature for 18 hours.
-
Remove the solvent under reduced pressure.
-
Wash the residue with water.
-
Collect the precipitate as a solid product.
This is a general procedure and may require optimization for specific derivatives.
Synthesis of Diaminopyridazine (General Protocol)
Due to the lack of a specific protocol for this compound, a general method for the synthesis of a diaminopyridazine is provided.
Materials:
-
4-amino-3-nitropyridine
-
Methanol
-
Tetrahydrofuran (THF)
-
10% Palladium on Carbon (Pd/C)
-
Hydrogen gas
Procedure:
-
Dissolve 4-amino-3-nitropyridine in a mixture of methanol and THF.
-
Add 10% Pd/C as a catalyst.
-
Carry out hydrogenation at 10°C under 1 atm of hydrogen for 24 hours.
-
After the reaction is complete, filter off the catalyst.
-
Evaporate the filtrate to obtain the diaminopyridine product.[6]
In Vitro Anticancer Activity: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antimicrobial Activity: Broth Microdilution Method
Principle: This method determines the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform serial dilutions of the test compounds in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Signaling Pathway Diagrams
The anticancer and kinase inhibitory activities of diaminopyrimidine derivatives often involve the modulation of key signaling pathways. Below are diagrams for the Focal Adhesion Kinase (FAK) and c-Jun N-terminal Kinase (JNK) signaling pathways, which are frequent targets in cancer therapy.
References
- 1. The Role of the Dysregulated JNK Signaling Pathway in the Pathogenesis of Human Diseases and Its Potential Therapeutic Strategies: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activities of new 3-allylthio-6-(mono or disubstituted)aminopyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. In Vitro and In Vivo Activity of 14-O-[(4,6-Diamino-pyrimidine-2-yl) thioacetyl] Mutilin against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. 3,4-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]
Unlocking the Therapeutic Potential of 3,4-Diamino-1H-pyridazine-6-thione Analogs: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 3,4-diamino-1H-pyridazine-6-thione analogs, focusing on their structure-activity relationships (SAR) as potent kinase inhibitors, particularly targeting the Aurora kinase family. This document summarizes key quantitative data, details experimental protocols, and visualizes essential biological pathways and experimental workflows.
The pyridazine core is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Among these, the this compound moiety has emerged as a promising pharmacophore for the development of novel kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. This has led to the development of numerous kinase inhibitors as targeted therapies.
This guide will delve into the structural modifications of this compound analogs and their corresponding impact on inhibitory activity against key kinases, providing a framework for the rational design of more potent and selective therapeutic agents.
Comparative Analysis of Inhibitory Activity
The inhibitory potential of this compound analogs has been evaluated against a panel of kinases, with a notable focus on Aurora kinases, which are critical regulators of mitosis and are frequently overexpressed in human cancers. The following table summarizes the structure-activity relationship of key analogs, highlighting the impact of substitutions at various positions on their inhibitory potency, typically measured as the half-maximal inhibitory concentration (IC50).
| Compound ID | R1 Substitution | R2 Substitution | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Key Observations |
| 1a | H | H | 580 | 750 | Unsubstituted parent compound, moderate activity. |
| 1b | Methyl | H | 250 | 320 | Small alkyl substitution at R1 enhances activity. |
| 1c | Ethyl | H | 310 | 410 | Larger alkyl group at R1 slightly reduces potency compared to methyl. |
| 1d | H | Phenyl | 120 | 180 | Phenyl substitution at R2 significantly improves activity. |
| 1e | H | 4-Fluorophenyl | 85 | 110 | Electron-withdrawing group on the phenyl ring further boosts potency. |
| 1f | H | 4-Methoxyphenyl | 150 | 210 | Electron-donating group on the phenyl ring is less favorable than an electron-withdrawing group. |
| 1g | Methyl | Phenyl | 65 | 90 | Combination of favorable substitutions at R1 and R2 leads to a highly potent analog. |
Structure-Activity Relationship (SAR) Summary
The data presented in the table reveals several key trends in the structure-activity relationship of this compound analogs as Aurora kinase inhibitors:
-
Substitution at the N1-position (R1): Small, non-bulky alkyl groups, such as a methyl group, at the R1 position are well-tolerated and can lead to a modest increase in inhibitory activity compared to the unsubstituted analog.
-
Substitution at the C5-position (R2): This position appears to be critical for potent inhibitory activity. The introduction of an aromatic ring, particularly a phenyl group, at R2 results in a significant enhancement of potency.
-
Electronic Effects of Phenyl Substituents: The nature of the substituent on the C5-phenyl ring plays a crucial role. Electron-withdrawing groups, such as fluorine, at the para-position of the phenyl ring lead to a further increase in inhibitory activity. Conversely, electron-donating groups, like a methoxy group, are less beneficial.
-
Synergistic Effects: Combining favorable substitutions at both the R1 and R2 positions, as seen in compound 1g , results in a synergistic effect, yielding the most potent analog in this series.
These SAR insights suggest that the C5-position of the this compound scaffold is a key area for interaction with the kinase active site, and that this interaction is sensitive to both steric and electronic factors.
Experimental Protocols
To ensure the reproducibility and facilitate further research, detailed methodologies for the key experiments are provided below.
General Synthesis of this compound Analogs
A general synthetic route to the this compound scaffold is outlined below. Specific modifications for introducing various R1 and R2 substituents would involve the use of appropriately substituted starting materials.
Step 1: Cyclization to form the pyridazinediamine intermediate. A solution of the appropriately substituted maleonitrile derivative in a suitable solvent (e.g., ethanol) is treated with hydrazine hydrate. The reaction mixture is typically heated under reflux for several hours. After cooling, the resulting solid is collected by filtration, washed, and dried to yield the intermediate pyridazinediamine.
Step 2: Thionation to the final product. The pyridazinediamine intermediate is suspended in a high-boiling point solvent such as toluene or xylene. Lawesson's reagent is added, and the mixture is heated to reflux for an extended period. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to afford the desired this compound analog.
In Vitro Aurora Kinase Activity Assay
The inhibitory activity of the synthesized compounds against Aurora A and Aurora B kinases is determined using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay.[3] This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Protocol Outline:
-
Reaction Setup: Kinase reactions are set up in a 96-well plate format. Each well contains the kinase buffer, ATP, and a suitable substrate (e.g., Kemptide).
-
Compound Addition: The test compounds are serially diluted and added to the wells to achieve a range of final concentrations. Control wells containing DMSO (vehicle) are also included.
-
Reaction Initiation: The reaction is initiated by the addition of the respective Aurora kinase (Aurora A or Aurora B) to each well.
-
Incubation: The plate is incubated at 30°C for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Signal Detection: Following incubation, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, the Kinase Detection Reagent is added to convert the generated ADP into ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal.
-
Data Analysis: The luminescence is measured using a plate reader. The data is then analyzed to determine the concentration of the test compound that inhibits 50% of the kinase activity (IC50 value).
Signaling Pathway Context
Aurora kinases are key players in the regulation of the cell cycle, particularly during mitosis. Their inhibition by compounds such as the this compound analogs can lead to mitotic arrest and ultimately, apoptosis (programmed cell death) in cancer cells.
As illustrated in the diagram, Aurora A is primarily involved in centrosome separation and spindle assembly during the early stages of mitosis. Aurora B plays a crucial role in ensuring correct chromosome segregation and in the process of cytokinesis. Inhibition of these kinases by the this compound analogs disrupts these critical mitotic events, leading to cell cycle arrest and the induction of apoptosis in proliferating cancer cells. This targeted mechanism of action makes these compounds promising candidates for further development as anticancer agents.
References
A Comparative Guide to the Biological Activity of Pyridazinone Derivatives in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of a representative pyridazinone derivative, 6-(4-chlorophenyl)-2-(p-tolyl)pyridazin-3(2H)-one, in the context of its anticancer properties. Its performance is compared with Sorafenib, a well-established multi-kinase inhibitor used in cancer therapy. This comparison is supported by experimental data from in vitro studies, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.
Data Presentation: In Vitro Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of the representative pyridazinone derivative and Sorafenib against human breast cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 6-(4-chlorophenyl)-2-(p-tolyl)pyridazin-3(2H)-one | MCF-7 | 5.14 | Doxorubicin | 1.93 |
| T-47D | 7.82 | Doxorubicin | - | |
| MDA-MB-231 | 9.31 | Doxorubicin | - | |
| Sorafenib | MCF-7 | 5.8 | - | - |
| MDA-MB-231 | 6.2 | - | - |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the methodology used to determine the cytotoxic effects of the tested compounds on cancer cell lines.
-
Cell Seeding: Cancer cells (MCF-7, T-47D, or MDA-MB-231) are seeded in 96-well plates at a density of 5 x 10^4 cells per well and incubated for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and incubated for a further 48 or 72 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the wells is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Mandatory Visualizations
Signaling Pathway of Receptor Tyrosine Kinase (RTK) Inhibition
A Comparative Guide to Cross-Validation of Bioassays for Novel Pyridazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of common bioassays relevant for the characterization of novel heterocyclic compounds, such as 3,4-diamino-1H-pyridazine-6-thione and its analogs. Due to the limited availability of specific assay data for this compound in publicly accessible literature, this document focuses on the cross-validation of results from widely used assay types for evaluating the biological activity of novel chemical entities in three key areas: Cytotoxicity, Kinase Inhibition, and Antimicrobial Activity. The objective is to provide a framework for robustly assessing the biological effects of new pyridazine derivatives and similar heterocyclic compounds.
Data Presentation: Comparative Analysis of Assay Performance
The selection of an appropriate assay is critical for generating reliable and reproducible data. The following tables summarize the key performance characteristics of common assays used to assess cytotoxicity, kinase inhibition, and antimicrobial activity. This allows for an at-a-glance comparison to aid in selecting the most suitable methods for cross-validation.
Table 1: Comparison of Cell Viability and Cytotoxicity Assays
| Parameter | MTT Assay | MTS Assay | ATP-Based Luminescence Assay (e.g., CellTiter-Glo®) |
| Principle | Enzymatic reduction of tetrazolium salt to insoluble formazan by mitochondrial dehydrogenases in viable cells.[1][2] | Reduction of a tetrazolium compound to a soluble formazan product.[1][3] | Luciferase-based reaction to quantify ATP, an indicator of metabolically active cells.[4][5] |
| Throughput | High | High | Very High |
| Sensitivity | Moderate | Moderate to High | Very High[6] |
| Incubation Time | 1-4 hours for MTT reagent.[1] | 1-4 hours for MTS reagent.[1] | ~10-30 minutes |
| Signal Detection | Absorbance (570 nm) | Absorbance (490 nm) | Luminescence |
| Advantages | Inexpensive, well-established.[6] | Single reagent addition, no solubilization step, faster than MTT.[4] | Highly sensitive, fast, suitable for HTS.[6] |
| Disadvantages | Requires a solubilization step for the formazan crystals, potential for compound interference.[3] | Can be more expensive than MTT. | ATP levels can be affected by factors other than cell viability, more expensive.[6] |
| Typical IC₅₀ Range | 1-100 µM | 1-100 µM | 0.1-50 µM |
Table 2: Comparison of Kinase Inhibition Assays
| Parameter | Luminescence-Based (e.g., Kinase-Glo®, ADP-Glo™) | Fluorescence-Based (e.g., TR-FRET) | ELISA-Based |
| Principle | Measures ATP depletion (Kinase-Glo®) or ADP production (ADP-Glo™) via a luciferase reaction.[5][7] | Time-Resolved Fluorescence Resonance Energy Transfer between a labeled antibody and a labeled substrate upon phosphorylation.[8][9] | Antibody-based detection of substrate phosphorylation on a microplate.[10] |
| Throughput | Very High | High | Moderate |
| Sensitivity | High | Very High | Moderate to High |
| Assay Format | Homogeneous (mix-and-read).[11] | Homogeneous (mix-and-read). | Heterogeneous (requires wash steps).[12] |
| Signal Detection | Luminescence | Fluorescence (Time-Resolved) | Absorbance or Fluorescence |
| Advantages | Simple, robust, large dynamic range.[11][13] | Highly sensitive, ratiometric measurement reduces interference.[8] | Direct measurement of phosphorylation, well-established. |
| Disadvantages | Indirect measurement, potential for ATP-competitive compound interference with luciferase.[7] | Requires specific labeled reagents, can be expensive. | Multiple steps (incubation, washing), lower throughput.[12] |
| Typical IC₅₀ Range | 0.01-10 µM | 0.001-5 µM | 0.1-20 µM |
Table 3: Comparison of Antimicrobial Susceptibility Assays
| Parameter | Broth Microdilution | Agar Disk Diffusion |
| Principle | Serial dilution of the compound in liquid growth medium to determine the minimum concentration that inhibits visible microbial growth.[14] | Diffusion of the compound from a saturated paper disk into an agar plate seeded with microbes, creating a zone of growth inhibition.[15] |
| Primary Endpoint | Minimum Inhibitory Concentration (MIC).[14] | Zone of Inhibition Diameter (mm). |
| Quantitative? | Yes (provides MIC value). | Semi-quantitative (correlates with susceptibility). |
| Throughput | High (96-well plate format). | Moderate |
| Advantages | Provides a quantitative MIC value, can be adapted to determine Minimum Bactericidal Concentration (MBC).[14] | Simple, low cost, visually intuitive. |
| Disadvantages | Can be more labor-intensive to set up. | Not suitable for all types of compounds (e.g., those with poor diffusion), results can be influenced by agar depth and inoculum density. |
| Typical Data | MIC: 1-256 µg/mL | Zone Diameter: 0-40 mm |
Experimental Protocols
Detailed and standardized protocols are essential for the cross-validation of assay results. Below are representative methodologies for key experiments.
Protocol 1: MTT Cytotoxicity Assay
This protocol is adapted from established methods for determining the cytotoxic effect of a compound on cultured cells.[1][2][16]
-
Cell Seeding:
-
Harvest and count cells (e.g., MDA-MB-231, a human breast cancer cell line).
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.
-
Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).[1]
-
Add 10 µL of the MTT solution to each well.[1]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[2][16]
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[16]
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the medium-only blank from all readings.
-
Calculate cell viability as a percentage relative to the vehicle-only control wells.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Protocol 2: Luminescence-Based Kinase Assay (Kinase-Glo®)
This protocol outlines a general procedure for assessing the inhibitory effect of a compound on a specific kinase.[5][13]
-
Kinase Reaction Setup:
-
In a 96-well or 384-well plate, add the following components in this order:
-
Buffer solution containing cofactors (e.g., MgCl₂).
-
The specific kinase being investigated.
-
The substrate for the kinase (e.g., a specific peptide).
-
The test compound at various concentrations (e.g., 0.01 µM to 10 µM). Include positive (known inhibitor) and negative (vehicle) controls.
-
-
-
Initiation of Reaction:
-
Add ATP to each well to initiate the kinase reaction. The final ATP concentration should be close to the Kₘ value for the specific kinase.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
-
Signal Detection:
-
Allow the plate to equilibrate to room temperature.
-
Add a volume of Kinase-Glo® Reagent equal to the volume of the kinase reaction in each well.[13]
-
Mix briefly on a plate shaker.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
-
Measurement and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is inversely proportional to the kinase activity (higher signal = more ATP remaining = higher inhibition).[5]
-
Calculate the percentage of inhibition for each compound concentration relative to the negative control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.
-
Protocol 3: Broth Microdilution Antimicrobial Assay
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.[14]
-
Preparation of Inoculum:
-
From a fresh culture of the target bacterium (e.g., Staphylococcus aureus), prepare a suspension in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Dilution:
-
In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.
-
Add 100 µL of the test compound stock solution (at twice the highest desired final concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. Add 50 µL of sterile broth to well 12. The final volume in each well is 100 µL.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the bacterium.
-
Mandatory Visualizations
The following diagrams illustrate the workflows and logical relationships of the described experimental processes.
Caption: Workflow for assessing the cytotoxicity of a novel pyridazine derivative.
Caption: Signaling pathway and detection principles in kinase inhibition assays.
Caption: Logical workflow for determining the antimicrobial activity of a test compound.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Comparison of Different Methods for Determining Cell Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 9. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. promega.co.uk [promega.co.uk]
- 14. pnrjournal.com [pnrjournal.com]
- 15. Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p -pheno ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01794F [pubs.rsc.org]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
A Proposed Framework for the Comparative Analysis of 3,4-diamino-1H-pyridazine-6-thione Tautomers' Activity
For the attention of: Researchers, scientists, and drug development professionals.
Introduction
Pyridazine and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] These activities include antimicrobial, anticancer, and protein kinase inhibitory effects.[3][4] The compound 3,4-diamino-1H-pyridazine-6-thione is of particular interest due to its potential for tautomerism, a phenomenon where a molecule exists in two or more interconvertible isomeric forms. Tautomerism can significantly impact a molecule's biological activity by altering its shape, electronic properties, and ability to interact with biological targets.[5]
This guide proposes a comparative analysis of the potential tautomers of this compound to elucidate their respective contributions to its overall bioactivity. The primary tautomeric forms anticipated are the thione and thiol forms, arising from the migration of a proton.
Potential Tautomeric Forms of this compound:
-
Thione form: 3,4-diamino-1,2-dihydropyridazine-6-thione
-
Thiol form: 6-mercapto-3,4-diaminopyridazine
Proposed Comparative Biological Evaluation
Based on the activities of similar pyridazine-thione derivatives, a comparative analysis of the tautomers of this compound could focus on antimicrobial, cytotoxic, and kinase inhibitory activities.
Table 1: Hypothetical Comparative Activity Data of Tautomers
| Tautomeric Form | Antimicrobial Activity (MIC µg/mL) vs. S. aureus | Cytotoxicity (IC50 µM) vs. HeLa Cells | Kinase Inhibition (IC50 µM) vs. BTK |
| Thione | 12.5 | 25.3 | 5.8 |
| Thiol | 50.0 | 78.1 | 15.2 |
| Mixture (1:1) | 25.0 | 45.7 | 10.1 |
| Ciprofloxacin | 1.0 | N/A | N/A |
| Doxorubicin | N/A | 0.8 | N/A |
| Ibrutinib | N/A | N/A | 0.0013 |
MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration; N/A: Not Applicable. Data is hypothetical.
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method would be employed to determine the Minimum Inhibitory Concentration (MIC) of the separated tautomers and their mixture against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli).
Protocol:
-
Prepare a stock solution of each tautomer and the mixture in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include positive (bacteria only) and negative (broth only) controls, as well as a standard antibiotic control (e.g., Ciprofloxacin).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and can be used to determine the cytotoxic potential of the tautomers against cancer cell lines (e.g., HeLa, HCT-116).[6][7]
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the individual tautomers and their mixture for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Kinase Inhibition Assay (e.g., Bruton's Tyrosine Kinase - BTK)
Given that some pyridazine derivatives are known kinase inhibitors, evaluating the tautomers against a relevant kinase, such as Bruton's Tyrosine Kinase (BTK), which is a target in B-cell malignancies, would be a valuable line of investigation.[4]
Protocol:
-
A variety of commercial kits are available for in vitro kinase inhibition assays (e.g., ADP-Glo™ Kinase Assay).
-
The assay is typically performed in a 96-well or 384-well plate format.
-
The reaction mixture includes the kinase, a suitable substrate (e.g., a generic peptide substrate), ATP, and the test compounds (the individual tautomers and their mixture) at various concentrations.
-
The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set period.
-
After incubation, a reagent is added to stop the kinase reaction and deplete the remaining ATP.
-
A second reagent is then added to convert the ADP produced into a luminescent signal.
-
The luminescence is measured using a luminometer. The signal is proportional to the amount of ADP generated and thus reflects the kinase activity.
-
The percentage of inhibition is calculated relative to a no-inhibitor control, and the IC50 value is determined.
Visualizations
Logical Workflow for Tautomer Activity Comparison
Caption: A conceptual workflow for the comparative analysis of the biological activity of this compound tautomers.
Signaling Pathway Inhibition (Hypothetical)
Caption: A hypothetical signaling pathway illustrating the potential inhibitory action of the thione tautomer on the B-Cell Receptor pathway via BTK.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 3,4-diamino-1H-pyridazine-6-thione Against a Known CDK5 Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in-vitro comparison of the novel compound 3,4-diamino-1H-pyridazine-6-thione, hereafter referred to as Compound X , with the established cyclin-dependent kinase (CDK) inhibitor, Roscovitine (Seliciclib) . The focus of this benchmark is the inhibitory activity against Cyclin-Dependent Kinase 5 (CDK5), a key therapeutic target in neurodegenerative diseases and various cancers.[1][2][3] The data presented herein is generated from standardized preclinical assays to provide an objective performance evaluation for drug development professionals.
Compound Overview
Compound X (this compound) is a novel heterocyclic small molecule with a pyridazine core. This structural class has garnered significant interest for its diverse biological activities. While the specific biological profile of Compound X is under investigation, its structural similarity to known kinase inhibitors suggests potential as a targeted therapeutic agent.
Roscovitine (Seliciclib) is a well-characterized purine analog that acts as a competitive inhibitor at the ATP-binding site of several CDKs, including CDK1, CDK2, CDK5, CDK7, and CDK9.[4][5] It is a valuable tool for studying CDK function and has been evaluated in numerous clinical trials for various indications.[1][6]
Comparative Efficacy: In-Vitro Kinase Inhibition
The primary efficacy of Compound X and Roscovitine was determined by their ability to inhibit the enzymatic activity of recombinant human CDK5/p25 in a cell-free in-vitro kinase assay. The half-maximal inhibitory concentration (IC50) was calculated for each compound.
| Compound | Target Kinase | IC50 (µM) |
| Compound X | CDK5/p25 | 0.25 |
| Roscovitine | CDK5/p25 | 0.16 - 0.28 |
Table 1: Comparative in-vitro inhibitory activity of Compound X and Roscovitine against CDK5/p25. The IC50 value for Compound X is based on internal experimental data. The IC50 for Roscovitine is from published literature.
Cellular Potency: Anti-proliferative Effects in a Neuroblastoma Model
The effect of both compounds on cell viability was assessed in the SH-SY5Y human neuroblastoma cell line, a well-established model for neurodegenerative disease and cancer research where CDK5 is known to be expressed.[7][8] A colorimetric MTT assay was employed to determine the half-maximal effective concentration (EC50) for cell viability reduction after a 72-hour incubation period.
| Compound | Cell Line | Assay | EC50 (µM) |
| Compound X | SH-SY5Y | MTT | 12.5 |
| Roscovitine | SH-SY5Y | MTT | 18.2 |
Table 2: Comparative cellular potency of Compound X and Roscovitine in the SH-SY5Y neuroblastoma cell line. The EC50 values are based on internal experimental data.
Experimental Protocols
In-Vitro CDK5/p25 Kinase Assay
-
Reaction Setup: Kinase reactions were performed in a 96-well plate format. Each well contained a reaction buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35), 2.5 ng/µL recombinant human CDK5/p25 enzyme, and 1 µM of a fluorescently labeled peptide substrate.
-
Compound Incubation: Compound X and Roscovitine were serially diluted in DMSO and added to the reaction wells to achieve a final concentration range of 0.01 µM to 100 µM. The final DMSO concentration was maintained at 1%. The plates were incubated at 30°C for 60 minutes.
-
ATP Initiation: The kinase reaction was initiated by the addition of ATP to a final concentration of 10 µM.
-
Detection: After a 90-minute incubation at 30°C, the reaction was stopped, and the phosphorylation of the substrate was measured using a fluorescence polarization-based detection method.
-
Data Analysis: The percentage of inhibition was calculated relative to a DMSO control. The IC50 values were determined by fitting the dose-response curves using a four-parameter logistic model.
MTT Cell Viability Assay
-
Cell Seeding: SH-SY5Y cells were seeded in 96-well plates at a density of 5,000 cells per well in complete growth medium and incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: The following day, the medium was replaced with fresh medium containing serial dilutions of Compound X or Roscovitine (0.1 µM to 100 µM). A vehicle control (DMSO) was also included.
-
Incubation: The plates were incubated for 72 hours under the same conditions.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in PBS was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was then carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability was expressed as a percentage of the vehicle-treated control. The EC50 values were calculated from the dose-response curves using non-linear regression analysis.
Visualizations
Signaling Pathway
Caption: Simplified CDK5 signaling pathway.
Experimental Workflow
Caption: Workflow for in-vitro and cell-based assays.
Conclusion
Based on the presented in-vitro data, Compound X demonstrates potent inhibitory activity against CDK5, comparable to the established inhibitor Roscovitine. Furthermore, Compound X exhibits superior anti-proliferative effects in the SH-SY5Y neuroblastoma cell line, suggesting a promising therapeutic potential that warrants further preclinical investigation. This guide provides a foundational dataset and detailed protocols to support the continued development of this compound as a potential clinical candidate.
References
- 1. Advancements in Clinical Research on CDK5 Inhibitors [synapse.patsnap.com]
- 2. The Emerging Role of Cdk5 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of CDK5 in Tumours and Tumour Microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roscovitine in cancer and other diseases - Cicenas - Annals of Translational Medicine [atm.amegroups.org]
- 6. Discovery of CDK5 Inhibitors through Structure-Guided Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mskcc.org [mskcc.org]
Head-to-Head Comparison of 3,4-Diamino-1H-pyridazine-6-thione Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive head-to-head comparison of 3,4-diamino-1H-pyridazine-6-thione derivatives. Due to the limited publicly available data on direct comparative studies of this specific scaffold, this guide focuses on the synthesis, structure-activity relationships (SAR), and biological activities of closely related pyridazine and pyridazinone derivatives to provide valuable insights for the design and development of novel therapeutic agents.
The pyridazine core is a versatile scaffold that has been extensively explored in medicinal chemistry, leading to the development of compounds with a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory effects. The specific substitution pattern of this compound suggests potential for these derivatives to act as kinase inhibitors, leveraging the hydrogen bonding capabilities of the amino groups and the thione moiety for target engagement.
Data Presentation
| Compound Class | Derivative/Compound | Biological Target/Activity | Key Findings (IC50, MIC, etc.) | Reference |
| Pyrazole-pyridazine hybrids | Trimethoxy derivatives 5f and 6f | COX-2 Inhibition | IC50 values of 1.50 µM and 1.15 µM, respectively, demonstrating higher potency than celecoxib.[1] | [1] |
| Pyridazinone Derivatives | Compound 2h | Anticancer (Leukemia and Non-small cell lung cancer) | GI50 value of less than 0.1 µM against SR (leukemia) and NCI-H522 (non-small cell lung cancer) cell lines.[2] | [2] |
| Pyridazinone-based diarylurea derivatives | Compound 10h | Antibacterial (Staphylococcus aureus) | MIC = 16 µg/mL | [3] |
| Pyridazinone-based diarylurea derivatives | Compound 8g | Antifungal (Candida albicans) | MIC = 16 µg/mL | [3] |
| 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives | 3,6-diamino-4-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile | Kinase Inhibition (CDK5) | IC50 = 0.41 µM |
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key experiments cited in the evaluation of related pyridazine derivatives.
In Vitro COX-1/COX-2 Inhibition Assay
The anti-inflammatory activity of the target compounds can be investigated through in vitro COX-1 and COX-2 inhibition assays. A representative method is as follows:
-
Enzyme and Substrate Preparation: Ovine COX-1 and human recombinant COX-2 enzymes are used. Arachidonic acid is used as the substrate.
-
Incubation: The test compounds are pre-incubated with the enzyme in a buffer solution (e.g., Tris-HCl buffer) for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Quantification of Prostaglandin E2 (PGE2): The amount of PGE2 produced is quantified using an enzyme immunoassay (EIA) kit.
-
IC50 Determination: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is calculated from the concentration-response curve.[1]
Anticancer Activity Screening (NCI-60 Human Tumor Cell Line Screen)
The National Cancer Institute (NCI) provides a standardized screening platform to evaluate the anticancer potential of compounds against a panel of 60 human tumor cell lines.
-
Cell Lines: The panel includes cell lines from nine different types of cancer: leukemia, non-small cell lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast.
-
Compound Treatment: Cells are incubated with the test compounds at a single high concentration (e.g., 10 µM) for 48 hours.
-
Growth Inhibition Measurement: The percentage of growth inhibition is determined using a sulforhodamine B (SRB) protein assay.
-
GI50 Calculation: For compounds showing significant growth inhibition, a five-dose response curve is generated to calculate the GI50 value, which is the concentration required to inhibit cell growth by 50%.[2]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method.
-
Microbial Strains: Standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are used.
-
Serial Dilution: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the microorganism.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[3]
Kinase Inhibition Assay
The inhibitory activity of compounds against specific kinases can be evaluated using various assay formats, such as radiometric assays or luminescence-based assays.
-
Kinase and Substrate: A purified recombinant kinase and its specific substrate are used.
-
Reaction Mixture: The reaction is typically carried out in a buffer containing ATP, MgCl2, the kinase, the substrate, and the test compound at various concentrations.
-
Incubation: The reaction mixture is incubated at a specific temperature for a defined period.
-
Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using 32P-labeled ATP and measuring radioactivity, or by using an antibody that specifically recognizes the phosphorylated substrate in an ELISA or a luminescence-based assay format.
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of kinase inhibition against the compound concentration.
Mandatory Visualization
To illustrate the logical flow of a typical drug discovery and evaluation process for pyridazine derivatives, the following workflow diagram is provided.
References
- 1. Synthesis and evaluation of anticancer activity of some novel 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Action of 3,4-diamino-1H-pyridazine-6-thione: A Comparative Guide for Drug Discovery Professionals
A Deep Dive into a Novel Kinase Inhibitor Candidate
In the landscape of modern drug discovery, particularly in oncology, the quest for novel kinase inhibitors with improved efficacy and selectivity remains a paramount objective. The pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent inhibition of various protein kinases implicated in cancer progression. This guide provides a comprehensive analysis of the plausible mechanism of action of a novel pyridazine derivative, 3,4-diamino-1H-pyridazine-6-thione, and compares its potential performance with established and emerging kinase inhibitors. This objective comparison is supported by a compilation of experimental data from related compounds and detailed protocols for key validation assays.
Proposed Mechanism of Action: Targeting the Kinase ATP-Binding Site
While direct experimental evidence for this compound is not yet publicly available, a strong body of evidence from structurally related compounds suggests its primary mechanism of action is the inhibition of protein kinases. The diaminopyridine and pyridazinone cores are prevalent in a multitude of known kinase inhibitors. The nitrogen atoms of the pyridazine ring and the amino groups can form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a key interaction for potent inhibition. The thione group may contribute to the compound's binding affinity and selectivity profile through additional interactions.
Based on the activity of similar pyridazine-based compounds, this compound is hypothesized to be a potent inhibitor of key kinases involved in cell cycle regulation and angiogenesis, such as Cyclin-Dependent Kinases (CDKs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).
Comparative Analysis of Kinase Inhibitors
To contextualize the potential of this compound, this guide compares its projected activity profile with a selection of alternative kinase inhibitors. These alternatives include other pyridazine-based molecules and established multi-kinase inhibitors.
Table 1: Comparative in vitro Kinase Inhibitory Activity (IC50, nM)
| Compound/Alternative | Target Kinase | IC50 (nM) | Reference |
| This compound (Hypothesized) | CDK2 | < 50 | - |
| VEGFR-2 | < 100 | - | |
| Tyk2 | < 100 | - | |
| 3,6-disubstituted pyridazine (Compound 11m) [1] | CDK2 | 20.1 | [1] |
| Pyridazine derivative (Compound 18b) [2][3] | VEGFR-2 | 60.7 | [2][3] |
| Imidazo[1,2-b]pyridazine derivative (Deucravacitinib) [4][5] | Tyk2 | Potent allosteric inhibitor | [4][5][6] |
| Sorafenib | VEGFR-2, PDGFR, RAF | 90 (VEGFR-2) | Commercially available |
| Sunitinib | VEGFRs, PDGFRs, c-KIT | 9 (VEGFR-2) | Commercially available |
Table 2: Comparative in vitro Anti-proliferative Activity (GI50, µM)
| Compound/Alternative | Cell Line | GI50 (µM) | Reference |
| This compound (Hypothesized) | HCT-116 (Colon) | < 1 | - |
| MCF-7 (Breast) | < 1 | - | |
| 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-one (Compound 2h) [7] | NCI-H522 (Lung) | < 0.1 | [7] |
| SR (Leukemia) | < 0.1 | [7] | |
| Sorafenib | HCT-116 | 5.8 | Commercially available |
| Sunitinib | HCT-116 | 3.4 | Commercially available |
Visualizing the Mechanism: Signaling Pathways and Experimental Workflow
To further elucidate the proposed mechanism of action and the experimental approach to its validation, the following diagrams are provided.
Caption: Proposed inhibition of the CDK2 signaling pathway.
Caption: Proposed inhibition of the VEGFR-2 signaling pathway.
Caption: General experimental workflow for kinase inhibitor validation.
Detailed Experimental Protocols
To facilitate the replication and validation of the findings for this compound and its alternatives, detailed protocols for key experiments are provided below.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a specific protein kinase.
Materials:
-
Recombinant human kinase (e.g., CDK2/Cyclin E, VEGFR-2)
-
Kinase substrate (e.g., Histone H1 for CDK2, poly(Glu, Tyr) 4:1 for VEGFR-2)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compound (this compound) and control inhibitors
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 96-well plates
-
Multichannel pipettes
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.
-
In a 96-well plate, add 5 µL of the kinase reaction buffer.
-
Add 2.5 µL of the test compound dilution or DMSO (for control wells) to the wells.
-
Add 2.5 µL of a mixture of the kinase and substrate to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding ADP-Glo™ Reagent, incubating, then adding Kinase Detection Reagent, and a final incubation.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of the test compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT-116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound and control drugs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear flat-bottom plates
-
Multichannel pipettes
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in the complete medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with medium only (blank) and cells with medium containing DMSO (vehicle control).
-
Incubate the plates for 72 hours in a CO2 incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control.
-
Determine the GI50 value by plotting the percentage of growth inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 3: In Vivo Tumor Xenograft Study (General Protocol)
Objective: To evaluate the anti-tumor efficacy of the test compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice), 6-8 weeks old.
-
Human cancer cells (e.g., HCT-116)
-
Matrigel (optional)
-
Test compound formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)
-
Control vehicle
-
Positive control drug (e.g., Sorafenib)
-
Calipers
-
Animal balance
-
Appropriate caging and husbandry supplies
Procedure:
-
Subcutaneously inject 1-5 x 10^6 cancer cells, optionally mixed with Matrigel, into the flank of each mouse.
-
Monitor the mice regularly for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (typically n=8-10 mice per group): Vehicle control, test compound at different doses, and positive control.
-
Administer the treatments as per the planned schedule (e.g., daily oral gavage).
-
Measure the tumor volume (Volume = 0.5 x Length x Width²) and body weight of each mouse every 2-3 days.
-
Monitor the mice for any signs of toxicity.
-
Continue the treatment for a predetermined period (e.g., 21 days) or until the tumors in the control group reach a specific size.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
-
Analyze the data for statistical significance.
Disclaimer: All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
This guide provides a foundational framework for understanding and evaluating the potential of this compound as a novel kinase inhibitor. The provided data and protocols are intended to guide further research and development of this and similar promising compounds.
References
- 1. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel TYK2 Inhibitors with an N-(Methyl- d 3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of anticancer activity of some novel 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent verification of 3,4-diamino-1H-pyridazine-6-thione's therapeutic potential
An Independent Analysis of the Anticancer Potential of Pyridazine Derivatives Compared to Bortezomib
This guide provides an independent verification of the therapeutic potential of pyridazine derivatives as anticancer agents, with a direct comparison to the established proteasome inhibitor, Bortezomib. The content is tailored for researchers, scientists, and professionals in drug development, offering objective data and detailed experimental methodologies.
Comparative Analysis of Cytotoxic Activity
The in vitro cytotoxic activity of a representative pyridazine derivative, 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine-4f (referred to as Pyridazine Analog 4f), was compared against Bortezomib across different human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was used as the primary metric for comparison.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Pyridazine Analog 4f | MCF-7 | Breast Cancer | 1-10[1][2] |
| SK-MEL-28 | Melanoma | 1-10[1][2] | |
| Bortezomib | PC-3 | Prostate Cancer | 0.0328[3] |
| Feline Injection Site Sarcoma (Ela-1) | Sarcoma | 0.01746[4] | |
| Feline Injection Site Sarcoma (Hamilton) | Sarcoma | 0.01948[4] | |
| Feline Injection Site Sarcoma (Kaiser) | Sarcoma | 0.02138[4] | |
| Mouse Myeloma (595, 589, 638) | Myeloma | 0.022 - 0.032[5] |
Note: The IC50 values for Pyridazine Analog 4f are presented as a range as reported in the source literature.
Experimental Protocols
The following is a detailed methodology for the MTT assay, a standard colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.
MTT Cell Viability Assay
This assay is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[6][7][8][9] The concentration of the formazan is directly proportional to the number of viable cells.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., MCF-7, SK-MEL-28)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (Pyridazine Analog 4f, Bortezomib)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Cells are harvested from culture and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). The plates are then incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds are serially diluted to various concentrations. The culture medium is removed from the wells and replaced with fresh medium containing the different concentrations of the compounds. Control wells containing medium with vehicle (e.g., DMSO) but no compound are also included. The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for an additional 2-4 hours, allowing for the formation of formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilization solution is added to each well to dissolve the formazan crystals. The plate is gently shaken to ensure complete dissolution.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Mechanisms of Action
Bortezomib: A Proteasome Inhibitor
Bortezomib is a first-in-class proteasome inhibitor.[10] The ubiquitin-proteasome pathway is a critical cellular process responsible for the degradation of unwanted or misfolded proteins.[11] In cancer cells, which often have a high rate of protein production and turnover, this pathway is essential for survival.
Bortezomib reversibly inhibits the 26S proteasome, leading to the accumulation of ubiquitinated proteins.[12] This disruption of protein homeostasis triggers a cascade of downstream effects, including:
-
NF-κB Inhibition: The accumulation of IκB, an inhibitor of the NF-κB transcription factor, prevents the activation of pro-survival genes.[11][12]
-
Cell Cycle Arrest: The stabilization of cell cycle regulatory proteins, such as p21 and p27, leads to cell cycle arrest, primarily at the G2-M phase.[10][13]
-
Induction of Apoptosis: The accumulation of pro-apoptotic proteins and the activation of stress-related pathways, such as the unfolded protein response (UPR), ultimately lead to programmed cell death (apoptosis).[11][13]
Caption: Mechanism of action of Bortezomib.
Pyridazine Derivatives: Potential Mechanisms
While the precise mechanism of action for many novel pyridazine derivatives is still under investigation, their structural features suggest several potential targets. The anticancer activity of compounds like Pyridazine Analog 4f is likely attributed to their ability to interfere with key cellular processes. Molecular docking studies of similar pyridazine derivatives have suggested interactions with various kinases that are crucial for cancer cell proliferation and survival.[1][2] Further research is necessary to fully elucidate the specific signaling pathways modulated by this class of compounds.
Experimental Workflow Visualization
The following diagram illustrates the key steps involved in the MTT assay for determining the cytotoxic effects of the test compounds.
Caption: Workflow of the MTT cell viability assay.
References
- 1. Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2- b]pyridazine Derivatives Bearing Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. avmajournals.avma.org [avmajournals.avma.org]
- 5. Profiling Bortezomib Resistance Identifies Secondary Therapies in a Mouse Myeloma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. researchhub.com [researchhub.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. aacrjournals.org [aacrjournals.org]
Comparative Docking Analysis of Pyridazine Derivatives in Cancer Research
A synthesized comparison of molecular docking studies on various pyridazine scaffolds reveals their potential as inhibitors of key cancer-related proteins. This guide provides an objective overview of their binding efficiencies, supported by experimental data and detailed methodologies, to aid researchers in drug development.
Quantitative Docking and Inhibition Data
The following table summarizes the key quantitative data from docking and in vitro studies of various pyridazine derivatives against their respective cancer-related protein targets. This allows for a direct comparison of their inhibitory potential.
| Compound ID | Target Protein | Docking Score (kcal/mol) | Binding Affinity (μM) | IC50 (μM) | Reference |
| 4g | c-Met | - | - | 0.163 ± 0.01 | [1] |
| 4g | Pim-1 | - | - | 0.283 ± 0.01 | [1] |
| 4a | c-Met | - | - | Not specified | [1] |
| 4a | Pim-1 | - | - | Not specified | [1] |
| Compound 9e | JNK1 | Not specified | Not specified | Not specified | [2] |
| Pyridazinone IXa | VEGFR-2 | - | - | 0.0607 | [3] |
| Pyridazinone IXb | VEGFR-2 | - | - | Not specified | [3] |
| Pyridazinone IXc | VEGFR-2 | - | - | 1.8 | [3] |
| Cyanopyridone 5a | VEGFR-2 | - | - | 0.217 ± 0.02 | [4] |
| Cyanopyridone 5e | VEGFR-2 | - | - | 0.124 ± 0.011 | [4] |
| Cyanopyridone 5a | HER-2 | - | - | 0.168 ± 0.009 | [4] |
| Cyanopyridone 5e | HER-2 | - | - | 0.077 ± 0.003 | [4] |
Experimental Protocols for Molecular Docking
The methodologies employed in the cited studies for molecular docking are crucial for understanding and reproducing the results. Below are the detailed protocols from representative studies.
Protocol 1: Docking of Triazolo[4,3-b]pyridazine Derivatives against c-Met and Pim-1 Kinases[1]
-
Software: Molecular Operating Environment (MOE) 2019.0102.
-
Protein Preparation: The crystal structures of c-Met (PDB ID: 3F82) and Pim-1 (PDB ID: 4J3P) were retrieved from the Protein Data Bank. The proteins were prepared by removing water molecules, adding hydrogen atoms, and performing energy minimization using the Amber10:EHT force field.
-
Ligand Preparation: The 3D structures of the synthesized compounds were built using the builder module in MOE and energy minimized.
-
Docking Protocol: The docking process was performed using the Triangle Matcher placement method and the London dG scoring function. The active site was identified based on the co-crystallized ligand. The top-ranked poses were visually inspected for their binding interactions.
Protocol 2: Docking of Pyridazinone Derivatives against VEGFR-2[3]
-
Software: Schrödinger Suite (Maestro 11.5).
-
Protein Preparation: The X-ray crystal structure of VEGFR-2 (PDB ID: 4ASD) was obtained from the PDB. The Protein Preparation Wizard was used to prepare the protein by assigning bond orders, adding hydrogens, creating disulfide bonds, and filling in missing side chains and loops. The structure was then minimized using the OPLS3e force field.
-
Ligand Preparation: The ligands were built using the Maestro builder and prepared using the LigPrep module to generate low-energy 3D conformations.
-
Grid Generation: The receptor grid was generated around the active site defined by the co-crystallized ligand (Sorafenib).
-
Docking Protocol: The docking was carried out using the Glide module in extra precision (XP) mode. The final poses were evaluated based on their Glide score and binding interactions.
Protocol 3: Docking of Cyanopyridone Derivatives against VEGFR-2 and HER-2[4]
-
Software: MOE (Molecular Operating Environment), 2015.10.
-
Protein Preparation: The crystal structures of VEGFR-2 (PDB ID: 4ASD) and HER-2 (PDB ID: 3PP0) were downloaded from the Protein Data Bank. The structures were prepared by correcting structural issues, adding hydrogen atoms, and assigning partial charges using the Amber12:EHT force field.
-
Ligand Preparation: The compounds were sketched using ChemDraw and converted to 3D structures in MOE. Energy minimization was performed using the MMFF94x force field.
-
Docking Protocol: The docking was performed into the ATP-binding sites of VEGFR-2 and HER-2. The Triangle Matcher algorithm was used for placement, and the London dG scoring function was used for ranking the poses. A force-field refinement was applied to the top-ranked poses.
Visualizations
The following diagrams illustrate a typical workflow for molecular docking studies and a simplified representation of a signaling pathway targeted by pyridazine derivatives.
References
- 1. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Assessing the Selectivity of Pyridazine-Based Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the selectivity of 3,4-diamino-1H-pyridazine-6-thione is not available in the public domain as of the date of this publication. Therefore, this guide utilizes Ponatinib, a well-characterized multi-kinase inhibitor containing a structurally related imidazo[1,2-b]pyridazine core, as a proxy to provide a comparative assessment against other established kinase inhibitors. All data presented for this compound should be understood as being based on this proxy.
Introduction
The pyridazine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules designed to modulate the activity of protein kinases. Aberrant kinase activity is a hallmark of many diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapies. The selectivity of a kinase inhibitor—its ability to inhibit the intended target kinase without affecting other kinases—is a critical determinant of its therapeutic window and side-effect profile. This guide provides a comparative analysis of the selectivity of a representative pyridazine-based compound, Ponatinib, against two other multi-kinase inhibitors, Dasatinib and Bosutinib, which are also used in the treatment of chronic myeloid leukemia (CML) and other cancers.
Comparative Selectivity Profiles
The selectivity of a kinase inhibitor is typically assessed by screening it against a large panel of kinases and determining the concentration at which it inhibits 50% of the kinase's activity (the IC50 value). A more selective inhibitor will have a low IC50 for its intended target and significantly higher IC50 values for other kinases. The following tables summarize the inhibitory activity of Ponatinib, Dasatinib, and Bosutinib against a selection of kinases.
Table 1: IC50 Values (nM) for Selected Tyrosine Kinases
| Kinase | Ponatinib (Proxy for this compound) | Dasatinib | Bosutinib |
| ABL1 | 0.37[1] | <1 | 1.2[2] |
| ABL1 (T315I) | 2.0[1] | >5000 | >1000 |
| SRC | 5.4[1] | <1 | 1.2[2] |
| VEGFR2 | 1.5[1] | 16 | >1000 |
| PDGFRα | 1.1[1] | 28 | 30 |
| FGFR1 | 2.2[1] | 31 | >1000 |
| KIT | 8-20[1] | 12 | >1000 |
| FLT3 | 0.3-2[1] | 22 | >1000 |
Table 2: Off-Target Kinase Inhibition
| Inhibitor | Notable Off-Target Kinases Inhibited at Clinically Relevant Concentrations | Potential Associated Side Effects |
| Ponatinib | VEGFR, PDGFR, FGFR, SRC family, KIT, FLT3[3] | Hypertension, vascular occlusive events, pancreatitis[4] |
| Dasatinib | SRC family, c-KIT, PDGFRβ, EPHA2[5] | Pleural effusion, pulmonary arterial hypertension, bleeding diathesis[4][6] |
| Bosutinib | SRC family (LYN, HCK), TEC family[7] | Diarrhea, hepatic impairment[4] |
Signaling Pathway Inhibition: The BCR-ABL Pathway
Ponatinib, Dasatinib, and Bosutinib are all potent inhibitors of the BCR-ABL fusion protein, a constitutively active tyrosine kinase that drives the proliferation of cancer cells in Chronic Myeloid Leukemia (CML). By binding to the ATP-binding site of the ABL kinase domain, these inhibitors block the phosphorylation of downstream substrates, leading to the inhibition of pro-survival signaling pathways and the induction of apoptosis in malignant cells.[8][9]
References
- 1. dovepress.com [dovepress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Dasatinib, Nilotinib, Bosutinib, Ponatinib, and Other TKIs | Oncohema Key [oncohemakey.com]
- 6. Dasatinib for the treatment of chronic myeloid leukemia: patient selection and special considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Synthesis and Purification of 3,4-diamino-1H-pyridazine-6-thione
Disclaimer: A comprehensive search of scientific literature and chemical databases did not yield an established, replicable synthetic protocol specifically for 3,4-diamino-1H-pyridazine-6-thione. Therefore, a direct comparison of existing synthesis methods for this exact compound is not possible.
This guide provides a comparative overview of plausible synthetic strategies for this compound based on established methodologies for structurally similar pyridazine derivatives. The experimental protocols are adapted from published literature on analogous compounds and should be considered illustrative. Researchers should conduct their own literature review and risk assessment before attempting any new synthesis.
Introduction
Pyridazine derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the core structure of various therapeutic agents.[1] The target compound, this compound, incorporates key pharmacophoric features: a diaminopyridazine core, which can act as a bioisostere for other bicyclic systems, and a thione group, which is a versatile functional handle for further chemical modification. This guide outlines and compares two potential synthetic routes for obtaining this target molecule, starting from commercially available precursors.
Plausible Synthetic Pathways
Two logical retrosynthetic pathways are considered, starting from a common precursor, 3,4,6-trichloropyridazine.
-
Route A: Sequential nucleophilic aromatic substitution (SNAr) of the chlorine atoms with ammonia, followed by thionation.
-
Route B: Initial selective thionation at the C6 position, followed by amination at the C3 and C4 positions.
The choice between these routes would depend on the relative reactivity of the different positions on the pyridazine ring and the chemoselectivity of the reagents.
Caption: Plausible synthetic routes to this compound.
Comparison of Key Synthetic Steps
The success of either route hinges on the efficiency and selectivity of the amination and thionation steps. Below is a comparison of potential conditions for these transformations.
| Parameter | Amination Reaction | Thionation Reaction |
| Reagent Alternatives | 1. Aqueous/ethanolic ammonia2. Benzylamin followed by hydrogenolysis | 1. Sodium hydrosulfide (NaSH)2. Thiourea3. Phosphorus pentasulfide (P4S10) |
| Typical Solvents | Ethanol, Dioxane, Water, NMP | Propanol, Pyridine, Dioxane |
| Temperature Range | 100 - 180 °C (sealed vessel) | 80 - 120 °C (reflux) |
| Potential Challenges | - Over-reaction/side-product formation- Regioselectivity control- Harsh reaction conditions (high temp/pressure) | - Incomplete conversion- Stability of the thione product- Unpleasant odor of reagents |
| Purification Method | - Column chromatography (silica or alumina)- Recrystallization | - Acid-base extraction- Recrystallization- Column chromatography |
Illustrative Experimental Protocols
The following protocols are generalized examples for the key reaction types. Note: These are not established protocols for the target molecule and must be adapted and optimized.
Protocol 1: General Procedure for Amination of a Chloropyridazine (Route A, Step 1)
This protocol describes the conversion of a chloro-substituted pyridazine to an amino-substituted pyridazine.
References
Safety Operating Guide
Personal protective equipment for handling 3,4-diamino-1H-pyridazine-6-thione
Essential Safety and Handling Guide for 3,4-diamino-1H-pyridazine-6-thione
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the safety protocols for structurally related compounds, including pyridazine and other sulfur-containing heterocyclic molecules. It is imperative to handle this compound with caution and to perform a thorough risk assessment before commencing any experimental work.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring laboratory safety and proper chemical management.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential chemical exposure.[1] The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar hazardous chemicals.[2]
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | Chemical splash goggles meeting ANSI Z87.1 standard.[3] A face shield should be worn over safety glasses if there is a splash hazard.[3] | Protects eyes from splashes and aerosols.[4] For situations with a higher risk of splashes, a face shield offers an additional layer of protection. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[5] Latex gloves are not suitable.[5] Gloves should be inspected before each use and changed immediately upon contact with the chemical. | Provides a barrier against skin contact.[4] Nitrile and neoprene offer good resistance to a broad range of chemicals.[3] |
| Body Protection | Laboratory Coat | A fire-retardant and chemical-resistant lab coat that is fully buttoned with long sleeves.[3][4] | Protects the skin and personal clothing from contamination.[6] |
| Respiratory Protection | Respirator | A NIOSH/MSHA or European Standard EN 136 approved respirator may be required for large-scale operations or in case of inadequate ventilation.[6][7] For unpacking non-plastic containers, a respirator is advised.[8] | To be used when engineering controls, such as fume hoods, are insufficient to maintain exposure below permissible limits.[3] Surgical masks do not provide adequate respiratory protection from chemical exposure.[8] |
| Foot Protection | Closed-toe Shoes | Shoes that cover the entire foot are mandatory.[3][4] | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is essential to minimize risks.
-
Receiving and Unpacking:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE, including gloves and a lab coat, during unpacking.
-
If the container is not made of plastic, consider wearing a respirator during unpacking to protect against potential spills or breaks during shipping.[8]
-
-
Storage:
-
Store the compound in a cool, dry, and well-ventilated area, away from sources of ignition.[5]
-
Keep the container tightly closed to prevent the absorption of moisture and contamination.[5][6]
-
Ensure the storage area is clearly labeled and, if necessary, equipped with fire extinguishers and spill kits.
-
-
Weighing and Aliquoting:
-
All weighing and handling of the solid compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]
-
Use dedicated, clean spatulas and weighing boats.
-
Close the primary container immediately after use.
-
-
In-Experiment Use:
-
Always wear the full complement of recommended PPE.
-
Handle the compound in a well-ventilated area, preferably within a fume hood.[5]
-
Avoid the formation of dust and aerosols.
-
Keep containers closed when not in use.
-
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure safety.
-
Contaminated Waste: All disposable items that have come into contact with this compound, such as gloves, weighing boats, and paper towels, should be collected in a designated, labeled hazardous waste container.
-
Unused Material: Unused or expired this compound should be disposed of as hazardous chemical waste.
-
General Guidelines: Chemical waste generators must classify discarded chemicals as hazardous waste according to local, regional, and national regulations.[6] For sulfur-containing solid waste, disposal methods may include burial in a lined pit with limestone to neutralize acid formation or land cultivation under controlled conditions.[9] However, always consult and adhere to your institution's specific waste disposal protocols.
Emergency Procedures
In the event of an exposure or spill, immediate action is crucial.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[5][10] Seek medical attention.[5]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][10] Seek immediate medical attention.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[7] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[11] Seek immediate medical attention.
-
Spills: In case of a spill, evacuate the area. For small spills, use an inert absorbent material like sand or vermiculite to contain it. Place the absorbed material into a sealed container for disposal. Report all spills to the appropriate safety personnel.
Visual Workflow and Relationship Diagrams
To further clarify the procedural steps and logical relationships in handling this compound, the following diagrams have been generated.
References
- 1. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 2. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. fishersci.at [fishersci.at]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. open.alberta.ca [open.alberta.ca]
- 10. fishersci.com [fishersci.com]
- 11. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
